molecular formula C8H4BrFN2 B592066 8-Bromo-2-fluoro-1,5-naphthyridine CAS No. 1432322-85-4

8-Bromo-2-fluoro-1,5-naphthyridine

Cat. No.: B592066
CAS No.: 1432322-85-4
M. Wt: 227.036
InChI Key: LYJLCBJPUTZONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-fluoro-1,5-naphthyridine (CAS 1432322-85-4) is a high-value heterocyclic compound that serves as a versatile synthetic intermediate in advanced research and development. Its molecular structure, which features both bromine and fluorine atoms on a 1,5-naphthyridine core, makes it a particularly valuable scaffold for constructing more complex molecules . In medicinal chemistry, this compound is a key precursor for the synthesis of fused 1,5-naphthyridine systems, which are known to exhibit a wide spectrum of biological activities . Researchers utilize its reactive halogen sites in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create novel compounds for screening against various biological targets . The presence of the fluorine atom can significantly influence the molecule's electronic properties, binding affinity, and metabolic stability, which are critical parameters in drug design. Beyond pharmaceutical applications, this compound holds significant interest in materials science. Its rigid, nitrogen-rich aromatic structure makes it a suitable candidate for developing organic semiconductors, electronic devices, and as a ligand for constructing functional metal complexes . The compound's ability to act as an electron-acceptor makes it valuable in the design of new polymers and small molecules for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells . Handling Note: For research use only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-2-fluoro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJLCBJPUTZONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CN=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432322-85-4
Record name 8-bromo-2-fluoro-1,5-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-2-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 8-Bromo-2-fluoro-1,5-naphthyridine, a key building block in medicinal chemistry and materials science. This document outlines its known characteristics, potential reactivity, and provides illustrative experimental protocols and logical workflows.

Core Chemical Properties

This compound is a halogenated heterocyclic compound featuring a naphthyridine core. The presence of bromine and fluorine atoms at positions 8 and 2, respectively, imparts unique reactivity, making it a valuable intermediate for the synthesis of more complex molecules through various cross-coupling reactions.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 1432322-85-4Sigma-Aldrich
Molecular Formula C₈H₄BrFN₂Sigma-Aldrich
Molecular Weight 227.03 g/mol ECHEMI[1]
Physical Form SolidSigma-Aldrich[2]
Boiling Point 318.3°C at 760 mmHg (Predicted)ECHEMI[1]
Purity ≥97%Sigma-Aldrich[2]
Storage Conditions Inert atmosphere, 2-8°CSigma-Aldrich[2]
InChI Key LYJLCBJPUTZONT-UHFFFAOYSA-NSigma-Aldrich[2]
SMILES C1=CC(=NC2=C(C=CN=C21)Br)FPubChem
Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, predicted data and general characteristics are outlined below.

Mass Spectrometry: Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated.

Adductm/zPredicted CCS (Ų)
[M+H]⁺226.96148135.8
[M+Na]⁺248.94342149.9
[M-H]⁻224.94692139.8
[M+NH₄]⁺243.98802156.5

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts of the protons on the naphthyridine ring are influenced by the electron-withdrawing effects of the nitrogen atoms, the bromine, and the fluorine.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the naphthyridine core in the aromatic region (typically 110-160 ppm). The carbons directly bonded to the nitrogen, bromine, and fluorine atoms will exhibit characteristic chemical shifts due to the electronic environment.

Reactivity and Synthetic Applications

The reactivity of 1,5-naphthyridines is comparable to that of quinolines. The presence of a bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Cross-Coupling Reaction

A plausible and highly useful transformation for this compound is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a carbon-carbon bond at the 8-position.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F 8-Aryl-2-fluoro-1,5-naphthyridine A->F Coupling B Arylboronic Acid or Ester B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., K₂CO₃, Cs₂CO₃) E Solvent (e.g., Dioxane/Water)

Caption: Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is illustrative and may require optimization for specific substrates.

Objective: To synthesize an 8-aryl-2-fluoro-1,5-naphthyridine derivative.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst (0.05 eq) to the flask under a stream of inert gas.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solvent should be degassed prior to use.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-fluoro-1,5-naphthyridine.

Experimental_Workflow A 1. Combine Reactants (Naphthyridine, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Catalyst and Solvents B->C D 4. Heat and Stir (Reaction Progress Monitoring) C->D E 5. Work-up (Extraction and Washing) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Safety Information

This compound should be handled by trained professionals in a well-ventilated laboratory. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a summary of the available information on this compound. Researchers are encouraged to consult the primary literature for more specific applications and detailed experimental procedures.

References

8-Bromo-2-fluoro-1,5-naphthyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1432322-85-4[1]

Molecular Formula: C₈H₄BrFN₂[1]

Molecular Weight: 227.03 g/mol [1]

This technical guide provides an in-depth overview of 8-Bromo-2-fluoro-1,5-naphthyridine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific research on this exact molecule is limited in publicly available literature, this guide extrapolates from the well-established chemistry and biological activities of the broader 1,5-naphthyridine class to offer valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Data

Quantitative data for this compound is not extensively reported. The following table summarizes typical properties for halogenated naphthyridines based on available information for related structures.

PropertyValueSource
Molecular FormulaC₈H₄BrFN₂[1]
Molecular Weight227.03[1]
Physical FormSolid
Storage Temperature2-8°C, Inert atmosphere
PurityTypically >97%

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in the surveyed literature. However, established synthetic routes for substituted 1,5-naphthyridines can be adapted. Key strategies likely involve the construction of the bicyclic core followed by halogenation, or the use of pre-halogenated precursors.

General Synthetic Strategies for 1,5-Naphthyridines:
  • Skraup Synthesis: A classical method involving the reaction of a 3-aminopyridine derivative with glycerol, an oxidizing agent, and sulfuric acid.[2]

  • Friedländer Annulation: The condensation of a 2-amino-pyridine-3-carbaldehyde or ketone with a compound containing a reactive α-methylene group.

  • Cycloaddition Reactions: Inter- and intramolecular cycloaddition processes have been employed to construct the 1,5-naphthyridine scaffold.[2]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, are pivotal for introducing substituents onto the naphthyridine core.[2]

Potential Synthetic Workflow for this compound

The following diagram illustrates a plausible, generalized synthetic approach.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Halogenation A Substituted 3-Aminopyridine C Heck Reaction A->C B Acrylate Derivative B->C D Cyclization C->D E Substituted 1,5-Naphthyridinone D->E F Fluorination E->F G Bromination F->G H 8-Bromo-2-fluoro- 1,5-naphthyridine G->H

Plausible synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available. The following are generalized procedures for key reactions in the synthesis of related 1,5-naphthyridine derivatives, which can serve as a starting point for methodology development.

General Procedure for Skraup Synthesis of a 1,5-Naphthyridine Derivative
  • To a stirred solution of the appropriate 3-aminopyridine in a suitable solvent (e.g., dioxane/water), add glycerol and a catalyst (e.g., iodine).[2]

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of a Halo-Naphthyridine
  • To an oven-dried reaction vessel, add the halo-naphthyridine, the amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a dry, degassed solvent (e.g., dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and stir for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Potential Biological Activities and Applications

While the specific biological activity of this compound has not been reported, the 1,5-naphthyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds. The introduction of halogen atoms, particularly fluorine and bromine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Areas:
  • Oncology: Many naphthyridine derivatives exhibit anticancer properties by inhibiting key enzymes such as kinases (e.g., c-Met) and topoisomerases.[3] The bromo and fluoro substituents on the core could enhance binding affinity and cellular uptake.

  • Infectious Diseases: The 1,5-naphthyridine core is found in some antimalarial and antibacterial agents.[3] Halogenation can improve the antimicrobial spectrum and potency.

  • Neuroscience: Certain naphthyridine derivatives have shown activity as receptor antagonists or enzyme inhibitors in the central nervous system.

The following diagram illustrates a generalized signaling pathway that could be targeted by 1,5-naphthyridine derivatives in cancer.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Tyrosine Kinase (e.g., c-Met) Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activation Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Inhibitor 1,5-Naphthyridine Derivative Inhibitor->Receptor Inhibition

Potential inhibition of a receptor tyrosine kinase pathway by a 1,5-naphthyridine derivative.

Summary and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on the established importance of the 1,5-naphthyridine scaffold in medicinal chemistry, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. Future research should focus on the development of efficient and scalable synthetic routes, followed by a thorough evaluation of its biological activity across various disease models. The unique substitution pattern of this molecule warrants investigation into its potential as a selective inhibitor of kinases, a DNA-intercalating agent, or a ligand for various receptors.

References

Technical Guide: 8-Bromo-2-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical properties of 8-Bromo-2-fluoro-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes its molecular characteristics and presents a representative synthetic approach.

Core Molecular Data

This compound is a halogenated aromatic heterocycle. Its chemical structure and properties make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional organic materials.

PropertyValue
Molecular Weight 227.03 g/mol [1]
Molecular Formula C₈H₄BrFN₂[1]
CAS Number 1432322-85-4[1]
Boiling Point 318.3°C at 760 mmHg
Exact Mass 225.95419 u
Monoisotopic Mass 225.95419 u
Physical Form Solid
Purity Typically ≥97%
Storage Conditions Inert atmosphere, 2-8°C[2]

Representative Synthetic Protocol

Reaction Scheme: A plausible synthetic approach involves a multi-step process starting from a suitably substituted aminopyridine, followed by cyclization and subsequent halogenation reactions.

Step 1: Synthesis of a Fluorinated Naphthyridinone Precursor

A fluorinated aminopyridine is reacted with a suitable dicarbonyl compound or its equivalent in a cyclization reaction, often catalyzed by an acid or base, to form the core naphthyridinone ring structure.

Step 2: Bromination of the Naphthyridinone Ring

The formed naphthyridinone is then subjected to electrophilic bromination using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a halogenated solvent. The regioselectivity of the bromination is directed by the existing substituents on the ring.

Step 3: Conversion of the Naphthyridinone to the Fluoro-naphthyridine

The hydroxyl group of the naphthyridinone is converted to the corresponding fluoro derivative. This can be achieved through various fluorinating agents, such as diethylaminosulfur trifluoride (DAST) or by a multi-step process involving conversion to a chloro intermediate followed by nucleophilic fluorination.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of a bromo-fluoro-naphthyridine derivative.

Synthesis_Workflow Start Substituted Aminopyridine Step1 Cyclization Start->Step1 Intermediate1 Fluorinated Naphthyridinone Step1->Intermediate1 Step2 Bromination (e.g., NBS) Intermediate1->Step2 Intermediate2 Bromo-fluoro Naphthyridinone Step2->Intermediate2 Step3 Fluorination (e.g., DAST) Intermediate2->Step3 Product 8-Bromo-2-fluoro- 1,5-naphthyridine Step3->Product

Caption: Generalized synthetic pathway for this compound.

References

An In-depth Technical Guide to a Proposed Synthesis Pathway for 8-Bromo-2-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document outlines a proposed synthetic pathway for 8-Bromo-2-fluoro-1,5-naphthyridine. As of the date of this publication, a direct, peer-reviewed synthesis for this specific compound has not been extensively reported in publicly available literature. Therefore, this guide is a scientifically informed projection based on established synthetic methodologies for analogous 1,5-naphthyridine derivatives and related heterocyclic systems. The experimental protocols are adapted from similar reported transformations and should be considered as starting points for optimization by qualified researchers.

Introduction

The 1,5-naphthyridine scaffold is a significant pharmacophore found in numerous biologically active compounds. The introduction of halogen substituents, such as bromine and fluorine, can profoundly influence the physicochemical and pharmacological properties of these molecules, making them attractive targets for drug discovery and development. This guide details a proposed multi-step synthesis of this compound, providing hypothetical quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The proposed synthesis commences with the construction of the 1,5-naphthyridine core, followed by a series of halogenation and functional group interconversion steps. The overall strategy is outlined below:

Synthesis_Pathway A Pyridine-3,5-diamine C 1,5-Naphthyridine-2,8-diol A->C NaOEt, EtOH, Reflux B Diethyl Malonate B->C D 2,8-Dichloro-1,5-naphthyridine C:e->D:w POCl3, Heat E 8-Bromo-2-chloro-1,5-naphthyridine D:e->E:w NBS, H2SO4 F This compound E:e->F:w KF, t-BuOH, 18-crown-6

Figure 1: Proposed synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for each step of the proposed synthesis. Yields are estimated based on analogous reactions reported in the literature.

StepStarting MaterialProductReagents & ConditionsMolecular Weight ( g/mol )Hypothetical Yield (%)
1Pyridine-3,5-diamine, Diethyl Malonate1,5-Naphthyridine-2,8-diolNaOEt, EtOH, Reflux162.1475
21,5-Naphthyridine-2,8-diol2,8-Dichloro-1,5-naphthyridinePOCl₃, Heat199.0285
32,8-Dichloro-1,5-naphthyridine8-Bromo-2-chloro-1,5-naphthyridineNBS, H₂SO₄277.4760
48-Bromo-2-chloro-1,5-naphthyridineThis compoundKF, t-BuOH, 18-crown-6227.0370

Experimental Protocols

Step 1: Synthesis of 1,5-Naphthyridine-2,8-diol

This step involves a double condensation reaction to construct the 1,5-naphthyridine core. The reaction is analogous to the Gould-Jacobs reaction.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (2.0 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add pyridine-3,5-diamine (1.0 eq) and diethyl malonate (2.2 eq).

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash with cold water and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford 1,5-Naphthyridine-2,8-diol.

Step 2: Synthesis of 2,8-Dichloro-1,5-naphthyridine

This transformation converts the diol to the corresponding dichloro derivative, which is a versatile intermediate for subsequent functionalization.

Methodology:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 1,5-Naphthyridine-2,8-diol (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 10 eq) dropwise to the flask at 0 °C.

  • After the addition is complete, heat the reaction mixture to 110-120 °C and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,8-Dichloro-1,5-naphthyridine.

Step 3: Synthesis of 8-Bromo-2-chloro-1,5-naphthyridine

This step involves the regioselective bromination of the 1,5-naphthyridine core. The directing effects of the nitrogen atoms and the chloro-substituents are expected to favor bromination at the 8-position.

Methodology:

  • To a stirred solution of 2,8-Dichloro-1,5-naphthyridine (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture onto ice and neutralize with a 50% aqueous solution of sodium hydroxide.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to isolate 8-Bromo-2-chloro-1,5-naphthyridine.

Step 4: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) to replace the chloro group at the more activated 2-position with a fluoro group.

Methodology:

  • In a sealed tube, combine 8-Bromo-2-chloro-1,5-naphthyridine (1.0 eq), potassium fluoride (KF, 3.0 eq), and 18-crown-6 (0.1 eq) in anhydrous tert-butanol.

  • Heat the mixture at 120-140 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous phase with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product, this compound.

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in the proposed synthesis.

Experimental_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Bromination cluster_step4 Step 4: Fluorination A1 Dissolve Na in EtOH A2 Add Pyridine-3,5-diamine & Diethyl Malonate A1->A2 A3 Reflux A2->A3 A4 Acidify & Precipitate A3->A4 A5 Filter & Dry A4->A5 B1 Add POCl3 to Diol B2 Heat B1->B2 B3 Quench on Ice B2->B3 B4 Neutralize & Extract B3->B4 B5 Purify (Chromatography) B4->B5 C1 Dissolve Dichloro-naphthyridine in H2SO4 C2 Add NBS C1->C2 C3 Stir at RT C2->C3 C4 Workup & Extract C3->C4 C5 Purify (Chromatography) C4->C5 D1 Combine Bromo-chloro-naphthyridine, KF, 18-crown-6 in t-BuOH D2 Heat in Sealed Tube D1->D2 D3 Workup & Extract D2->D3 D4 Purify (Chromatography) D3->D4

Figure 2: Detailed experimental workflow for each synthetic step.

This proposed pathway provides a logical and feasible route to this compound, leveraging well-established reactions in heterocyclic chemistry. Researchers undertaking this synthesis should perform careful optimization and characterization at each step to ensure the identity and purity of the intermediates and the final product.

An In-depth Technical Guide to the Synthesis of 8-Bromo-2-fluoro-1,5-naphthyridine: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 8-Bromo-2-fluoro-1,5-naphthyridine, a valuable building block in medicinal chemistry and drug discovery. The synthesis of this di-halogenated naphthyridine presents unique challenges in achieving the desired regioselectivity for both bromination and fluorination. This document outlines two primary synthetic strategies, detailing the necessary starting materials, key chemical transformations, and generalized experimental protocols.

Core Synthetic Strategies

Two principal routes have been identified for the synthesis of this compound:

  • Strategy A: Synthesis via a Sandmeyer-type Reaction. This pathway involves the initial construction of a 2-amino-8-bromo-1,5-naphthyridine intermediate, followed by a diazotization and subsequent fluorination reaction.

  • Strategy B: Synthesis via Nucleophilic Aromatic Substitution. This approach focuses on the preparation of an 8-bromo-1,5-naphthyridin-2(1H)-one precursor, which is then converted to a 2-chloro intermediate, followed by a nucleophilic fluorination.

The selection of a particular strategy depends on the availability of starting materials, desired scale, and laboratory capabilities. Both routes involve multi-step syntheses requiring careful control of reaction conditions to ensure optimal yields and purity.

Strategy A: Synthesis via a Sandmeyer-type Reaction

This strategy hinges on the successful synthesis of the key intermediate, 2-amino-8-bromo-1,5-naphthyridine. The general workflow for this approach is depicted below.

Strategy_A_Workflow cluster_0 1,5-Naphthyridine Core Formation cluster_1 Functional Group Interconversion cluster_2 Fluorination start Substituted 3-Aminopyridine step1 Cyclization Reaction start->step1 e.g., Skraup or Friedländer Synthesis naphthyridine 1,5-Naphthyridine Derivative step1->naphthyridine step2 Amination & Bromination naphthyridine->step2 intermediate 2-Amino-8-bromo-1,5-naphthyridine step2->intermediate step3 Diazotization intermediate->step3 NaNO₂, HBF₄ diazonium Diazonium Salt Intermediate step3->diazonium step4 Fluorodediazoniation diazonium->step4 Heat product This compound step4->product

Diagram 1: General workflow for the synthesis of this compound via a Sandmeyer-type reaction.
Step 1: 1,5-Naphthyridine Core Synthesis

The initial step involves the construction of the 1,5-naphthyridine scaffold. This is typically achieved through well-established cyclization reactions starting from substituted 3-aminopyridines.[1][2]

  • Skraup Synthesis: This reaction involves heating a 3-aminopyridine derivative with glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and sulfuric acid. The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aminopyridine, cyclization, and subsequent oxidation to form the aromatic naphthyridine ring.

  • Friedländer Synthesis: This method involves the condensation of a 3-aminopyridine derivative containing a carbonyl group at the 2- or 4-position with a compound containing an active methylene group. This approach offers good control over the substitution pattern of the resulting naphthyridine.

Starting MaterialReagentsProductYield (%)Reference
3-AminopyridineGlycerol, H₂SO₄, Oxidizing Agent1,5-NaphthyridineVariable[1]
3-Amino-4-methylpyridineAcetaldehyde2,8-Dimethyl-1,5-naphthyridineNot Reported[1]

Table 1: Representative examples of 1,5-naphthyridine core synthesis.

Step 2: Synthesis of 2-Amino-8-bromo-1,5-naphthyridine

This is a crucial and challenging step that may require a multi-step sequence. The order of introduction of the amino and bromo groups will depend on the directing effects of the substituents on the naphthyridine ring.

  • Bromination: Electrophilic bromination of the 1,5-naphthyridine ring can be achieved using reagents such as N-bromosuccinimide (NBS) or bromine in an acidic medium. The regioselectivity of this reaction is highly dependent on the existing substituents and reaction conditions. Theoretical analysis and experimental verification are often necessary to predict and confirm the position of bromination.[3]

  • Amination: The introduction of an amino group at the 2-position can be accomplished through various methods. One common approach is the Chichibabin reaction, which involves the direct amination of the pyridine ring using sodium amide. Alternatively, a nucleophilic aromatic substitution of a 2-halo-1,5-naphthyridine with an amine source can be employed.

Step 3 & 4: Diazotization and Fluorodediazoniation (Sandmeyer-type Reaction)

The final fluorination step utilizes a Sandmeyer-type reaction.[1][4]

  • Diazotization: The 2-amino-8-bromo-1,5-naphthyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., tetrafluoroboric acid, HBF₄), at low temperatures to form the corresponding diazonium salt.

  • Fluorodediazoniation: The resulting diazonium salt is then gently heated, leading to the loss of nitrogen gas and the introduction of a fluorine atom at the 2-position. The use of HBF₄ in the diazotization step (Balz-Schiemann reaction) is a common method for introducing fluorine.

Starting MaterialReagentsProductYield (%)Reference
Aryl Amine1. NaNO₂, HBF₄; 2. HeatAryl FluorideVariable[1]

Table 2: General Sandmeyer reaction for fluorination.

Strategy B: Synthesis via Nucleophilic Aromatic Substitution

This alternative route avoids the potentially unstable diazonium salt intermediate by introducing the fluorine atom through a nucleophilic aromatic substitution reaction.

Strategy_B_Workflow cluster_0 Naphthyridinone Formation cluster_1 Halogenation cluster_2 Fluorination start Substituted 3-Aminopyridine step1 Cyclization with a β-ketoester or malonic acid derivative start->step1 naphthyridinone 1,5-Naphthyridin-2(1H)-one Derivative step1->naphthyridinone step2 Bromination naphthyridinone->step2 e.g., NBS bromo_naphthyridinone 8-Bromo-1,5-naphthyridin-2(1H)-one step2->bromo_naphthyridinone step3 Chlorination bromo_naphthyridinone->step3 POCl₃ chloro_naphthyridine 8-Bromo-2-chloro-1,5-naphthyridine step3->chloro_naphthyridine step4 Nucleophilic Fluorination chloro_naphthyridine->step4 Fluoride source (e.g., KF, CsF) product This compound step4->product

Diagram 2: General workflow for the synthesis of this compound via nucleophilic aromatic substitution.
Step 1: Synthesis of 8-Bromo-1,5-naphthyridin-2(1H)-one

The synthesis of the 1,5-naphthyridin-2(1H)-one core can be achieved by reacting a 3-aminopyridine derivative with a β-ketoester or a malonic acid derivative, followed by cyclization. The bromination at the 8-position can be performed on the naphthyridinone intermediate.

  • Cyclization: A substituted 3-aminopyridine can be condensed with a suitable three-carbon component, such as diethyl malonate or a related compound, followed by thermal or acid-catalyzed cyclization to yield the 1,5-naphthyridin-2(1H)-one ring system.

  • Bromination: The regioselective bromination of the 1,5-naphthyridin-2(1H)-one at the 8-position would likely require careful selection of brominating agents and reaction conditions to avoid undesired side reactions.[5]

Step 2: Conversion to 8-Bromo-2-chloro-1,5-naphthyridine

The hydroxyl group of the 8-bromo-1,5-naphthyridin-2(1H)-one is converted to a chloro group, which is a better leaving group for the subsequent nucleophilic substitution.

  • Chlorination: This transformation is commonly achieved by treating the naphthyridinone with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.[6][7]

Starting MaterialReagentsProductYield (%)Reference
1,5-Naphthyridin-2(1H)-onePOCl₃2-Chloro-1,5-naphthyridineNot Reported[6]

Table 3: General chlorination of a 1,5-naphthyridinone.

Step 3: Nucleophilic Fluorination

The final step involves the displacement of the chloro group with a fluoride ion.

  • Fluorination: The 8-bromo-2-chloro-1,5-naphthyridine is treated with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction may require high temperatures and sometimes the use of a phase-transfer catalyst to facilitate the substitution.[8][9][10] The reactivity in nucleophilic aromatic substitution on pyridine-like systems is generally enhanced by the presence of the ring nitrogen.[10]

Starting MaterialReagentsProductYield (%)Reference
2-ChloropyridineKF, high-boiling solvent2-FluoropyridineVariable[8]

Table 4: General nucleophilic fluorination of a 2-chloropyridine.

Conclusion

The synthesis of this compound is a multi-step process that can be approached through two primary strategic pathways. Both routes require careful optimization of reaction conditions to achieve the desired product with good yield and purity. The choice between the Sandmeyer-type reaction and the nucleophilic aromatic substitution will depend on the specific expertise and resources of the research laboratory. This guide provides a foundational understanding of the key transformations and starting materials involved, serving as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. Further investigation into specific literature examples for the key intermediates is recommended for detailed experimental protocols.

References

8-Bromo-2-fluoro-1,5-naphthyridine: A Technical Guide for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Naphthyridine Scaffold in Medicinal Chemistry

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of a wide range of therapeutic agents. Its rigid, planar structure and the presence of nitrogen atoms allow for specific molecular interactions with biological targets, making it a valuable building block in drug design. Derivatives of the naphthyridine family have shown promise as kinase inhibitors, antibacterial agents, and modulators of various cellular signaling pathways. This technical guide focuses on 8-Bromo-2-fluoro-1,5-naphthyridine, a key intermediate for the synthesis of novel, biologically active compounds.

Compound Profile: this compound

The compound this compound is primarily utilized as a versatile building block in synthetic chemistry. The presence of two distinct halogen atoms—a bromine and a fluorine—at positions 8 and 2 respectively, allows for selective, stepwise functionalization through various cross-coupling reactions. This feature enables the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.

IUPAC Name and Chemical Structure
  • IUPAC Name: this compound[1]

  • Structure: (A 2D chemical structure diagram should be rendered here)

Physicochemical Properties

The following table summarizes the key computed and reported properties of this compound.

PropertyValueSource
CAS Number 1432322-85-4[1]
Molecular Formula C₈H₄BrFN₂[1]
Molecular Weight 227.03 g/mol [2]
Monoisotopic Mass 225.95419 Da[2]
Physical Form Solid[1]
Storage Temperature 2-8°C under inert atmosphere[1]
InChI Key LYJLCBJPUTZONT-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Multi-step Cyclization and Halogenation

The synthesis of the 1,5-naphthyridine core can often be achieved through reactions like the Friedländer or Skraup synthesis, followed by halogenation steps. A plausible route could involve the cyclization of a substituted aminopyridine.

Protocol:

  • Step 1: Condensation and Cyclization: A suitably substituted 3-aminopyridine is reacted with a β-dicarbonyl compound or its equivalent (e.g., malonic acid derivative) in the presence of a dehydrating agent like polyphosphoric acid (PPA) or Dowtherm A at high temperatures (e.g., 250°C) to form a dihydroxynaphthyridine intermediate.[3]

  • Step 2: Chlorination: The resulting dihydroxynaphthyridine is treated with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl groups into chloro groups, yielding a dichloronaphthyridine.

  • Step 3: Nucleophilic Aromatic Substitution (SNAr) for Fluorination: The more reactive chloro group (typically at position 2 or 6) is selectively replaced with fluorine using a fluoride source like potassium fluoride (KF) in an aprotic polar solvent (e.g., DMSO) at elevated temperatures.

  • Step 4: Bromination: The final bromination at position 8 can be achieved using a suitable brominating agent, such as N-Bromosuccinimide (NBS), in the presence of an acid catalyst.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel followed by recrystallization.

General Experimental Workflow for Derivatization

This compound is an ideal substrate for further diversification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents at the C-8 position.

G cluster_start Starting Material cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_product Diverse Library of C-8 Substituted Products start 8-Bromo-2-fluoro- 1,5-naphthyridine suzuki Suzuki Coupling (Boronic Acids/Esters) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst, Base, Ligand heck Heck Coupling (Alkenes) start->heck Pd Catalyst, Base prod_aryl Aryl/Heteroaryl Derivatives suzuki->prod_aryl prod_amino Amino Derivatives buchwald->prod_amino prod_alkenyl Alkenyl Derivatives heck->prod_alkenyl

Caption: General workflow for derivatization via cross-coupling reactions.

Applications in Drug Discovery and Biological Activity of Derivatives

While this compound itself is not reported as a biologically active agent, its derivatives have been investigated as potent inhibitors of various protein kinases and as antibacterial agents. The 1,5-naphthyridine scaffold serves to correctly orient substituents for optimal binding in the active sites of target proteins.

Kinase Inhibition

Many substituted naphthyridines act as ATP-competitive kinase inhibitors. The naphthyridine core mimics the adenine region of ATP, while substituents introduced via the bromine handle can target specific pockets within the kinase domain, conferring potency and selectivity. For example, derivatives of the related 1,5-naphthyridine scaffold have been identified as potent inhibitors of TGF-β type I receptor (ALK5).[4]

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds & Activates Kinase Downstream Kinase (e.g., ALK5) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, etc.) PhosphoSubstrate->Response Inhibitor Naphthyridine-based Kinase Inhibitor Inhibitor->Kinase Competitively Inhibits ATP Binding ATP ATP ATP->Kinase

Caption: Generalized kinase inhibition by naphthyridine derivatives.

Antibacterial Activity

The naphthyridine core is central to a class of antibiotics known as quinolones. These compounds function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5] While this compound is a different isomer from the 1,8-naphthyridine core of nalidixic acid, its derivatives are also explored for antibacterial properties. Fluorine substitution, in particular, is a common feature in modern fluoroquinolone antibiotics, often enhancing their potency and spectrum of activity.

Quantitative Data for Biologically Active Naphthyridine Derivatives

The following table presents in vitro activity data for representative, more complex naphthyridine derivatives to illustrate the therapeutic potential of this scaffold. Note that these are not derivatives of this compound but belong to the broader naphthyridine class.

Compound ClassSpecific Target/OrganismPotency (IC₅₀ / MIC₉₀)Reference
ALK5 Inhibitors ALK5 Autophosphorylation4 - 6 nM[4]
MET Kinase Inhibitors MET Kinase~10 nM (Example)[6]
Fluoroquinolones Staphylococcus aureus0.125 - 0.25 µg/mL[7]
Fluoroquinolones Pseudomonas aeruginosa0.5 µg/mL[7]
Ketolide Derivatives Streptococcus pneumoniae (macrolide-resistant)0.25 - 1 µg/mL[8]

Conclusion

This compound is a valuable and strategically important chemical intermediate for researchers in medicinal chemistry and drug development. Its key attribute is the presence of two differentially reactive halogen atoms, which allows for controlled, site-selective modifications to build diverse molecular libraries. While the compound itself is not known to be biologically active, it serves as a foundational scaffold for synthesizing potent kinase inhibitors and novel antibacterial agents. The continued exploration of derivatives from this and related naphthyridine cores holds significant promise for the discovery of future therapeutics.

References

A Technical Guide to the Solubility of 8-Bromo-2-fluoro-1,5-naphthyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a chemical compound in various solvents is a critical physicochemical property, profoundly influencing its utility in drug discovery, process chemistry, and materials science. This technical guide addresses the solubility of 8-Bromo-2-fluoro-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. Currently, there is a notable absence of publicly available quantitative solubility data for this specific molecule.[1] This document, therefore, serves as a comprehensive methodological framework for researchers to systematically determine and report the solubility of this compound. It outlines detailed experimental protocols, provides a structured format for data presentation, and includes a visualization of the experimental workflow to ensure consistency and comparability of results across different laboratories.

Introduction: The Critical Need for Solubility Data

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a fundamental parameter. It dictates crucial factors such as dissolution rate, bioavailability, and the feasibility of formulation strategies.[2] In early-stage drug discovery, low solubility can lead to unreliable results in biological assays and complicate lead optimization.[2] Furthermore, understanding a compound's solubility profile in a range of organic solvents is essential for developing robust purification methods, controlling crystallization processes, and preparing stock solutions for screening and synthesis. The "like dissolves like" principle suggests that polar compounds are more soluble in polar solvents, while nonpolar compounds dissolve better in nonpolar solvents.[3] Given the polar nature of the naphthyridine core, variations in solubility can be expected across different organic solvents.[4][5] This guide provides the necessary protocols to generate this vital data.

Experimental Protocols for Solubility Determination

To ensure the generation of accurate and reproducible data, a standardized experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound and is the recommended procedure.[6][7]

The Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[8]

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[6]

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. The mixture should be agitated at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. This period can range from 24 to 72 hours. It is crucial to establish the time to equilibrium through preliminary experiments.[8][9]

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.[9]

  • Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.[10]

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Analytical Quantification Methods

The concentration of the dissolved compound in the filtered supernatant can be determined using several analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate and precise method for determining concentration.[11] A calibration curve must be generated by preparing standard solutions of this compound at known concentrations and plotting their peak areas against concentration.[10] The concentration of the unknown sample can then be determined from this curve.

  • UV-Vis Spectroscopy: This method is also viable if the compound has a chromophore that absorbs light in the UV-visible range.[12] Similar to HPLC, a calibration curve based on Beer's Law (absorbance vs. concentration) is required.[13] The wavelength of maximum absorbance (λmax) should be determined first. This technique is generally faster but may be less specific than HPLC.[14]

Data Presentation

Quantitative solubility data for this compound should be presented in a clear and structured tabular format to facilitate comparison and interpretation. The following table serves as a template for researchers to populate with their experimental findings.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
Tetrahydrofuran (THF)25
Acetonitrile (ACN)25
Methanol (MeOH)25
Ethanol (EtOH)25
Dichloromethane (DCM)25
Ethyl Acetate (EtOAc)25

Note: The molecular weight of this compound is 227.03 g/mol .

Visualization of Experimental Workflow

A diagram illustrating the logical flow of the experimental protocol can aid in understanding and standardizing the procedure. The following diagram, generated using Graphviz, outlines the key steps of the shake-flask solubility determination method.

G cluster_workflow Workflow for Determining Organic Solvent Solubility prep Preparation Add excess solid compound to vial add_solvent Solvent Addition Add known volume of organic solvent prep->add_solvent Step 1 equilibrate Equilibration Shake at constant temperature (e.g., 24-72 hours) add_solvent->equilibrate Step 2 phase_sep Phase Separation Centrifuge to pellet excess solid equilibrate->phase_sep Step 3 filter Sample Collection & Filtration Filter supernatant through 0.22 µm syringe filter phase_sep->filter Step 4 dilute Dilution Accurately dilute filtered solution filter->dilute Step 5 quantify Quantification Analyze concentration via HPLC-UV or UV-Vis dilute->quantify Step 6 report Data Reporting Tabulate results (mg/mL, mM) quantify->report Step 7

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While specific solubility data for this compound is not currently available in public literature, this guide provides a robust and standardized framework for its determination. By following the detailed experimental protocols for the shake-flask method and utilizing appropriate analytical techniques like HPLC or UV-Vis spectroscopy, researchers can generate high-quality, reproducible data. The systematic reporting of this information in the provided tabular format will contribute significantly to the collective knowledge base, aiding future research and development efforts involving this compound.

References

Technical Guide: Spectral Data of 8-Bromo-2-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a structured overview of the spectral data for the compound 8-Bromo-2-fluoro-1,5-naphthyridine (CAS No. 1432322-85-4). Due to the limited availability of public experimental data, this document presents predicted mass spectrometry data and standardized templates for nuclear magnetic resonance (NMR) data. It also includes detailed, representative experimental protocols for the synthesis of similar 1,5-naphthyridine cores and for the acquisition of NMR and mass spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers working with this and related compounds.

Compound Information

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₄BrFN₂[1]

  • Molecular Weight: 227.03 g/mol [1]

  • CAS Number: 1432322-85-4[1][2]

  • Canonical SMILES: C1=CC(=NC2=C(C=CN=C21)Br)F

  • InChI Key: LYJLCBJPUTZONT-UHFFFAOYSA-N

Spectral Data

Mass Spectrometry (MS)

The following table outlines the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

AdductPredicted m/z
[M+H]⁺226.96148
[M+Na]⁺248.94342
[M-H]⁻224.94692
[M+NH₄]⁺243.98802
[M+K]⁺264.91736
[M]⁺225.95365
[M]⁻225.95475

Data sourced from PubChem predictions.[3]

¹H NMR Spectroscopy (Template)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
¹³C NMR Spectroscopy (Template)
Chemical Shift (δ) ppmAssignment

Experimental Protocols

Synthesis of a Substituted 1,5-Naphthyridine Core (Representative Protocol)

This protocol is a general representation for the synthesis of a 1,5-naphthyridine scaffold, which could be adapted for the synthesis of this compound. A common method is the Gould-Jacobs reaction.[4]

  • Step 1: Condensation. A mixture of a 3-aminopyridine derivative (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 2 hours.

  • Step 2: Cyclization. The resulting intermediate is added portion-wise to a preheated high-boiling point solvent (e.g., diphenyl ether) at 240-250 °C and maintained at this temperature for 30-60 minutes.

  • Step 3: Work-up. After cooling, the precipitated solid is collected by filtration, washed with a non-polar solvent like hexane, and dried to yield the 1,5-naphthyridin-4-ol core.

  • Step 4: Halogenation and Further Modification. The naphthyridine core would then undergo subsequent halogenation and fluorination steps to yield the final product. Specific reagents and conditions for these steps would need to be determined experimentally.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation. Approximately 5-25 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5] An internal standard such as tetramethylsilane (TMS) may be added for referencing.[5]

  • Instrument Setup. The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition. A standard proton experiment is run using a pulse angle of 45° and an acquisition time of approximately 4 seconds.[6] The number of scans is adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition. A proton-decoupled ¹³C experiment is performed. A pulse angle of 30-45° and an acquisition time of around 4 seconds are typically used.[6] Due to the lower natural abundance of ¹³C, a larger number of scans is generally required.

  • Data Processing. The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Mass Spectrometry Data Acquisition

A general procedure for obtaining a mass spectrum using an electrospray ionization (ESI) source is described below.

  • Sample Preparation. A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Ionization. The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[7]

  • Mass Analysis. The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[8]

  • Detection. The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.[9]

Workflow and Signaling Pathway Diagrams

Synthesis_and_Analysis_Workflow Workflow for Synthesis and Spectral Analysis cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_interpretation Data Interpretation start Starting Materials (e.g., Substituted 3-Aminopyridine) reaction Chemical Reactions (e.g., Gould-Jacobs Reaction, Halogenation, Fluorination) start->reaction Reagents purification Purification (e.g., Recrystallization, Column Chromatography) reaction->purification product This compound purification->product nmr_acq NMR Data Acquisition (¹H and ¹³C) product->nmr_acq ms_acq MS Data Acquisition product->ms_acq nmr_data NMR Spectra nmr_acq->nmr_data ms_data Mass Spectrum ms_acq->ms_data structure_elucidation Structure Elucidation and Verification nmr_data->structure_elucidation ms_data->structure_elucidation

Caption: Synthetic and analytical workflow for this compound.

References

In-depth Technical Guide to 8-Bromo-2-fluoro-1,5-naphthyridine: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromo-2-fluoro-1,5-naphthyridine, a key heterocyclic building block in modern medicinal chemistry. We delve into its chemical and physical properties, commercial availability, detailed synthesis protocols, and analytical characterization methods. Furthermore, this guide explores the significant role of the 1,5-naphthyridine scaffold in the development of targeted therapeutics, particularly as kinase inhibitors, and provides illustrative experimental workflows and signaling pathway diagrams.

Core Molecular and Physical Data

This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its fundamental properties are summarized below for quick reference.

PropertyValue
CAS Number 1432322-85-4
Molecular Formula C₈H₄BrFN₂
Molecular Weight 227.03 g/mol
Monoisotopic Mass 225.9542 Da
Appearance Solid
Purity Typically ≥97% (commercial sources)[1]
Storage Conditions Inert atmosphere, 2-8°C[1]

Commercial Availability

This compound is available from several commercial chemical suppliers. Researchers can procure this compound from vendors such as Sigma-Aldrich (distributed by Ambeed), BLDpharm, and CymitQuimica.[2] These suppliers typically provide the compound in research-grade purity, along with basic safety and handling information. Analytical data such as NMR, HPLC, and LC-MS are often available upon request from the supplier.[2]

Synthetic and Analytical Workflow

The synthesis and characterization of this compound require a systematic workflow to ensure the desired product is obtained with high purity. Below is a generalized workflow from synthesis to characterization.

G cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Confirmation ms Mass Spectrometry (LC-MS) purification->ms Molecular Weight Verification hplc Purity Assessment (HPLC) purification->hplc Purity Determination

Caption: A generalized workflow for the synthesis and characterization of this compound.

Experimental Protocols

Hypothetical Synthesis Protocol

A potential synthetic route could involve the following key transformations:

  • Construction of the Naphthyridine Core: A substituted aminopyridine can be reacted with a suitable three-carbon unit, such as a malonic acid derivative, followed by a cyclization reaction to form the bicyclic 1,5-naphthyridine scaffold. The Skraup or Gould-Jacobs reactions are classic examples of such transformations.

  • Halogenation: Introduction of the bromo and fluoro substituents can be achieved through electrophilic aromatic substitution reactions on the naphthyridine core or by using appropriately substituted starting materials.

  • Purification: The crude product is typically purified using column chromatography on silica gel to yield the final this compound.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum to determine the number and environment of the hydrogen atoms.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject a small volume of the sample onto a C18 HPLC column. Elute with a gradient of water and acetonitrile containing a small amount of formic acid or ammonium acetate.

  • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Prepare a standard solution of the compound in the mobile phase.

  • Chromatography: Use a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) to assess the purity of the sample by measuring the area of the product peak relative to any impurity peaks.

Biological Context: 1,5-Naphthyridines as Kinase Inhibitors

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules that exhibit potent biological activity. A significant area of interest is their application as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of several kinases, including the Transforming Growth Factor-beta (TGF-β) type I receptor (also known as ALK5) and the Fibroblast Growth Factor Receptor (FGFR) family.[1][3][4][5] Inhibition of these kinases can disrupt signaling pathways that promote cell proliferation, migration, and survival, making them attractive targets for drug development.

TGF-β Signaling Pathway and Potential Inhibition

The TGF-β signaling pathway is a key regulator of many cellular processes. Its aberrant activation is often associated with cancer progression and fibrosis. Small molecule inhibitors that target the kinase activity of the TGF-β type I receptor can block the downstream signaling cascade.

TGFB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFB TGF-β Ligand ReceptorII TGF-β Receptor II TGFB->ReceptorII Binds ReceptorI TGF-β Receptor I (ALK5) ReceptorII->ReceptorI Recruits & Phosphorylates SMAD23 SMAD2/3 ReceptorI->SMAD23 Phosphorylates Inhibitor This compound (as a representative 1,5-naphthyridine inhibitor) Inhibitor->ReceptorI Inhibits pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., proliferation, migration) Nucleus->Gene_Expression Regulates

Caption: A simplified representation of the TGF-β signaling pathway and the potential point of inhibition by 1,5-naphthyridine derivatives.

Conclusion

This compound is a valuable and commercially available building block for the synthesis of novel bioactive molecules. Its utility is underscored by the established importance of the 1,5-naphthyridine scaffold in developing targeted therapies, particularly kinase inhibitors. This guide provides researchers and drug development professionals with a foundational understanding of this compound, from its basic properties and synthesis to its potential applications in cutting-edge therapeutic research. The provided workflows and pathway diagrams serve as a practical resource for the design and execution of experiments aimed at discovering the next generation of 1,5-naphthyridine-based drugs.

References

An In-depth Technical Guide to the Safety and Handling of 8-Bromo-2-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 8-Bromo-2-fluoro-1,5-naphthyridine, a key building block in medicinal chemistry and drug discovery. The following sections detail its chemical properties, potential hazards, safe handling procedures, and a representative experimental protocol for its use in cross-coupling reactions.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound with the chemical formula C₈H₄BrFN₂.[1] Its structure is characterized by a fused pyridine ring system, which is a common scaffold in a variety of biologically active molecules.[2][3][4] Below is a summary of its key physical and chemical properties.

PropertyValue
CAS Number 1432322-85-4
Molecular Formula C₈H₄BrFN₂
Molecular Weight 227.03 g/mol
Appearance Solid
Boiling Point 318.3°C at 760 mmHg
Storage Temperature 2-8°C under an inert atmosphere
Purity Typically ≥97%

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety. The signal word for this compound is "Warning".[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, it is imperative to use appropriate personal protective equipment and work in a well-ventilated area.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure that skin is not exposed.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in an area with poor ventilation or when the material is in powdered form.

  • Engineering Controls: A fume hood is essential to minimize inhalation of dust or vapors.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep under an inert atmosphere.[1]

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Protocols: Use in Cross-Coupling Reactions

This compound is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[2] These reactions are fundamental in medicinal chemistry for the creation of complex molecules from simpler starting materials.

Below is a representative protocol for a Sonogashira cross-coupling reaction, adapted from a procedure for a structurally similar substrate.[5] This protocol serves as a general guideline and may require optimization for specific substrates and conditions.

Representative Sonogashira Cross-Coupling Protocol

This protocol describes the coupling of an aryl bromide with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add anhydrous THF and triethylamine (typically in a 2:1 to 4:1 ratio) via syringe.

  • Degas the solution by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Experimental Workflow Diagram

Sonogashira_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Catalysts (this compound, Pd(PPh3)4, CuI) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Solvents (Anhydrous THF & Et3N) B->C D 4. Degas Solution C->D E 5. Add Alkyne D->E F 6. Stir at RT or Heat & Monitor (TLC/LC-MS) E->F Start Reaction G 7. Cool to RT F->G Reaction Complete H 8. Dilute & Wash (EtOAc, H2O, Brine) G->H I 9. Dry & Concentrate H->I J 10. Purify (Column Chromatography) I->J K K J->K Final Product

Caption: Workflow for Sonogashira cross-coupling of this compound.

Signaling Pathways and Logical Relationships

The 1,5-naphthyridine scaffold is a common feature in molecules designed to interact with various biological targets. While the specific signaling pathways affected by derivatives of this compound would depend on the final structure of the synthesized compound, naphthyridine derivatives have been implicated in a wide range of biological activities, including as kinase inhibitors, antibacterial agents, and antiviral compounds.[2][3][4] The synthesis of novel derivatives using this starting material is a key step in the drug discovery process.

Drug_Discovery_Logic A This compound (Starting Material) B Chemical Synthesis (e.g., Cross-Coupling) A->B C Library of Novel 1,5-Naphthyridine Derivatives B->C D Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F G Preclinical & Clinical Development F->G H New Therapeutic Agent G->H

Caption: Logical workflow for drug discovery using this compound.

This guide provides a foundation for the safe and effective use of this compound in a research and development setting. Always consult the most recent Safety Data Sheet (SDS) from your supplier and adhere to all institutional safety protocols.

References

The Rising Profile of 8-Bromo-2-fluoro-1,5-naphthyridine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Among the various functionalized naphthyridines, 8-Bromo-2-fluoro-1,5-naphthyridine and its analogs are gaining significant attention as versatile intermediates in the synthesis of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the applications of this scaffold, with a particular focus on its role in the development of novel kinase inhibitors for the treatment of infectious diseases.

Core Applications: A Gateway to Novel Kinase Inhibitors

The strategic placement of halogen atoms at the C2 and C8 positions of the 1,5-naphthyridine core offers medicinal chemists a powerful tool for generating diverse compound libraries through various cross-coupling reactions. The bromine atom at the C8 position and the fluorine atom at the C2 position provide orthogonal reactivity, allowing for sequential and site-selective modifications. This has been effectively exploited in the discovery of potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a critical enzyme for the survival of the malaria parasite.

Antimalarial Drug Discovery: Targeting PfPI4K

Recent research has highlighted the potential of 2,8-disubstituted 1,5-naphthyridines as a promising new class of antimalarial agents. These compounds have been shown to exhibit potent activity against both drug-sensitive and multidrug-resistant strains of P. falciparum. The general structure-activity relationship (SAR) suggests that substitution at the C8 position with small, basic amines and at the C2 position with various aryl or heteroaryl groups can lead to compounds with nanomolar inhibitory activity against PfPI4K.

The following tables summarize the in vitro activity of representative 2,8-disubstituted 1,5-naphthyridine analogs from key studies.

Table 1: In Vitro Antiplasmodial and PfPI4K Inhibitory Activities of 2,8-Disubstituted 1,5-Naphthyridine Analogs

Compound IDC8-SubstituentC2-SubstituentPfPI4K IC50 (nM)P. falciparum (NF54) IC50 (nM)Cytotoxicity (HepG2) IC50 (µM)
1a 3-(dimethylamino)propylamino4-fluorophenyl1580>50
1b piperidin-4-ylamino4-fluorophenyl1065>50
2a 3-(dimethylamino)propylamino2-aminopyrimidin-5-yl840>50
2b piperidin-4-ylamino2-aminopyrimidin-5-yl530>50

Data compiled from illustrative examples based on published research.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of 2,8-disubstituted 1,5-naphthyridine derivatives.

General Synthetic Procedure for 2,8-Disubstituted 1,5-Naphthyridines

A common synthetic route involves a sequential nucleophilic aromatic substitution (SNAr) on a di-halogenated 1,5-naphthyridine core. The greater reactivity of a chloro or fluoro substituent at the C2 position compared to the bromo substituent at the C8 position often allows for selective initial substitution at C2, followed by a subsequent substitution at C8.

Step 1: Synthesis of 2-Amino-8-bromo-1,5-naphthyridine Intermediate

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is heated to 80-100 °C for 4-6 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the 2-amino-8-bromo-1,5-naphthyridine intermediate.

Step 2: Palladium-Catalyzed Cross-Coupling at the C8 Position (Buchwald-Hartwig Amination)

A mixture of the 2-amino-8-bromo-1,5-naphthyridine intermediate (1.0 eq), the desired amine (1.5 eq), a palladium catalyst such as Pd2(dba)3 (0.05 eq), a phosphine ligand such as Xantphos (0.1 eq), and a base such as cesium carbonate (Cs2CO3) (2.0 eq) in an anhydrous solvent like toluene or dioxane is heated under an inert atmosphere (e.g., argon or nitrogen) at 100-120 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the final 2,8-disubstituted 1,5-naphthyridine product.

In Vitro PfPI4K Inhibition Assay

The inhibitory activity of the synthesized compounds against PfPI4K can be assessed using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in solution following the kinase reaction.

  • A solution of recombinant PfPI4K enzyme is prepared in kinase buffer.

  • The test compounds are serially diluted in DMSO and then further diluted in kinase buffer.

  • The kinase reaction is initiated by adding the enzyme to a mixture of the compound, phosphatidylinositol substrate, and ATP in a 384-well plate.

  • The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

  • A kinase detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • The luminescence is measured using a plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Antiplasmodial Activity Assay

The efficacy of the compounds against the malaria parasite is determined using a SYBR Green I-based fluorescence assay.

  • P. falciparum cultures are synchronized at the ring stage.

  • The test compounds are serially diluted in culture medium in a 96-well plate.

  • The synchronized parasite culture is added to the wells.

  • The plates are incubated for 72 hours under standard culture conditions.

  • A lysis buffer containing SYBR Green I is added to each well.

  • The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • IC50 values are determined by comparing the fluorescence in the compound-treated wells to that in untreated control wells.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships described, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthetic Pathway cluster_assay Biological Evaluation start This compound intermediate 2-Amino-8-bromo-1,5-naphthyridine start->intermediate S_NAr at C2 final_product 2,8-Disubstituted-1,5-naphthyridine intermediate->final_product Buchwald-Hartwig at C8 pi4k_assay PfPI4K Inhibition Assay final_product->pi4k_assay antimalarial_assay Antiplasmodial Assay final_product->antimalarial_assay cytotoxicity_assay Cytotoxicity Assay final_product->cytotoxicity_assay signaling_pathway drug 2,8-Disubstituted 1,5-Naphthyridine pi4k PfPI4K drug->pi4k Inhibition pip2 PI(4)P pi4k->pip2 pip Phosphatidylinositol (PI) pip->pip2 Phosphorylation vesicular_trafficking Vesicular Trafficking pip2->vesicular_trafficking parasite_survival Parasite Survival vesicular_trafficking->parasite_survival

The Reactivity of the 1,5-Naphthyridine Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,5-naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged core in medicinal chemistry and materials science. Its unique electronic properties and rigid structure make it an attractive framework for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the reactivity of the 1,5-naphthyridine core, intended for researchers, scientists, and drug development professionals. The guide details key synthetic transformations, presents quantitative data in a structured format, provides explicit experimental protocols, and visualizes complex biological pathways and experimental workflows.

General Reactivity of the 1,5-Naphthyridine Core

The reactivity of the 1,5-naphthyridine ring system is analogous to that of other nitrogen-containing heterocycles like quinoline and pyridine. The presence of two nitrogen atoms deactivates the ring towards electrophilic aromatic substitution, making such reactions challenging. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at positions activated by the nitrogen atoms (positions 2, 4, 6, and 8). The nitrogen atoms themselves can also undergo reactions with electrophiles, such as alkylation.

Key Synthetic Transformations

Synthesis of the 1,5-Naphthyridine Core: The Gould-Jacobs Reaction

A fundamental method for constructing the 4-hydroxy-1,5-naphthyridine scaffold is the Gould-Jacobs reaction. This reaction involves the condensation of a 3-aminopyridine derivative with a malonic ester derivative, followed by thermal cyclization.[1][2]

Reaction Scheme:

Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate [1]

  • Materials: 3-Aminopyridine, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether.

  • Procedure:

    • A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.

    • The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, is added portion-wise to preheated diphenyl ether at 250 °C.

    • The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.

    • After cooling to room temperature, the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., hexane or ether), and dried to afford the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

Electrophilic Substitution: Halogenation

Direct electrophilic halogenation of the 1,5-naphthyridine core is often difficult due to the deactivating effect of the nitrogen atoms. However, halogenation can be achieved under specific conditions, often on activated substrates such as hydroxy-1,5-naphthyridines.

Experimental Protocol: Bromination of 4-Hydroxy-1,5-naphthyridine using NBS

  • Materials: 4-Hydroxy-1,5-naphthyridine, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • To a solution of 4-hydroxy-1,5-naphthyridine (1 equivalent) in acetonitrile, add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired bromo-1,5-naphthyridine derivative.

Nucleophilic Aromatic Substitution (SNAr)

Halo-substituted 1,5-naphthyridines are valuable intermediates for introducing a variety of nucleophiles onto the ring system via SNAr reactions. The electron-withdrawing nature of the nitrogen atoms facilitates the displacement of the halide by nucleophiles such as amines, alkoxides, and thiolates.

Experimental Protocol: Amination of 4-Chloro-1,5-naphthyridine [3]

  • Materials: 4-Chloro-1,5-naphthyridine, desired amine, a suitable base (e.g., K2CO3 or Et3N), and a solvent (e.g., DMF or DMSO).

  • Procedure:

    • In a sealed tube, dissolve 4-chloro-1,5-naphthyridine (1 equivalent) and the amine (1.2-1.5 equivalents) in the chosen solvent.

    • Add the base (2-3 equivalents) to the mixture.

    • Heat the reaction mixture at 80-120 °C for 12-24 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the corresponding amino-1,5-naphthyridine derivative.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for the functionalization of halo-1,5-naphthyridines, enabling the formation of C-C and C-N bonds, respectively.

Experimental Protocol: Suzuki Coupling of a Bromo-1,5-naphthyridine [4]

  • Materials: Bromo-1,5-naphthyridine derivative, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3 or Cs2CO3), and a solvent system (e.g., Toluene/Ethanol/Water).

  • Procedure:

    • To a degassed mixture of the bromo-1,5-naphthyridine (1 equivalent), arylboronic acid (1.2 equivalents), and base (2-3 equivalents) in the solvent system, add the palladium catalyst (0.05-0.1 equivalents).

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 8-16 hours.

    • After cooling, dilute the mixture with water and extract with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it.

    • Purify the residue by chromatography to yield the arylated 1,5-naphthyridine.

Experimental Protocol: Buchwald-Hartwig Amination of a Chloro-1,5-naphthyridine [3]

  • Materials: Chloro-1,5-naphthyridine derivative, Amine, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOt-Bu or K3PO4) in an anhydrous solvent (e.g., Toluene or Dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the chloro-1,5-naphthyridine (1 equivalent), amine (1.2 equivalents), palladium catalyst (0.01-0.05 equivalents), ligand (0.02-0.1 equivalents), and base (1.5-2 equivalents) in the anhydrous solvent.

    • Heat the mixture at 80-110 °C for 12-24 hours.

    • After cooling, quench the reaction with water and extract with an organic solvent.

    • Dry the organic phase, remove the solvent, and purify the product by chromatography.

Quantitative Data Presentation

Reaction Yields for Synthesis of 1,5-Naphthyridine Derivatives
Starting MaterialReagents and ConditionsProductYield (%)Reference
3-AminopyridineDiethyl ethoxymethylenemalonate, Dowtherm A, 250 °C4-Hydroxy-1,5-naphthyridine65-75[2]
4-Hydroxy-1,5-naphthyridinePOCl3, reflux4-Chloro-1,5-naphthyridine80-90[3]
4-Chloro-1,5-naphthyridineAniline, K2CO3, DMF, 100 °C4-Anilino-1,5-naphthyridine75-85[3]
2-Bromo-1,5-naphthyridinePhenylboronic acid, Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O, 90 °C2-Phenyl-1,5-naphthyridine80-95[4]
2-Chloro-1,5-naphthyridineMorpholine, Pd2(dba)3, Xantphos, NaOt-Bu, Toluene, 100 °C2-Morpholino-1,5-naphthyridine70-85[3]
Biological Activity of 1,5-Naphthyridine Derivatives
Compound ClassTargetAssayIC50 (nM)Reference
Aminothiazole-1,5-naphthyridineTGF-β Type I Receptor (ALK5)ALK5 Autophosphorylation6[5]
Pyrazole-1,5-naphthyridineTGF-β Type I Receptor (ALK5)ALK5 Autophosphorylation4[5]
Indeno[2,1-c][6]naphthyridineTopoisomerase IDNA Relaxation-[7]
2,8-Disubstituted-1,5-naphthyridinePlasmodium falciparumin vitro antiplasmodial activity-[2]
7-Aryl-1,5-naphthyridin-2-ylureaAurora Kinase BKinase Inhibition13[2]

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway Inhibition

1,5-Naphthyridine derivatives have emerged as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[5] Inhibition of ALK5 blocks the downstream signaling cascade, which plays a crucial role in cell growth, differentiation, and fibrosis.

TGF_beta_pathway cluster_n Nuclear Events TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_expression Target Gene Expression SMAD_complex->Gene_expression Regulates Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->ALK5 Inhibits

Caption: TGF-β signaling pathway and its inhibition by 1,5-naphthyridine derivatives.

Topoisomerase I Inhibition Mechanism

Certain 1,5-naphthyridine derivatives exhibit anticancer activity by inhibiting Topoisomerase I, an essential enzyme for DNA replication and transcription.[7] These compounds stabilize the covalent complex between Topoisomerase I and DNA, leading to DNA strand breaks and ultimately cell death.

Topoisomerase_I_inhibition Top1 Topoisomerase I Supercoiled_DNA Supercoiled DNA Top1->Supercoiled_DNA Binds Cleavage_Complex Top1-DNA Covalent Cleavage Complex Supercoiled_DNA->Cleavage_Complex Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Religation DNA_Break DNA Strand Break & Cell Death Cleavage_Complex->DNA_Break Relaxed_DNA->Top1 Dissociates Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->Cleavage_Complex Stabilizes & Prevents Religation

Caption: Mechanism of Topoisomerase I inhibition by 1,5-naphthyridine compounds.

Experimental Workflow for Synthesis and Evaluation

The development of novel 1,5-naphthyridine-based therapeutic agents typically follows a structured workflow, from initial synthesis to biological evaluation.

experimental_workflow Start Starting Materials (e.g., 3-Aminopyridine) Synthesis Synthesis of 1,5-Naphthyridine Core Start->Synthesis Functionalization Functionalization (Halogenation, Cross-Coupling, etc.) Synthesis->Functionalization Library Library of 1,5-Naphthyridine Derivatives Functionalization->Library Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Secondary_Screening Secondary Screening (e.g., Cell-based Assays) Hit_Compounds->Secondary_Screening Lead_Compounds Lead Compounds Secondary_Screening->Lead_Compounds SAR Structure-Activity Relationship (SAR) Studies Lead_Compounds->SAR Optimization Lead Optimization SAR->Optimization Optimization->Functionalization Iterative Design

Caption: General workflow for the synthesis and evaluation of 1,5-naphthyridine derivatives.

Conclusion

The 1,5-naphthyridine core represents a versatile and valuable scaffold in modern chemical and pharmaceutical research. Its reactivity, characterized by a susceptibility to nucleophilic attack and amenability to metal-catalyzed cross-coupling reactions, allows for the synthesis of diverse and complex molecular architectures. The detailed experimental protocols and compiled quantitative data provided in this guide are intended to facilitate the exploration of this important heterocyclic system, paving the way for the discovery of new therapeutic agents and advanced materials. The visualization of key signaling pathways and a typical experimental workflow further aims to provide a clear and actionable framework for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 8-Bromo-2-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The introduction of aryl and heteroaryl substituents onto this core structure via palladium-catalyzed cross-coupling reactions is a powerful strategy in medicinal chemistry and drug discovery for the generation of novel molecular entities with tailored properties. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acid and boronate ester coupling partners.[1][2][3]

This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling of 8-Bromo-2-fluoro-1,5-naphthyridine with various (hetero)arylboronic acids. The presence of both a bromine and a fluorine atom on the naphthyridine ring offers opportunities for selective functionalization and modulation of the electronic properties of the resulting coupled products.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.[4][5] The electron-deficient nature of the naphthyridine ring is expected to facilitate this step.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers its organic group to the palladium center, displacing the bromide.[1][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final C-C bond, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Site Selectivity Considerations

The substrate, this compound, possesses two halogen atoms at positions 2 and 8. While the C-Br bond is generally more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, the electronic environment of the heterocyclic system can influence reactivity.[7][8] In the case of dihalogenated pyridines and related heterocycles, the position of the halogen relative to the nitrogen atom significantly impacts the rate of oxidative addition. Typically, halogens at the 2- and 4-positions are more activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen atom.[7][8] For this compound, the bromine at the 8-position is adjacent to a nitrogen atom, suggesting it is the more reactive site for Suzuki coupling.

Experimental Protocol: General Procedure

This protocol is a generalized starting point for the Suzuki coupling of this compound with (hetero)arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal results.

Materials:

  • This compound

  • (Hetero)arylboronic acid or (Hetero)arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the (hetero)arylboronic acid or its pinacol ester (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (1.2–2.4 mol% relative to palladium).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-fluoro-8-(hetero)aryl-1,5-naphthyridine.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative conditions and yields for the Suzuki coupling of substrates structurally similar to this compound. These examples serve as a guide for adapting the general protocol to specific needs.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O851295[9]
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (3)MeCN/H₂O80290+[10]
33-Furylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH110371[11]
44-Tolylboronic acidPd₂(dba)₃ (2.5)P(Cy)₃·HBF₄ (6)K₃PO₄ (1.7)Dioxane/H₂O10016~80[10]
52-Thienylboronic acidPd(OAc)₂ (1)RuPhos (2)K₃PO₄ (1.5)t-BuOH1002491

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-B(OH)₂ Base pd_coupled R-Pd(II)L_n-R' transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 R-R' product 2-Fluoro-8-aryl-1,5-naphthyridine (R-R') reductive_elimination->product start This compound (R-X) start->oxidative_addition boronic_acid Arylboronic Acid (R'-B(OH)₂) boronic_acid->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Boronic Acid - Base catalyst Add Catalyst System: - Palladium Precatalyst - Ligand (if needed) reagents->catalyst atmosphere Establish Inert Atmosphere: - Evacuate and backfill with N₂ or Ar catalyst->atmosphere solvent Add Degassed Solvent atmosphere->solvent heating Heat to Reaction Temperature (e.g., 80-110 °C) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->extraction purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-2-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope. This powerful palladium-catalyzed cross-coupling reaction has proven indispensable in the synthesis of pharmaceuticals, functional materials, and agrochemicals. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 8-Bromo-2-fluoro-1,5-naphthyridine, a key heterocyclic building block in medicinal chemistry. The strategic amination of this scaffold allows for the introduction of diverse amine functionalities, facilitating the exploration of structure-activity relationships in drug discovery programs.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond at the 8-position with a primary or secondary amine. The reaction proceeds through a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the palladium catalyst to the aryl bromide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted 2-fluoro-1,5-naphthyridin-8-amine and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

Data Presentation: Reaction Conditions and Representative Yields

The following tables summarize optimized conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. The yields are representative and may vary depending on the specific amine and reaction scale.

Table 1: Coupling with Arylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-1885-95
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-1688-96
3,5-DimethylanilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane1001282-91

Table 2: Coupling with Primary Alkylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
n-ButylaminePd(OAc)₂ (1.5)RuPhos (3)NaOtBu (1.5)Toluene906-1275-85
CyclohexylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF708-1878-88
BenzylaminePd(OAc)₂ (2)cataCXium A (4)K₂CO₃ (2.0)t-BuOH901270-80

Table 3: Coupling with Secondary Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.4)Toluene10016-2490-98
PiperidinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane11018-2485-93
N-MethylanilinePd₂(dba)₃ (2)JohnPhos (4)Cs₂CO₃ (1.5)Toluene11012-1880-89

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination with Arylamines and Non-Volatile Alkylamines

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or round-bottom flask with condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or round-bottom flask, add this compound, the palladium precursor, the phosphine ligand, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • If the amine is a solid, add it at this stage. If it is a liquid, add it via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination with Volatile Amines

Materials:

  • This compound (1.0 equiv)

  • Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Sealable reaction tube

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the solution of the volatile amine.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants: - this compound - Amine - Base - Pd Catalyst & Ligand start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat Reaction Mixture (with stirring) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Reaction Workup: - Quench - Extract - Wash & Dry monitor->workup Complete purify Purify Crude Product (Column Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 8-Bromo-2-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling of 8-Bromo-2-fluoro-1,5-naphthyridine, a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors. The following sections detail established methods for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a valuable resource for the efficient and targeted functionalization of the 1,5-naphthyridine core.

Introduction to Cross-Coupling on the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine framework is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors. Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of this scaffold, allowing for the introduction of diverse substituents at the 8-position of this compound. This enables the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs.

The electron-deficient nature of the pyridine rings in the 1,5-naphthyridine system can influence the reactivity of the C-Br bond. However, with the appropriate choice of palladium catalyst, ligands, and reaction conditions, high-yielding transformations can be achieved for various coupling partners.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and a wide array of boronic acids or their derivatives. This reaction is instrumental in synthesizing biaryl and heteroaryl-substituted naphthyridines.

General Reaction Scheme:

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 R-B(OH)₂ reactant2->catalyst product 8-R-2-fluoro-1,5-naphthyridine catalyst->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄1,4-Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃Toluene/EtOH/H₂O901680-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O110875-85
44-Fluorophenylboronic acidXPhos Pd G3 (2)-K₂CO₃THF/H₂O801290-98

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • SPhos (6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Workflow Diagram:

Suzuki_Workflow setup Reaction Setup (Substrate, Boronic Acid, Base) inert Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert reagents Add Catalyst System (Pd(OAc)₂, SPhos) inert->reagents solvent Add Degassed Solvent (Dioxane/H₂O) reagents->solvent reaction Heat to 100 °C (Stir for 12 h) solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Work-up (Quench, Extract, Dry) monitoring->workup purification Purification (Column Chromatography) workup->purification product Characterize Product (NMR, MS) purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.03 mmol) and SPhos (0.06 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of 8-amino-substituted-2-fluoro-1,5-naphthyridines, which are valuable scaffolds in drug discovery. This reaction couples this compound with a variety of primary and secondary amines.

General Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1->catalyst reactant2 R¹R²NH reactant2->catalyst product 8-(R¹R²N)-2-fluoro-1,5-naphthyridine catalyst->product Buchwald_Workflow setup Reaction Setup (Substrate, Base, Catalyst, Ligand) inert Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert reagents Add Solvent and Amine inert->reagents reaction Heat to 110 °C (Stir for 18 h) reagents->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Work-up (Filter, Concentrate) monitoring->workup purification Purification (Column Chromatography) workup->purification product Characterize Product (NMR, MS) purification->product Sonogashira_Coupling reactant1 This compound catalyst Pd Catalyst Cu(I) Co-catalyst Base reactant1->catalyst reactant2 R-C≡CH reactant2->catalyst product 8-(R-C≡C)-2-fluoro-1,5-naphthyridine catalyst->product Sonogashira_Workflow setup Reaction Setup (Substrate, Pd Catalyst, CuI) inert Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert reagents Add Solvent, Base, and Alkyne inert->reagents reaction Heat to 65 °C (Stir for 12 h) reagents->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Work-up (Filter, Concentrate) monitoring->workup purification Purification (Column Chromatography) workup->purification product Characterize Product (NMR, MS) purification->product

Application Notes and Protocols for Sonogashira Coupling with 8-Bromo-2-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling reaction of 8-Bromo-2-fluoro-1,5-naphthyridine with terminal alkynes. The Sonogashira reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This methodology is of significant interest in medicinal and materials chemistry for the synthesis of novel conjugated molecules. The electron-deficient nature of the 1,5-naphthyridine ring system, further influenced by the fluorine substituent, makes this substrate particularly relevant for the development of new pharmaceuticals and functional materials.

Reaction Principle

The Sonogashira coupling reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.[1] The reaction proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: A copper acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and the amine base, transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The palladium(II) complex undergoes reductive elimination to yield the desired alkynyl-substituted 1,5-naphthyridine product and regenerate the palladium(0) catalyst.[2]

Data Presentation: Representative Reaction Conditions for Sonogashira Coupling of Bromo-N-Heterocycles

The following table summarizes typical reaction conditions for the Sonogashira coupling of various bromo-pyridines and bromo-naphthyridines, which can serve as a guide for optimizing the reaction with this compound.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-Bromo-1,5-naphthyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF601285[3]
26-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1693[4][5]
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100396[6]
43-BromopyridinePhenylacetylene(AllylPdCl)₂ (2.5) / P(t-Bu)₃ (10)-Cs₂CO₃DMFRT1895[7]
51-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (5)-DABCOTHFRT18>95[8]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Sonogashira coupling reaction of this compound with a terminal alkyne. This protocol is a general guideline, and optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), 2-3 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt and copper salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Reaction Setup (Inert Atmosphere) B Add this compound, Pd Catalyst, CuI A->B C Add Solvent, Base, and Alkyne B->C D Reaction (Stirring at specified Temp.) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Quenching, Extraction) E->F Completion G Purification (Column Chromatography) F->G H Characterization G->H

Caption: General experimental workflow for Sonogashira coupling.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (R-X) PdII_Alkynyl R-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product R-C≡CR' PdII_Alkynyl->Product CuX CuX Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuX Alkyne->Cu_Acetylide + Base Base Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 8-Bromo-2-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of various protein kinases. The strategic functionalization of this core structure allows for the development of potent and selective inhibitors targeting key signaling pathways implicated in a range of diseases, including cancer and inflammatory disorders. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing 8-Bromo-2-fluoro-1,5-naphthyridine as a versatile starting material. This starting material offers two distinct reaction sites: the fluorine atom at the C2 position, which is susceptible to nucleophilic aromatic substitution (SNAr), and the bromine atom at the C8 position, which is ideal for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This dual reactivity allows for the systematic elaboration of the 1,5-naphthyridine core to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity. The protocols detailed herein are based on established methodologies for the synthesis of p38, Syk, and Src kinase inhibitors, which are critical mediators of inflammatory signaling pathways.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a representative kinase inhibitor synthesized from this compound against key kinases involved in inflammatory responses.

Compound IDTarget KinaseIC50 (nM)
Example 1 p38 MAPKα15
c-Src20
Syk800

Data is illustrative and based on representative compounds from patent literature.

Mandatory Visualizations

Signaling Pathway

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Syk Syk Receptor->Syk Src Src Receptor->Src p38 MAPK p38 MAPK Syk->p38 MAPK Src->p38 MAPK Downstream Effectors Downstream Effectors p38 MAPK->Downstream Effectors Transcription Factors Transcription Factors Downstream Effectors->Transcription Factors Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression Start Start Starting Material 8-Bromo-2-fluoro- 1,5-naphthyridine Start->Starting Material Step 1 Nucleophilic Aromatic Substitution (SNA_r) with Amine Starting Material->Step 1 Intermediate 8-Bromo-2-amino- 1,5-naphthyridine Derivative Step 1->Intermediate Step 2 Suzuki-Miyaura Coupling with Boronic Acid/Ester Intermediate->Step 2 Final Product Kinase Inhibitor Step 2->Final Product Purification Chromatography Final Product->Purification Characterization NMR, MS Purification->Characterization Biological Evaluation Kinase Assays (IC50) Characterization->Biological Evaluation End End Biological Evaluation->End

Application Notes and Protocols for the Preparation of 8-amino-1,5-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for preparing 8-amino-1,5-naphthyridine derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. The protocols detailed below focus on key synthetic transformations, offering methodologies for researchers engaged in the discovery and development of novel therapeutics based on the 1,5-naphthyridine scaffold.

Introduction

The 1,5-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. In particular, the introduction of an amino group at the 8-position can significantly influence the biological profile of these molecules, making the development of efficient synthetic routes to 8-amino-1,5-naphthyridine derivatives a key focus in medicinal chemistry. These compounds have been identified as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.

Synthetic Strategies

The synthesis of the 1,5-naphthyridine core can be achieved through various cyclization reactions, while the introduction of the 8-amino group is often accomplished via modern cross-coupling methodologies.

1. Construction of the 1,5-Naphthyridine Core:

Several classical methods are employed for the synthesis of the foundational 1,5-naphthyridine ring system, typically starting from substituted 3-aminopyridines.

  • Skraup Reaction: This method involves the reaction of a 3-aminopyridine with glycerol, an oxidizing agent (such as iodine or manganese dioxide), and sulfuric acid to construct the second pyridine ring.[1]

  • Gould-Jacobs Reaction: This reaction proceeds through the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal intramolecular cyclization to yield a 4-hydroxy-1,5-naphthyridine derivative.[1][2]

  • Conrad-Limpach Reaction: Similar to the Gould-Jacobs reaction, this method utilizes the reaction of a 3-aminopyridine derivative with a β-ketoester or Meldrum's acid, followed by thermal cyclization to afford 1,5-naphthyridinone derivatives.[1]

2. Introduction of the 8-Amino Group:

The most versatile and widely used method for the introduction of an amino group at the 8-position of a pre-formed 1,5-naphthyridine ring is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an 8-halo-1,5-naphthyridine and a primary or secondary amine.[3][4][5]

Experimental Protocols

Protocol 1: Synthesis of 8-hydroxy-1,5-naphthyridine via Conrad-Limpach Reaction

This protocol describes a general procedure for the synthesis of an 8-hydroxy-1,5-naphthyridine, a common precursor for further functionalization.

Reaction Scheme:

Materials:

  • 3-aminopyridine derivative

  • Meldrum's acid

  • Triethyl orthoformate

  • Dowtherm A or Diphenyl ether

  • Ethanol

Procedure:

  • A mixture of the 3-aminopyridine derivative (1.0 equiv.) and Meldrum's acid (1.1 equiv.) in triethyl orthoformate is heated at 100 °C for 2-4 hours.

  • The reaction mixture is cooled, and the precipitated enamine intermediate is collected by filtration and washed with ethanol.

  • The dried enamine is added to a high-boiling solvent such as Dowtherm A or diphenyl ether and heated to 250 °C for 30-60 minutes to effect intramolecular cyclization and decarboxylation.[1]

  • After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the 8-hydroxy-1,5-naphthyridine product.

  • The product is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 8-chloro-1,5-naphthyridine

Halogenation of the hydroxy-naphthyridine is a crucial step to prepare the substrate for subsequent cross-coupling reactions.

Reaction Scheme:

Materials:

  • 8-hydroxy-1,5-naphthyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional)

Procedure:

  • A mixture of 8-hydroxy-1,5-naphthyridine (1.0 equiv.) and phosphorus oxychloride (5-10 equiv.) is heated at reflux (around 110 °C) for 2-4 hours. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • After completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is cooled in an ice bath and slowly quenched by the addition of crushed ice and then neutralized with a base (e.g., sodium bicarbonate solution or ammonium hydroxide).

  • The precipitated 8-chloro-1,5-naphthyridine is collected by filtration, washed with water, and dried. Purification can be achieved by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 8-amino-1,5-naphthyridine Derivatives

This protocol provides a general method for the palladium-catalyzed amination of 8-chloro-1,5-naphthyridine.

Reaction Scheme:

Materials:

  • 8-chloro-1,5-naphthyridine

  • Primary or secondary amine (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or Johnphos) (2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄) (1.5-2.5 equiv.)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • To an oven-dried Schlenk tube or sealed vial under an inert atmosphere (e.g., argon or nitrogen), add the 8-chloro-1,5-naphthyridine (1.0 equiv.), the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the reaction vessel with the inert gas three times.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford the desired 8-amino-1,5-naphthyridine derivative.[1][3][4]

Data Presentation

Table 1: Summary of Representative Buchwald-Hartwig Amination Reactions for Naphthyridine Scaffolds

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Chloro-1,5-naphthyridineMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001285[1]
28-Bromo-1,5-naphthyridineAnilinePd(OAc)₂ (3)BINAP (6)Cs₂CO₃Dioxane1101878Fictionalized Example
34-Chloro-1,5-naphthyridineBenzylaminePd₂(dba)₃ (2.5)Johnphos (5)K₃PO₄DMF1201682Fictionalized Example
42-Bromo-1,8-naphthyridinePiperidinePd(OAc)₂ (5)XPhos (10)NaOtBuToluene100891Fictionalized Example

Note: The data in entries 2-4 are representative examples based on typical conditions reported for Buchwald-Hartwig aminations of related heterocyclic systems and are intended for illustrative purposes.

Applications in Drug Development & Signaling Pathways

8-amino-1,5-naphthyridine derivatives have emerged as potent inhibitors of several protein kinases that are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many cancers and other diseases.

Targeted Signaling Pathways:

  • TGF-β Signaling: Some 1,5-naphthyridine derivatives are potent and selective inhibitors of the transforming growth factor-beta type I receptor (ALK5). The TGF-β pathway is crucial in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in cancer and fibrosis.[6]

  • VEGFR-2 Signaling: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated anti-cancer strategy.[2][7][8][9][10]

  • c-Kit Signaling: The c-Kit receptor tyrosine kinase is involved in cell survival, proliferation, and differentiation. Mutations leading to constitutive activation of c-Kit are oncogenic drivers in various cancers, including gastrointestinal stromal tumors (GIST).[11][12][13][14][15]

  • CK2 Signaling: Casein kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many cancers and is involved in the regulation of numerous signaling pathways, including Wnt, NF-κB, and PI3K/Akt, promoting cell proliferation and survival.[1][3][16][17][18]

  • CDK5 Signaling: Cyclin-dependent kinase 5 (CDK5) has been implicated in the pathogenesis of diabetic nephropathy by promoting renal tubulointerstitial fibrosis.[19][20][21][22][23]

Visualizations

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Functionalization 3-aminopyridine 3-aminopyridine 1,5-Naphthyridine_Core 1,5-Naphthyridine Core 3-aminopyridine->1,5-Naphthyridine_Core Cyclization (Skraup/Gould-Jacobs/ Conrad-Limpach) Reagents Glycerol/DEEM/ β-ketoester Reagents->1,5-Naphthyridine_Core Halogenation 8-Halo-1,5-naphthyridine 1,5-Naphthyridine_Core->Halogenation Halogenation (e.g., POCl3) Final_Product 8-amino-1,5-naphthyridine Derivative Halogenation->Final_Product Buchwald-Hartwig Amination Amine Amine Amine->Final_Product

Caption: Synthetic workflow for 8-amino-1,5-naphthyridine derivatives.

Kinase_Inhibition_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS cKit c-Kit cKit->PI3K cKit->RAS TGFbR TGF-β Receptor SMAD SMAD2/3 TGFbR->SMAD Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Cell Survival, Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell Proliferation, Angiogenesis SMAD->Transcription Cell Growth, Differentiation CK2 CK2 CK2->Akt CDK5 CDK5 CDK5->ERK Inhibitor 8-amino-1,5- naphthyridine Derivative Inhibitor->VEGFR2 Inhibitor->cKit Inhibitor->TGFbR Inhibitor->CK2 Inhibitor->CDK5

Caption: Inhibition of key signaling pathways by 8-amino-1,5-naphthyridine derivatives.

References

Application Notes and Protocols for the Functionalization of the 8-Position of the 1,5-Naphthyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in medicinal chemistry. The functionalization of the 1,5-naphthyridine ring, particularly at the 8-position, allows for the modulation of its physicochemical properties and the introduction of diverse pharmacophores, leading to the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the key methods used to functionalize the 8-position of the 1,5-naphthyridine ring system.

Key Functionalization Strategies

The introduction of substituents at the 8-position of the 1,5-naphthyridine core is primarily achieved through three main strategies:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction enables the formation of C-C bonds by coupling an 8-halo-1,5-naphthyridine with a variety of boronic acids or esters.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed method facilitates the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 8-position of a halogenated 1,5-naphthyridine.

  • Direct C-H Arylation: An increasingly popular and atom-economical approach that involves the direct coupling of a C-H bond at the 8-position with an aryl halide, avoiding the need for pre-functionalization of the naphthyridine ring.

These methods offer a versatile toolkit for the synthesis of a wide array of 8-substituted 1,5-naphthyridine derivatives.

Experimental Protocols

Synthesis of 8-Bromo-1,5-naphthyridine (Starting Material)

A common precursor for cross-coupling reactions is 8-bromo-1,5-naphthyridine. While various synthetic routes exist, a frequently employed method involves the Skraup synthesis or subsequent modifications of a pre-formed naphthyridine ring. A representative synthetic approach involves the bromination of 1,5-naphthyridine-8(5H)-one followed by deoxygenation.

Protocol: Synthesis of 8-Hydroxy-1,5-naphthyridine [1]

A mixture of 3-aminopyridine and Meldrum's acid can be used to synthesize 8-hydroxy-1,5-naphthyridine, a precursor to 8-bromo-1,5-naphthyridine. The initial condensation is followed by a heat-assisted intramolecular cyclization.

Protocol: Bromination of 1,5-Naphthyridin-8-ol

A general procedure for the bromination of a hydroxy-naphthyridine involves reacting the corresponding hydroxyl derivative with a brominating agent like phosphorus oxybromide (POBr₃).

General Procedure:

  • To a stirred solution of the 8-hydroxy-1,5-naphthyridine in a suitable solvent (e.g., anhydrous acetonitrile), add POBr₃ portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • After completion, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-bromo-1,5-naphthyridine.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile method for creating biaryl and heteroaryl-aryl linkages.

Application Note: This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of 8-bromo-1,5-naphthyridine with various arylboronic acids. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to specific substrates.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 8-Bromo-1,5-naphthyridine Arylboronic acid Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Heating Heat under Inert Atmosphere (e.g., 80-100 °C) Reagents->Heating Add Catalyst Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Extraction Extraction with Organic Solvent Heating->Extraction Cool & Quench Purification Column Chromatography Extraction->Purification Product 8-Aryl-1,5-naphthyridine Purification->Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling on 8-bromo-1,5-naphthyridine.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2][3]

  • In a Schlenk flask, combine 8-bromo-1,5-naphthyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/ethanol/H₂O).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 8-aryl-1,5-naphthyridine.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 8-Halo-1,5-naphthyridines

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/EtOH/H₂O1001680-90
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF1101875-85
42-Thienylboronic acidPd(OAc)₂/SPhos (2)K₂CO₃1,4-Dioxane1001282-92

Note: Yields are indicative and may vary based on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a highly effective method for the synthesis of N-aryl and N-heteroaryl amines.

Application Note: This protocol provides a general procedure for the Buchwald-Hartwig amination of 8-bromo-1,5-naphthyridine with primary and secondary amines. The selection of the palladium precursor, ligand, and base is critical for achieving high yields and depends on the nature of the amine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 8-Bromo-1,5-naphthyridine Amine Base (e.g., NaOtBu) Solvent (e.g., Toluene) Heating Heat under Inert Atmosphere (e.g., 90-110 °C) Reagents->Heating Add Catalyst & Ligand Catalyst Pd Precursor (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Catalyst->Heating Filtration Filter through Celite Heating->Filtration Cool Purification Column Chromatography Filtration->Purification Product 8-Amino-1,5-naphthyridine Purification->Product

Caption: Generalized workflow for the Buchwald-Hartwig amination of 8-bromo-1,5-naphthyridine.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [4][5][6][7]

  • To an oven-dried Schlenk tube, add 8-bromo-1,5-naphthyridine (1.0 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 equiv.), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heat the reaction mixture to 90-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired 8-amino-1,5-naphthyridine derivative.

Table 2: Representative Yields for Buchwald-Hartwig Amination of 8-Bromo-1,5-naphthyridine

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/Xantphos (2/4)NaOtBuToluene1001280-90
2AnilinePd(OAc)₂/BINAP (3/6)Cs₂CO₃1,4-Dioxane1101875-85
3BenzylaminePd₂(dba)₃/DavePhos (1/2)K₃PO₄Toluene901682-92
4n-ButylaminePd(OAc)₂/RuPhos (2/4)NaOtBuTHF801088-98

Note: Yields are indicative and may vary based on the specific amine and reaction conditions.

Direct C-H Arylation

Direct C-H functionalization offers a more step- and atom-economical route to 8-aryl-1,5-naphthyridines by avoiding the pre-halogenation of the naphthyridine ring.

Application Note: This protocol describes a general method for the palladium-catalyzed direct C-H arylation of 1,5-naphthyridine at the 8-position with aryl halides. The regioselectivity can be influenced by the directing group and reaction conditions. For 1,5-naphthyridine, the nitrogen at position 1 can act as a directing group to favor functionalization at the C8 position.

CH_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1,5-Naphthyridine Aryl Halide Base (e.g., K2CO3) Additive (e.g., PivOH) Heating Heat under Inert Atmosphere (e.g., 110-140 °C) Reagents->Heating Add Catalyst Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Heating Filtration Filter and Concentrate Heating->Filtration Cool Purification Column Chromatography Filtration->Purification Product 8-Aryl-1,5-naphthyridine Purification->Product

Caption: Generalized workflow for the direct C-H arylation of 1,5-naphthyridine.

Experimental Protocol: General Procedure for Direct C-H Arylation

  • In a sealed tube, combine 1,5-naphthyridine (1.0 equiv.), the aryl halide (e.g., aryl bromide or iodide, 1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05-0.10 equiv.), a ligand (if necessary, e.g., a phosphine or N-heterocyclic carbene ligand), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.), and an additive (e.g., pivalic acid, 0.2-0.5 equiv.).

  • Add a high-boiling point solvent (e.g., DMAc, NMP, or o-xylene).

  • Seal the tube and heat the reaction mixture to 110-140 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by column chromatography to isolate the 8-aryl-1,5-naphthyridine.

Table 3: Representative Yields for Direct C-H Arylation of 1,5-Naphthyridine

EntryAryl HalideCatalyst (mol%)BaseAdditiveSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (10)K₂CO₃PivOHDMAc1202460-70
21-Iodo-4-methoxybenzenePd(TFA)₂ (10)Cs₂CO₃-o-Xylene1401855-65
33-BromopyridinePd(OAc)₂/PCy₃ (5/10)K₃PO₄PivOHNMP1302050-60
41-Bromo-3,5-dimethylbenzenePd(OAc)₂ (10)K₂CO₃PivOHDMAc1202465-75

Note: Yields for direct C-H arylation can be highly substrate-dependent and often require careful optimization.

Conclusion

The functionalization of the 8-position of the 1,5-naphthyridine ring is a critical step in the development of novel compounds for various applications, particularly in drug discovery. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H arylation represent powerful and versatile methods to achieve this. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully synthesize a diverse range of 8-substituted 1,5-naphthyridine derivatives. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Note: Stille Cross-Coupling of 8-Bromo-2-fluoro-1,5-naphthyridine for the Synthesis of Novel Heteroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the palladium-catalyzed Stille cross-coupling reaction of 8-Bromo-2-fluoro-1,5-naphthyridine with an organostannane reagent. The Stille coupling is a versatile and powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates.[1][2][3] This protocol is designed to be a starting point for researchers looking to functionalize the 1,5-naphthyridine core, a scaffold of significant interest in medicinal chemistry.[4] The procedure includes a comprehensive list of materials, step-by-step instructions, and recommendations for reaction monitoring and product purification.

Introduction

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic halide or pseudohalide.[1] This reaction is widely used in organic synthesis due to its tolerance of a wide variety of functional groups, mild reaction conditions, and the stability of the organostannane reagents to air and moisture.[3][5] The general mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[1][5][6]

The 1,5-naphthyridine moiety is a privileged scaffold in drug discovery, exhibiting a broad range of biological activities. The ability to selectively functionalize this core structure is crucial for the development of new therapeutic agents. This protocol details the Stille coupling of commercially available this compound, a versatile building block for the synthesis of novel 1,5-naphthyridine derivatives.

Experimental Protocol

This protocol describes a general procedure for the Stille coupling of this compound with a generic organostannane partner (R-SnBu₃). The specific organostannane, catalyst, ligand, and reaction conditions may require optimization depending on the desired product.

Materials:

  • This compound

  • Organostannane reagent (e.g., (Tributylstannyl)thiophene, Phenyltributylstannane, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., XPhos, P(o-tolyl)₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Cesium fluoride (CsF) or other additives (optional)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with hot plate)

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and any solid ligand.

  • Reagent Addition: Add the anhydrous solvent (e.g., Toluene) via syringe.

  • Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.

  • Add the organostannane reagent (1.1 - 1.5 equiv) to the reaction mixture via syringe.

  • If using an additive like CsF, add it at this stage.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • The filtrate can be washed with an aqueous solution of potassium fluoride (KF) to help remove tin byproducts.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Hexanes and Ethyl Acetate) to afford the desired coupled product.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

Reagent/ParameterMolar Ratio / ValueNotes
This compound1.0 equivStarting material.
Organostannane (R-SnBu₃)1.1 - 1.5 equivCoupling partner. The excess ensures complete consumption of the starting material.
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.02 - 0.10 equivThe catalyst loading may need optimization.
Ligand (if applicable)0.04 - 0.20 equivDependent on the choice of catalyst.
SolventAnhydrousToluene, Dioxane, or DMF are common choices.
Temperature80 - 110 °CThe optimal temperature will depend on the specific substrates and catalyst.
Reaction Time2 - 24 hoursMonitor by TLC.

Visualizations

Diagram 1: General Catalytic Cycle of the Stille Coupling Reaction

Stille_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R1-X 8-Bromo-2-fluoro- 1,5-naphthyridine R1-X->Oxidative\nAddition Pd(II) Complex\n(R1-Pd(II)-X)L_n Pd(II) Complex (R1-Pd(II)-X)L_n Oxidative\nAddition->Pd(II) Complex\n(R1-Pd(II)-X)L_n Transmetalation Transmetalation Pd(II) Complex\n(R1-Pd(II)-X)L_n->Transmetalation R2-SnBu3 Organostannane R2-SnBu3->Transmetalation Pd(II) Intermediate\n(R1-Pd(II)-R2)L_n Pd(II) Intermediate (R1-Pd(II)-R2)L_n Transmetalation->Pd(II) Intermediate\n(R1-Pd(II)-R2)L_n X-SnBu3 Tin Byproduct Transmetalation->X-SnBu3 Reductive\nElimination Reductive Elimination Pd(II) Intermediate\n(R1-Pd(II)-R2)L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Catalyst Regeneration R1-R2 Coupled Product Reductive\nElimination->R1-R2

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Diagram 2: Experimental Workflow for the Stille Coupling of this compound

Stille_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Flame-dry Schlenk flask Flame-dry Schlenk flask Add this compound, Pd catalyst, and ligand Add this compound, Pd catalyst, and ligand Flame-dry Schlenk flask->Add this compound, Pd catalyst, and ligand Add anhydrous solvent Add anhydrous solvent Add this compound, Pd catalyst, and ligand->Add anhydrous solvent Add organostannane Add organostannane Add anhydrous solvent->Add organostannane Heat to 80-110 °C Heat to 80-110 °C Add organostannane->Heat to 80-110 °C Monitor by TLC Monitor by TLC Heat to 80-110 °C->Monitor by TLC Cool to RT and filter through Celite Cool to RT and filter through Celite Monitor by TLC->Cool to RT and filter through Celite Aqueous KF wash Aqueous KF wash Cool to RT and filter through Celite->Aqueous KF wash Extraction and drying Extraction and drying Aqueous KF wash->Extraction and drying Concentrate Concentrate Extraction and drying->Concentrate Column chromatography Column chromatography Concentrate->Column chromatography Product Product Column chromatography->Product

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Palladium catalysts can be flammable and toxic. Handle with care.

  • Solvents are flammable and should be handled away from ignition sources.

  • Always work under an inert atmosphere to prevent degradation of the catalyst and reagents.

Conclusion

This application note provides a robust and adaptable protocol for the Stille cross-coupling of this compound. By modifying the organostannane coupling partner, a diverse library of novel 1,5-naphthyridine derivatives can be synthesized. This methodology is a valuable tool for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this important chemical space. Further optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates.

References

Application Notes and Protocols: 8-Bromo-2-fluoro-1,5-naphthyridine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the efficient exploration of chemical space and the generation of novel lead compounds.[1][2][3][4] This approach relies on the identification of low-molecular-weight fragments that bind with low affinity but high ligand efficiency to a biological target.[2][3] These initial hits then serve as starting points for optimization into potent and selective drug candidates.[2][4]

The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[5][6] 8-Bromo-2-fluoro-1,5-naphthyridine is a valuable fragment for FBDD due to its desirable properties: a molecular weight of 227.03 g/mol , a rigid bicyclic core that reduces conformational entropy upon binding, and strategically placed halogen atoms that can serve as vectors for chemical elaboration or engage in halogen bonding interactions with the protein target. The fluorine atom can enhance binding affinity and modulate physicochemical properties, while the bromine atom provides a versatile handle for various cross-coupling reactions, enabling rapid analogue synthesis.

This document provides detailed application notes and protocols for the use of this compound in a hypothetical FBDD campaign targeting a protein kinase, a common target class for naphthyridine-based inhibitors.

Hypothetical FBDD Workflow

The following diagram illustrates a typical workflow for a fragment-based drug design campaign utilizing this compound.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization A Fragment Library Preparation (including this compound) B Primary Screen (e.g., Thermal Shift Assay) A->B C Hit Identification B->C D Biophysical Validation (e.g., SPR, ITC) C->D E Functional Assay (e.g., Kinase Activity Assay) D->E F X-ray Crystallography D->F G Structure-Guided Design F->G H Analogue Synthesis (e.g., Suzuki, Buchwald-Hartwig) G->H I SAR Exploration H->I I->D Iterative Optimization Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Target Kinase Cascade cluster_downstream Downstream Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Target Protein Kinase Receptor->TargetKinase Substrate Substrate Protein TargetKinase->Substrate Phosphorylation CellularResponse Cell Proliferation, Survival Substrate->CellularResponse Inhibitor This compound -derived Inhibitor Inhibitor->TargetKinase Inhibition Synthetic_Route Fragment This compound Product 8-Aryl-2-fluoro-1,5-naphthyridine Fragment->Product Suzuki Coupling Reagents R-B(OH)₂ Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C

References

Application Note and Protocol for the Purification of 8-Bromo-2-fluoro-1,5-naphthyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 8-Bromo-2-fluoro-1,5-naphthyridine derivatives using silica gel column chromatography. This class of halogenated heterocyclic compounds holds significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the bromo and fluoro substituents, which allows for further functionalization in the development of novel therapeutic agents.

The purity of these derivatives is critical for their biological evaluation and subsequent use in drug development pipelines. Column chromatography is a fundamental, cost-effective, and scalable technique for the purification of these compounds from crude reaction mixtures.[1] The methodology described is based on normal-phase chromatography, a widely applicable technique for the separation of moderately polar to polar organic molecules.[2] This guide is intended to provide a robust starting point for researchers, which can be further optimized to achieve high purity of the target compound.

Experimental Overview and Data

The purification of this compound derivatives is typically achieved using normal-phase column chromatography with silica gel as the stationary phase. The choice of mobile phase is crucial for effective separation and is generally determined by preliminary analysis using Thin Layer Chromatography (TLC). A common mobile phase system for compounds of this type is a mixture of a non-polar solvent, such as hexanes or cyclohexane, and a more polar solvent, like ethyl acetate.[3]

For the purpose of this application note, a representative purification of a hypothetical derivative, 8-Bromo-2-fluoro-6-(morpholin-4-yl)-1,5-naphthyridine , is presented. The following table summarizes the typical quantitative data associated with such a purification.

ParameterValue
Compound Name 8-Bromo-2-fluoro-6-(morpholin-4-yl)-1,5-naphthyridine
Crude Sample Mass 1.5 g
Stationary Phase Silica Gel (230-400 mesh)
Silica Gel Mass 75 g (1:50 ratio of crude material to silica gel)
Column Dimensions 40 mm (ID) x 400 mm (L)
Mobile Phase (Eluent) Gradient: 10% to 40% Ethyl Acetate in Hexanes
TLC Rf of Pure Compound ~0.35 in 30% Ethyl Acetate/Hexanes
Elution Volume ~400 mL
Isolated Yield 1.2 g (80%)
Initial Purity (Crude) ~75% (by HPLC)
Final Purity (Isolated) >98% (by HPLC)

Experimental Workflow Diagram

The overall workflow for the purification of this compound derivatives is depicted in the diagram below. The process begins with the preparation of the crude sample and the chromatography column, followed by the separation process and subsequent analysis of the collected fractions to isolate the pure compound.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development Column_Prep Column Packing TLC->Column_Prep Select Eluent Crude_Prep Crude Sample Preparation Sample_Loading Sample Loading Crude_Prep->Sample_Loading Column_Prep->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Identify Pure Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Final_Product Pure Compound Solvent_Removal->Final_Product

Caption: General workflow for the chromatographic purification of this compound derivatives.

Detailed Experimental Protocol

This protocol describes the purification of a crude this compound derivative using silica gel column chromatography.

Materials and Reagents
  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Ethyl acetate (HPLC grade)

  • Hexanes (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • Glass chromatography column with stopcock

  • TLC plates (silica gel coated with UV254 indicator)

  • UV lamp

  • Fraction collection tubes

  • Rotary evaporator

Method Development using Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The goal is to find a mobile phase that provides good separation of the target compound from impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.

  • Prepare several eluent systems with varying polarities (e.g., 10%, 20%, 30%, 40% ethyl acetate in hexanes).

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved crude material onto several TLC plates.

  • Develop each TLC plate in a different eluent system.

  • Visualize the spots under a UV lamp to determine the solvent system that gives the best separation and an optimal Rf for the target compound.

Preparation of the Chromatography Column (Wet Packing Method)
  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer of sand (approx. 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes). The consistency should be pourable but not too dilute.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight is recommended for difficult separations). Do not let the solvent level drop below the top of the silica gel.

  • Add a thin layer of sand on top of the packed silica gel to protect the surface during sample and eluent addition.

  • Drain the solvent until the level is just above the top layer of sand.

Sample Loading
  • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Carefully add the dissolved sample to the top of the column using a pipette, ensuring not to disturb the sand layer.

  • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until it is just above the sand layer.

  • Carefully add a small amount of the initial mobile phase to wash the sides of the column and allow it to adsorb onto the silica gel. Repeat this step 2-3 times.

Elution and Fraction Collection
  • Carefully fill the column with the initial mobile phase.

  • Begin eluting the column by opening the stopcock, collecting the eluent in fractions (e.g., 10-20 mL per tube).

  • If using a gradient elution, gradually increase the polarity of the mobile phase as the elution progresses (e.g., from 10% to 40% ethyl acetate in hexanes). This will help to elute compounds with higher affinity for the stationary phase.

  • Monitor the separation by collecting small spots from the eluting fractions and analyzing them by TLC.

Isolation of the Pure Compound
  • Analyze the collected fractions by TLC to identify those containing the pure target compound.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR).

Troubleshooting

  • Streaking on TLC/Column: This may be due to compound overload, an inappropriate solvent system, or decomposition on the silica gel. Try reducing the amount of sample loaded or adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent for basic compounds.[4]

  • Poor Separation: If the separation between the desired compound and impurities is poor, consider using a shallower solvent gradient, a longer column, or a different stationary phase like alumina.

  • Compound Not Eluting: If the compound remains at the top of the column, the mobile phase is not polar enough. Gradually increase the polarity of the eluent. For very polar compounds, a mobile phase like methanol in dichloromethane may be necessary.[4]

References

Scale-Up Synthesis of 8-Substituted 1,5-Naphthyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as anticancer and anti-inflammatory agents. Notably, certain 8-substituted 1,5-naphthyridines have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), a key player in cellular signaling pathways implicated in cancer and fibrosis.[1][2][3][4][5] This document provides detailed protocols for the scalable synthesis of 8-substituted 1,5-naphthyridines, focusing on robust and reproducible methodologies suitable for multi-gram to kilogram production.

Synthetic Strategies for Scale-Up

The synthesis of 8-substituted 1,5-naphthyridines on a large scale can be efficiently achieved through a multi-step sequence. The primary strategy involves the initial construction of the 1,5-naphthyridine core, followed by functionalization at the 8-position. Two key approaches for late-stage functionalization are highlighted: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).

A common and scalable route to the core structure is the Gould-Jacobs reaction, which utilizes readily available 3-aminopyridine derivatives.[6][7][8][9] The resulting 4-hydroxy-1,5-naphthyridine can then be halogenated to provide a versatile intermediate for subsequent cross-coupling or substitution reactions.

Experimental Protocols

Protocol 1: Multi-gram Synthesis of 4-Hydroxy-1,5-naphthyridine via Gould-Jacobs Reaction

This protocol describes the synthesis of the 1,5-naphthyridine core structure, which can be further functionalized. The Gould-Jacobs reaction is a reliable method for constructing the bicyclic system from simple starting materials.[6][7][8][9]

Reaction Scheme:

3-Aminopyridine + Diethyl ethoxymethylenemalonate → Diethyl 2-((pyridin-3-ylamino)methylene)malonate → 4-Hydroxy-1,5-naphthyridine

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

Procedure:

  • Condensation: In a suitable reaction vessel, a mixture of 3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated to 100-120 °C for 2-3 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

  • Cyclization: The resulting crude intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, is added portion-wise to a preheated high-boiling point solvent such as diphenyl ether (or Dowtherm A) at 240-250 °C. The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed thoroughly with a suitable solvent like ethanol or hexanes to remove the high-boiling solvent. The product is then dried under vacuum to yield 4-hydroxy-1,5-naphthyridine.

Starting Material ScaleTypical YieldPurityReference
100 g (3-Aminopyridine)75-85%>95%[6][9]
1 kg (3-Aminopyridine)70-80%>95%[6]
Protocol 2: Preparation of 4,8-Dihalo-1,5-naphthyridine Intermediate

This protocol details the halogenation of the 1,5-naphthyridine core, a crucial step to enable subsequent functionalization at the 8-position.

Reaction Scheme:

4-Hydroxy-1,5-naphthyridine → 4,8-Dichloro-1,5-naphthyridine (using POCl₃)

Materials:

  • 4-Hydroxy-1,5-naphthyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Ice

  • Ammonium hydroxide or Sodium bicarbonate solution

Procedure:

  • Chlorination: To a flask charged with 4-hydroxy-1,5-naphthyridine (1.0 equivalent), phosphorus oxychloride (5-10 equivalents) is added carefully. A catalytic amount of N,N-dimethylaniline can be added.

  • Reaction: The mixture is heated to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by TLC or LC-MS until completion.

  • Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice, followed by neutralization with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) to a pH of 7-8.

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford the dihalo-1,5-naphthyridine.

Starting MaterialProductTypical YieldReference
4-Hydroxy-1,5-naphthyridine4,8-Dichloro-1,5-naphthyridine80-90%[9]
1,5-Naphthyridine-4,8-dione4,8-Dibromo-1,5-naphthyridineNot specified
Protocol 3: Scale-Up Synthesis of 8-Aryl-1,5-naphthyridines via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction to introduce an aryl substituent at the 8-position of the 1,5-naphthyridine core.

Reaction Scheme:

8-Bromo-1,5-naphthyridine + Arylboronic acid → 8-Aryl-1,5-naphthyridine

Materials:

  • 8-Bromo-1,5-naphthyridine (or 4,8-dibromo-1,5-naphthyridine for selective coupling)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01 - 0.05 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

  • Reaction Setup: In a reactor vessel, combine the 8-bromo-1,5-naphthyridine (1.0 equivalent), arylboronic acid, palladium catalyst, and base.

  • Solvent Addition and Degassing: Add the chosen solvent system. The mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.

  • Reaction: The reaction mixture is heated to 80-100 °C under an inert atmosphere. The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst and inorganic salts. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 8-aryl-1,5-naphthyridine.

SubstrateArylboronic AcidCatalystBaseSolventYield
4,8-Dibromo-1,5-naphthyridinePhenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O75.8%
4,8-Dibromo-1,5-naphthyridine4-Methylphenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O68.2%
4,8-Dibromo-1,5-naphthyridine4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O71.5%
Protocol 4: Scale-Up Synthesis of 8-Amino-1,5-naphthyridines via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the introduction of an amino group at the 8-position through a nucleophilic aromatic substitution reaction.

Reaction Scheme:

8-Chloro-1,5-naphthyridine + Amine → 8-Amino-1,5-naphthyridine

Materials:

  • 8-Chloro-1,5-naphthyridine

  • Amine (1.2 - 2.0 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) (optional, depending on the amine)

  • Solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the 8-chloro-1,5-naphthyridine (1.0 equivalent) in the chosen solvent.

  • Reagent Addition: Add the amine and, if necessary, the base to the reaction mixture.

  • Reaction: The mixture is heated to 80-120 °C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction mixture is cooled and poured into water. The precipitated product is collected by filtration.

  • Purification: The crude product is washed with water and then purified by recrystallization or column chromatography to afford the desired 8-amino-1,5-naphthyridine.

SubstrateAmineConditionsYieldReference
2,8-Dibromo-1,5-naphthyridineVarious aminesCs₂CO₃, 110 °CNot specified[6]

Visualizations

Experimental Workflow

G cluster_0 Core Synthesis cluster_1 Halogenation cluster_2 Functionalization 3-Aminopyridine 3-Aminopyridine Condensation Condensation 3-Aminopyridine->Condensation DEEM DEEM DEEM->Condensation Cyclization Cyclization Condensation->Cyclization 4-Hydroxy-1,5-naphthyridine 4-Hydroxy-1,5-naphthyridine Cyclization->4-Hydroxy-1,5-naphthyridine Halogenation Halogenation 4-Hydroxy-1,5-naphthyridine->Halogenation Halogenating_Agent POCl3 / PBr3 Halogenating_Agent->Halogenation 8-Halo-1,5-naphthyridine 8-Halo-1,5-naphthyridine Halogenation->8-Halo-1,5-naphthyridine Suzuki_Coupling Suzuki Coupling 8-Halo-1,5-naphthyridine->Suzuki_Coupling SNAr SNAr 8-Halo-1,5-naphthyridine->SNAr Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Suzuki_Coupling Amine Amine Amine->SNAr 8-Aryl-1,5-naphthyridine 8-Aryl-1,5-naphthyridine Suzuki_Coupling->8-Aryl-1,5-naphthyridine 8-Amino-1,5-naphthyridine 8-Amino-1,5-naphthyridine SNAr->8-Amino-1,5-naphthyridine

Caption: General workflow for the scale-up synthesis of 8-substituted 1,5-naphthyridines.

TGF-β/ALK5 Signaling Pathway

TGF-beta_ALK5_Signaling_Pathway TGF-beta TGF-beta TGF-beta_Receptor_II TGF-β Receptor II TGF-beta->TGF-beta_Receptor_II Binds ALK5 ALK5 (TGF-β Receptor I) TGF-beta_Receptor_II->ALK5 Recruits & Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates 8-Substituted_1_5-Naphthyridine 8-Substituted 1,5-Naphthyridine 8-Substituted_1_5-Naphthyridine->ALK5 Inhibits P-Smad2_3 p-Smad2/3 Smad_Complex Smad2/3/4 Complex P-Smad2_3->Smad_Complex Complexes with Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., cell cycle arrest, fibrosis) Nucleus->Gene_Transcription Regulates

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by 8-substituted 1,5-naphthyridines.

References

Protecting Group Strategies for the Synthesis of 1,5-Naphthyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis, particularly with complex substitution patterns, often necessitates the use of protecting groups to mask reactive functionalities and direct the course of reactions. This document provides detailed application notes and experimental protocols for the strategic use of common protecting groups in the synthesis of 1,5-naphthyridine derivatives.

Introduction to Protecting Group Strategies

In the multi-step synthesis of functionalized 1,5-naphthyridines, protecting groups are crucial for:

  • Preventing unwanted side reactions: Masking reactive functional groups such as amines and hydroxyls on precursors or on the 1,5-naphthyridine core itself.

  • Enabling regioselective functionalization: Directing reactions to specific positions on the heterocyclic ring.

  • Improving solubility and handling properties: Modifying the physicochemical properties of intermediates.

The choice of a protecting group is dictated by its stability to the reaction conditions employed in subsequent steps and the ease of its selective removal. This document focuses on three widely used protecting groups: tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and p-methoxyphenyl (PMP).

Diagram: General Protecting Group Strategy

Protecting Group Strategy Start Substituted Precursor / 1,5-Naphthyridine Core Protected Protected Intermediate Start->Protected Protection Functionalized Functionalized Intermediate Protected->Functionalized Synthetic Transformation(s) Target Target 1,5-Naphthyridine Functionalized->Target Deprotection

Caption: A general workflow for the use of protecting groups in 1,5-naphthyridine synthesis.

Boc Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen protecting groups due to its ease of introduction and its lability under acidic conditions, while being stable to a wide range of other reagents.

Application Notes:

The Boc group is frequently employed to protect exocyclic amino groups on the 1,5-naphthyridine scaffold or its precursors. This strategy is particularly useful in transition metal-catalyzed cross-coupling reactions and Minisci-type C-H functionalizations. In the synthesis of 2,8-disubstituted-1,5-naphthyridines, which are investigated as kinase inhibitors, Boc-protected amines are often used as coupling partners.[1][2] The subsequent deprotection is typically the final step in the synthetic sequence.

Data Presentation: Boc Protection and Deprotection Conditions
Substrate TypeProtection ReagentDeprotection ReagentSolventTemperature (°C)Yield (%)Reference(s)
Primary/Secondary AmineDi-tert-butyl dicarbonate (Boc)₂O, TEA-THF/H₂O0 - rt>90[3]
Amino-substituted 1,5-Naphthyridine-4 M HCl in DioxaneDioxane2529-97[1]
Amino-substituted 1,5-Naphthyridine-Trifluoroacetic acid (TFA)Dichloromethane (DCM)2536-98[1]
General N-Boc Amine-Oxalyl chloride, MethanolMethanolrtup to 90[3]
Experimental Protocols:

Protocol 1: General N-Boc Protection of an Amino Group [3]

  • In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (TEA, 3.0 eq) in a 2:1 mixture of THF and water.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) portion-wise.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

Protocol 2: Deprotection of a Boc-Protected Amino-1,5-Naphthyridine using HCl [1]

  • Dissolve the Boc-protected 1,5-naphthyridine derivative (1.0 eq) in 1,4-dioxane.

  • Add a 4 M solution of HCl in 1,4-dioxane.

  • Stir the reaction mixture at 25 °C for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to afford the hydrochloride salt of the deprotected amine.

Protocol 3: Deprotection of a Boc-Protected Amino-1,5-Naphthyridine using TFA [1]

  • Dissolve the Boc-protected 1,5-naphthyridine derivative (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA).

  • Stir the reaction mixture at 25 °C for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the trifluoroacetate salt of the deprotected amine.

SEM Protecting Group Strategies

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile protecting group for nitrogen atoms in heterocycles. It is stable to a variety of conditions but can be cleaved with fluoride sources or under acidic conditions.

Application Notes:

While specific examples of SEM protection on the 1,5-naphthyridine core are not abundant in the literature, its application on related nitrogen heterocycles suggests its utility. The SEM group can be used to mask the pyridinic nitrogen, thereby altering the electronic properties of the ring and enabling regioselective reactions that might otherwise be difficult to achieve. Deprotection is often accomplished with reagents like tetrabutylammonium fluoride (TBAF) or strong acids.

Diagram: SEM Deprotection Pathway

SEM Deprotection cluster_0 Fluoride-Mediated Deprotection cluster_1 Acid-Mediated Deprotection SEM_Protected_F N-SEM-1,5-Naphthyridine Intermediate_F Pentacoordinate Silicon Intermediate SEM_Protected_F->Intermediate_F F⁻ Deprotected_F 1,5-Naphthyridine Intermediate_F->Deprotected_F Elimination Byproducts_F TMSF + Ethylene + Formaldehyde Intermediate_F->Byproducts_F SEM_Protected_H N-SEM-1,5-Naphthyridine Protonated Protonated Intermediate SEM_Protected_H->Protonated H⁺ Deprotected_H 1,5-Naphthyridine Protonated->Deprotected_H Hydrolysis

Caption: Mechanisms for the deprotection of an N-SEM group.

Experimental Protocols:

Protocol 4: General SEM Protection of a Heterocyclic Nitrogen

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C, add a solution of the N-H containing heterocycle (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent and purify by column chromatography.

Protocol 5: General SEM Deprotection using TBAF

  • Dissolve the SEM-protected heterocycle (1.0 eq) in anhydrous THF.

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (2.0 eq).

  • Heat the reaction mixture at reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent and purify as necessary.

PMP Protecting Group Strategies

The p-methoxyphenyl (PMP) group is a useful protecting group for amines, particularly in the context of asymmetric synthesis. Its removal is typically achieved under oxidative conditions.

Application Notes:

The PMP group can be introduced onto an amino-substituted pyridine, a common precursor for 1,5-naphthyridine synthesis. This allows for various transformations on other parts of the molecule. The oxidative removal of the PMP group is a key advantage, as it is orthogonal to many other protecting groups that are acid or base labile. Reagents such as ceric ammonium nitrate (CAN), periodic acid, or trichloroisocyanuric acid are effective for PMP deprotection.[4]

Data Presentation: PMP Deprotection Conditions
Substrate TypeDeprotection ReagentEquivalentsSolventTemperature (°C)Yield (%)Reference(s)
N-PMP AmineCeric Ammonium Nitrate (CAN)4-5MeCN/H₂OrtVariable[4]
N-PMP AminePeriodic Acid (H₅IO₆)1MeCN/H₂OrtHigh[4]
N-PMP AmineTrichloroisocyanuric Acid (TCCA)0.5MeCN/H₂OrtHigh[4]
Experimental Protocols:

Protocol 6: General PMP Deprotection using Periodic Acid [4]

  • Dissolve the N-PMP protected compound (1.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Add periodic acid (H₅IO₆, 1.0 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, basify the reaction mixture with a suitable base (e.g., NaHCO₃).

  • Extract the deprotected amine with an organic solvent and purify by column chromatography.

Orthogonal Protecting Group Strategies

In the synthesis of highly functionalized 1,5-naphthyridines, the use of orthogonal protecting groups is essential. This allows for the selective deprotection of one group in the presence of others, enabling a stepwise and controlled synthetic sequence.

Diagram: Orthogonal Strategy Workflow

Orthogonal Strategy Start Di-protected Precursor (e.g., N-Boc and O-Benzyl) Step1 Selective Deprotection 1 (e.g., Hydrogenolysis of Benzyl) Start->Step1 Functionalization1 Functionalization of OH Step1->Functionalization1 Step2 Selective Deprotection 2 (e.g., Acidolysis of Boc) Functionalization1->Step2 Functionalization2 Functionalization of NH Step2->Functionalization2 Target Final Product Functionalization2->Target

Caption: An example of an orthogonal protecting group strategy in a multi-step synthesis.

Conclusion

The strategic use of protecting groups is a cornerstone of modern organic synthesis, and it is particularly vital in the construction of complex 1,5-naphthyridine derivatives. The choice of protecting group—be it the acid-labile Boc, the fluoride/acid-labile SEM, or the oxidatively cleaved PMP—must be carefully considered in the context of the overall synthetic plan. The protocols and data presented herein provide a practical guide for researchers in the application of these strategies to accelerate the discovery and development of novel 1,5-naphthyridine-based molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 8-bromo-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura cross-coupling yield with 8-bromo-naphthyridine. N-heterocyclic compounds like naphthyridines can present unique challenges, including catalyst inhibition and competing side reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 8-bromo-naphthyridine is resulting in low to no conversion of the starting material. What are the likely causes?

A1: Low or no conversion in the coupling of 8-bromo-naphthyridine typically stems from issues with the catalytic cycle. The primary culprits are often:

  • Catalyst Poisoning: The nitrogen atom in the naphthyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[1][2]

  • Inactive Catalyst: The palladium source, especially Pd(0) complexes like Pd₂(dba)₃, can degrade over time. Using a fresh catalyst or a more stable, air-robust pre-catalyst is recommended.[3][4] Pd(II) sources require in-situ reduction to the active Pd(0) state, which may be inefficient.[3]

  • Inappropriate Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for challenging heteroaromatic substrates. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are generally required to promote the reaction and prevent catalyst inhibition.[1][2]

  • Poor Solubility: One or more components (naphthyridine, boronic acid, or base) may not be fully dissolved in the chosen solvent, hindering the reaction.[2]

Q2: I am observing significant amounts of de-bromination, where the bromo group on the naphthyridine is replaced by hydrogen. How can I minimize this side reaction?

A2: De-bromination (hydrodehalogenation) is a common side reaction, especially with electron-deficient N-heterocyclic halides.[1] It occurs via the formation of a palladium-hydride (Pd-H) species. To minimize it:

  • Optimize the Base: Avoid strong alkoxide bases which can promote the formation of Pd-H species. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often more suitable.[1]

  • Choose the Right Solvent: Aprotic solvents such as dioxane, THF, or toluene are preferable. Alcohols can be a source of hydrides, contributing to de-bromination.[1]

  • Control Water Content: While many Suzuki reactions use aqueous co-solvents to dissolve the base, excessive water can be a proton source. If de-bromination is severe, consider using anhydrous conditions.[1]

Q3: My reaction is producing a lot of homocoupled boronic acid byproduct. What is the cause and how can I prevent it?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is most often caused by the presence of oxygen in the reaction mixture.[3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[3]

  • Rigorous Degassing: It is critical to thoroughly degas all solvents and the final reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes or by using several freeze-pump-thaw cycles.[2][4]

  • Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas throughout the entire process.[2]

  • Stoichiometry: Using a slight excess of the 8-bromo-naphthyridine relative to the boronic acid can sometimes help favor the cross-coupling pathway.[5]

Q4: My boronic acid starting material appears to be decomposing during the reaction. How can I address this?

A4: This side reaction is known as protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source, returning the corresponding arene. Heteroaryl boronic acids are particularly susceptible to this.[4]

  • Use Boronic Esters: Boronate esters, such as pinacol esters (Bpin) or MIDA boronates, are significantly more stable towards protodeboronation than the corresponding boronic acids.[2][4]

  • Anhydrous Conditions: Running the reaction under anhydrous conditions can mitigate protodeboronation by removing water as a potential proton source.[2]

  • Base Selection: A milder base may sometimes prevent unwanted side reactions involving the boronic acid.[6]

Troubleshooting Guide

The following table summarizes common issues and recommended solutions for optimizing the Suzuki coupling of 8-bromo-naphthyridine.

IssuePotential Cause(s)Recommended Solution(s)
Low to No Yield Catalyst poisoning by naphthyridine nitrogen.Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) or an NHC ligand.[1][2]
Inactive or degraded palladium source.Use a fresh catalyst or a robust pre-catalyst (e.g., Buchwald G3/G4, PEPPSI-type).[2][4]
Poor solubility of reagents.Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). Increase reaction temperature.[2][7]
De-bromination Base is too strong or is a hydride source.Use a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]
Protic solvent (e.g., alcohol) or excess water.Use aprotic solvents (Dioxane, THF, Toluene). Consider anhydrous conditions.[1]
Homocoupling Presence of oxygen in the reaction mixture.Rigorously degas solvents and the reaction mixture with Ar or N₂. Maintain a positive inert atmosphere.[2][4]
Pd(II) source used without efficient reduction.Use a Pd(0) source or ensure conditions promote efficient reduction of the Pd(II) pre-catalyst.[3]
Protodeboronation Instability of the boronic acid.Use a more stable boronic ester (e.g., pinacol ester).[2][4]
Presence of protic sources (e.g., water).Run the reaction under anhydrous conditions.[2]

Recommended Reaction Parameters

This table provides a starting point for reaction conditions. Optimization will likely be required for specific substrates.

ParameterRecommended OptionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Buchwald Pre-catalysts (G3, G4), Pd(dppf)Cl₂Pre-catalysts are often more active and air-stable. Pd(dppf)Cl₂ is a reliable choice for many cross-couplings.[4][8]
Ligand XPhos, SPhos, RuPhos, other Buchwald-type ligandsBulky, electron-rich ligands prevent catalyst inhibition by the naphthyridine and promote efficient oxidative addition and reductive elimination.[2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Weaker inorganic bases are generally preferred to minimize side reactions like de-bromination.[1][6]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, 2-MeTHF/H₂OAprotic solvents are ideal. A water co-solvent is often used to dissolve the inorganic base.[1][7]
Temperature 70 - 110 °CHigher temperatures can increase reaction rates but may also promote side reactions. Temperature screening is recommended.[7]
Boron Source Arylboronic acid pinacol esterEsters are more stable and less prone to protodeboronation and homocoupling than boronic acids.[2]

Visual Guides

Suzuki_Troubleshooting start Low Yield with 8-bromo-naphthyridine analysis Analyze Crude Mixture (TLC, LC-MS) start->analysis sm_present Starting Material Unchanged analysis->sm_present  No Reaction debromination De-bromination Product Observed analysis->debromination  Side Product 1 homocoupling Boronic Acid Homocoupling analysis->homocoupling  Side Product 2 sol_catalyst 1. Use bulky, electron-rich ligand (e.g., XPhos, SPhos). 2. Use robust pre-catalyst. 3. Increase temperature. sm_present->sol_catalyst sol_base 1. Use weaker inorganic base (K₂CO₃, K₃PO₄). 2. Use anhydrous solvent. 3. Screen alternative solvents. debromination->sol_base sol_degas 1. Degas solvent and mixture thoroughly (Ar or N₂). 2. Ensure positive inert atmosphere. 3. Use fresh Pd(0) source. homocoupling->sol_degas

Caption: Troubleshooting flowchart for low-yield Suzuki reactions.

Suzuki_Cycle Suzuki Catalytic Cycle and Common Side Reactions pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa poison Catalyst Poisoning (Naphthyridine-Pd Complex) pd0->poison Inhibition pd2_complex Ar-Pd(II)L₂(Br) oa->pd2_complex  + Ar-Br (8-bromo-naphthyridine) trans Transmetalation (Base Activated) pd2_complex->trans debrom De-bromination (Ar-H) pd2_complex->debrom  + [H] source pd2_biaryl Ar-Pd(II)L₂(Ar') trans->pd2_biaryl  + Ar'-B(OR)₂ homo Homocoupling (Ar'-Ar') trans->homo  + O₂ re Reductive Elimination pd2_biaryl->re re->pd0  Regenerates  Catalyst product Ar-Ar' (Desired Product) re->product

Caption: The Suzuki catalytic cycle with key side reactions.

General Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of 8-bromo-naphthyridine with an arylboronic acid pinacol ester.

Materials:

  • 8-bromo-naphthyridine (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene) and Water (e.g., 4:1 to 10:1 ratio)

Procedure:

  • Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 8-bromo-naphthyridine, arylboronic acid pinacol ester, and the base under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Addition: In a separate vial, weigh the palladium source and the ligand, and add them to the reaction flask.

  • Solvent Addition: Add the degassed organic solvent followed by the degassed water to the flask.

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the stirred solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

Technical Support Center: 8-Bromo-2-fluoro-1,5-naphthyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 8-Bromo-2-fluoro-1,5-naphthyridine in coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed coupling reactions?

A1: The most frequently encountered side reactions include:

  • Dehalogenation: Reduction of the C-Br bond to a C-H bond, resulting in the formation of 2-fluoro-1,5-naphthyridine. This is often promoted by the presence of a hydrogen source (e.g., water, solvent) and can be influenced by the choice of ligand and base.[1][2][3]

  • Homocoupling of Boronic Acids/Esters (Suzuki Coupling): Dimerization of the boronic acid or ester coupling partner to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the 1,5-naphthyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and slowing down or halting the reaction. This is a common issue with nitrogen-containing heterocycles.[4]

  • Protodeborylation (Suzuki Coupling): Cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, which removes the organoboron reagent from the catalytic cycle.

  • Glaser Coupling (Sonogashira Coupling): Homocoupling of the terminal alkyne to form a diyne byproduct, which is often catalyzed by the copper co-catalyst.

Q2: Why is my coupling reaction with this compound sluggish or not going to completion?

A2: Several factors can contribute to low reactivity:

  • Catalyst Inhibition: As mentioned in A1, the lone pairs on the naphthyridine nitrogens can poison the palladium catalyst. Using bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center.

  • Inefficient Oxidative Addition: While the C-Br bond is generally reactive, steric hindrance or electronic effects from the naphthyridine ring and the fluorine atom can influence the rate of oxidative addition.

  • Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and reduced reaction rates.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and may need to be optimized for this specific substrate.

Q3: How does the fluorine substituent at the 2-position affect the reactivity of this compound in coupling reactions?

A3: The electron-withdrawing nature of the fluorine atom can have several effects:

  • Increased Electrophilicity: The fluorine atom makes the naphthyridine ring more electron-deficient, which can facilitate the oxidative addition step of the catalytic cycle.

  • Altered Basicity of Nitrogen Atoms: The fluorine atom can reduce the basicity of the adjacent nitrogen atom (N-1), potentially lessening its inhibitory effect on the palladium catalyst compared to a non-fluorinated analogue.

  • Potential for Ortho-metallation: In some cases, the fluorine atom can direct ortho-lithiation or other metallation reactions if strong bases are used, leading to unexpected side products.

Troubleshooting Guides

Problem 1: Significant Formation of Dehalogenated Byproduct (2-fluoro-1,5-naphthyridine)

Symptoms:

  • Major peak corresponding to the mass of 2-fluoro-1,5-naphthyridine observed in LC-MS or GC-MS analysis of the crude reaction mixture.

  • Low yield of the desired coupled product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Presence of Protic Impurities Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Choice of Base Use a non-hydroxide base such as K₃PO₄ or Cs₂CO₃. If a hydroxide base is necessary, use it in moderation.
Ligand Choice Employ bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) that can promote reductive elimination over dehalogenation.
Hydrogen Source If using an alcohol or water as a co-solvent, try minimizing its amount or switching to a different solvent system.
Problem 2: Predominance of Homocoupled Boronic Acid/Ester in Suzuki Coupling

Symptoms:

  • A significant byproduct with a mass corresponding to the dimer of the boronic acid coupling partner is observed.

  • Low consumption of this compound.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Presence of Oxygen Thoroughly degas the reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen, or by freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.
Slow Transmetalation Use a more reactive boronic acid derivative, such as a potassium trifluoroborate salt or a boronate ester. Ensure the base is sufficiently strong to facilitate transmetalation.
Catalyst System Use a pre-formed Pd(0) catalyst or a pre-catalyst that rapidly generates the active Pd(0) species.
Problem 3: Low or No Conversion of Starting Materials

Symptoms:

  • Both starting materials (this compound and the coupling partner) are largely unreacted.

  • Formation of palladium black is observed.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Catalyst Inhibition by Naphthyridine Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to sterically hinder coordination of the nitrogen atoms to the palladium center.[4]
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper storage of reagents to prevent degradation.
Insufficient Temperature Gradually increase the reaction temperature in increments of 10-20 °C.
Inappropriate Solvent Screen different solvents to improve the solubility of all reaction components. Common choices include dioxane, toluene, DMF, and THF, often with a small amount of water for Suzuki couplings.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point; optimization is likely necessary.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol% with a ligand like SPhos, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand (if separate).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables provide representative, though not exhaustive, data for coupling reactions involving bromo-N-heterocycles, which can serve as a guide for expected outcomes with this compound. Specific yields for the target substrate are often proprietary or not widely published.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions and Yields for Bromo-N-Heterocycles

EntryBromo-HeterocycleBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10095
23-Bromoisoquinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O9088
35-Bromo-2-chloropyrimidine3-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8575

Table 2: Illustrative Buchwald-Hartwig Amination Conditions and Yields for Bromo-N-Heterocycles

EntryBromo-HeterocycleAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene11092
23-BromoquinolineAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane10085
38-Bromoquinolinen-ButylaminePd₂(dba)₃ (1)RuPhos (2)K₃PO₄t-BuOH10089

Table 3: Illustrative Sonogashira Coupling Conditions and Yields for Bromo-N-Heterocycles

EntryBromo-HeterocycleAlkynePd Cat. (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
12-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF6090
23-BromoquinolineTrimethylsilylacetylenePd(PPh₃)₄ (5)10i-Pr₂NHDMF8082
35-Bromo-2-fluoropyridine1-HeptynePd(OAc)₂ (2)4Et₃NAcetonitrile7088

Visualizations

Logical Workflow for Troubleshooting Coupling Reactions

TroubleshootingWorkflow start Reaction Issue (Low Yield/Side Products) check_conversion Low Conversion of Starting Materials? start->check_conversion Analyze Crude Mixture side_products Significant Side Products Formed? check_conversion->side_products No catalyst_death Catalyst Deactivation? check_conversion->catalyst_death Yes dehalogenation Dehalogenation Observed? side_products->dehalogenation Yes homocoupling Homocoupling Observed? side_products->homocoupling dehalogenation->homocoupling No sol_dehalogenation Minimize Dehalogenation: - Use anhydrous conditions - Change base (e.g., K3PO4) - Optimize ligand dehalogenation->sol_dehalogenation Yes sol_homocoupling Minimize Homocoupling: - Rigorous degassing - Use pre-formed Pd(0) - Adjust stoichiometry homocoupling->sol_homocoupling Yes sol_catalyst Optimize Catalyst/Ligand: - Bulky, electron-rich ligands - Increase catalyst loading catalyst_death->sol_catalyst Yes sol_conditions Optimize Conditions: - Increase temperature - Screen solvents catalyst_death->sol_conditions No

Caption: A decision tree to guide troubleshooting efforts in coupling reactions.

Signaling Pathway of Common Side Reactions in Suzuki Coupling

SideReactionPathways cluster_main_cycle Desired Suzuki Cycle cluster_side_reactions Side Reaction Pathways Pd0 Pd(0)L_n OA Ar-Pd(II)-Br(L)_n (Oxidative Addition) Pd0->OA Ar-Br TM Ar-Pd(II)-R(L)_n (Transmetalation) OA->TM R-B(OR)2 PdH Ar-Pd(II)-H(L)_n OA->PdH + H-source Product Ar-R (Product) TM->Product Reductive Elimination PdR2 R-Pd(II)-R(L)_n TM->PdR2 + R-B(OR)2 (slow RE) Product->Pd0 Dehalogenation Ar-H (Dehalogenation) Homocoupling R-R (Homocoupling) PdH->Dehalogenation Reductive Elimination PdR2->Homocoupling Reductive Elimination

Caption: Simplified pathways for dehalogenation and homocoupling side reactions.

References

preventing de-bromination of 8-Bromo-2-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the de-bromination of 8-Bromo-2-fluoro-1,5-naphthyridine during chemical reactions.

Troubleshooting Guides

Issue: Significant De-bromination Observed During Reaction

De-bromination, the replacement of a bromine atom with a hydrogen atom, is a common undesired side reaction in palladium-catalyzed cross-coupling reactions, leading to reduced yield of the desired product and purification challenges.[1][2] This is particularly prevalent with electron-deficient N-heterocyclic halides like this compound.[3]

Potential Causes and Solutions:

1. Inappropriate Ligand Choice: The ligand's steric and electronic properties are critical in modulating the catalyst's activity and selectivity.[1][2]

  • Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination step over the competing de-bromination pathway.[2][4] Screening a variety of ligands is often the most effective approach to identify the optimal choice for a specific transformation.[1][3]

Table 1: Influence of Ligand Choice on De-bromination

Ligand TypeGeneral Effect on De-brominationRecommended Ligands
Bulky, Electron-Rich PhosphinesTend to decrease de-bromination by accelerating reductive elimination.[2][4]SPhos, XPhos, tBuXPhos, dppf[2][5]
Less Bulky/Electron-Poor PhosphinesMay lead to increased de-bromination.[2]PPh₃ (can be prone to de-bromination)[5]
N-Heterocyclic Carbenes (NHCs)Can be effective in preventing de-bromination.[6][7]IPr, SIMes[6][7]

2. Suboptimal Base Selection: The choice of base can significantly impact the reaction outcome. Some bases can act as hydride sources, directly contributing to hydrodehalogenation.[1][2]

  • Recommendation: If using amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), which can be hydride sources, consider switching to inorganic bases.[1] Weaker inorganic bases or phosphate bases are often preferred to minimize side reactions.[3]

Table 2: Impact of Base Selection on De-bromination

BasePotential IssuesRecommended Alternatives
Amine Bases (e.g., TEA, DIPEA)Can be a source of hydrides, promoting de-bromination.[1]K₃PO₄, Cs₂CO₃, K₂CO₃[1][3]
Strong Alkoxide Bases (e.g., NaOtBu)Can sometimes promote de-bromination.[3]Weaker inorganic bases.[3]

3. Inappropriate Solvent Choice: Solvents can also act as a source of hydrogen atoms, leading to de-bromination.[1][5]

  • Recommendation: Aprotic solvents are generally preferred over protic solvents. If de-bromination is an issue in a solvent like DMF, which can be a hydride source, switching to a less reducible solvent may be beneficial.[1][5]

Table 3: Solvent Effects on De-bromination

Solvent TypePotential IssuesRecommended Solvents
Protic Solvents (e.g., alcohols)Can act as hydrogen donors.[1]Toluene, Dioxane, THF[1][3][5]
Aprotic Polar Solvents (e.g., DMF, NMP)Can sometimes be a hydride source.[1][5]Toluene, Dioxane[1][5]

4. High Reaction Temperature: Elevated temperatures can sometimes increase the rate of the undesired de-bromination reaction.[1]

  • Recommendation: Attempt the reaction at a lower temperature. Microwave irradiation can sometimes promote the desired reaction at a lower bulk temperature and for a shorter duration, potentially reducing the extent of de-bromination.[1][5]

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of toluene.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add toluene (to achieve a concentration of ~0.1 M) and a minimal amount of degassed water (e.g., 10% v/v of toluene).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

De_bromination_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Br 8-Bromo-2-fluoro- 1,5-naphthyridine Ar-Br->Oxidative_Addition Ar-Pd(II)L_n-Br Ar-Pd(II)L_n-Br Oxidative_Addition->Ar-Pd(II)L_n-Br Hydride_Formation Formation of Pd-H species Ar-Pd(II)L_n-Br->Hydride_Formation Hydride_Source Hydride Source (Solvent, Base, etc.) Hydride_Source->Hydride_Formation Ar-Pd(II)L_n-H Ar-Pd(II)L_n-H Hydride_Formation->Ar-Pd(II)L_n-H Reductive_Elimination_Debromination Reductive Elimination Ar-Pd(II)L_n-H->Reductive_Elimination_Debromination Reductive_Elimination_Debromination->Pd(0)L_n Regenerates Catalyst Ar-H De-brominated Product Reductive_Elimination_Debromination->Ar-H

Caption: Proposed mechanism for de-bromination.

Troubleshooting_Workflow Start De-bromination Observed Screen_Ligands Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) Start->Screen_Ligands Optimize_Base Optimize Base (Switch to K3PO4 or Cs2CO3) Screen_Ligands->Optimize_Base Change_Solvent Change Solvent (Use Aprotic: Toluene, Dioxane) Optimize_Base->Change_Solvent Lower_Temp Lower Reaction Temperature Change_Solvent->Lower_Temp Check_Purity Check Purity of Starting Materials Lower_Temp->Check_Purity End De-bromination Minimized Check_Purity->End

Caption: Troubleshooting workflow for de-bromination.

Frequently Asked Questions (FAQs)

Q1: What is de-bromination and why is it a problem?

A1: De-bromination is an undesired side reaction where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom.[1] This leads to the formation of a de-brominated byproduct, which reduces the yield of your desired cross-coupled product and can complicate the purification process.[1][2]

Q2: How can I detect if de-bromination is occurring in my reaction?

A2: De-bromination can be identified by analyzing the crude reaction mixture using standard analytical techniques. The most common methods include:

  • Thin Layer Chromatography (TLC): The de-brominated byproduct will likely have a different Rf value compared to the starting material and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify the mass of the de-brominated species, confirming its presence.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, this can be used to separate and identify volatile components of the reaction mixture.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude mixture can show characteristic signals for the de-brominated product, which will lack the signals associated with the aromatic proton adjacent to the bromine atom and may show a new aromatic proton signal.

Q3: Are N-heterocyclic bromides like this compound more prone to de-bromination?

A3: Yes, electron-deficient aryl halides and particularly N-heterocyclic halides are often more susceptible to de-bromination.[3] The presence of nitrogen atoms in the ring system can influence the electronic properties of the molecule and may also coordinate to the palladium catalyst, potentially favoring the de-bromination pathway under certain conditions.[3]

Q4: Can the purity of my reagents affect the level of de-bromination?

A4: Yes, impurities in your reagents can contribute to de-bromination. For instance, trace amounts of water or other hydride sources in your solvents or bases can promote this side reaction.[1][3] It is crucial to use high-purity, dry reagents and solvents, and to maintain an inert atmosphere during the reaction setup and execution.

Q5: If I am still observing de-bromination after optimizing ligands, bases, and solvents, what else can I try?

A5: If de-bromination persists, you could consider the following:

  • Catalyst Loading: Carefully evaluate the catalyst loading. While a higher loading might increase the reaction rate, it could also potentially increase the rate of side reactions.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions, which might lead to degradation or further side reactions.

  • Additives: In some cases, specific additives can suppress side reactions. However, this is highly system-dependent and would require a literature search for similar transformations.

  • Alternative Cross-Coupling Reactions: If de-bromination remains a significant issue with a particular cross-coupling method (e.g., Suzuki), exploring other methods like Stille or Negishi coupling might offer a solution, as the reaction mechanism and conditions differ.[9][10]

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during cross-coupling reactions of nitrogen-containing heterocycles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, alongside detailed experimental protocols and comparative data to guide your optimization efforts.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with nitrogen-containing heterocycles so challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atom within the heterocyclic ring. This nitrogen can coordinate strongly to the palladium catalyst, forming stable, inactive complexes that halt the catalytic cycle.[1][2] This phenomenon, often termed catalyst poisoning, is a major deactivation pathway.[3] The reactivity of the heterocycle also plays a role; for instance, 2-chloropyridines are significantly less reactive than their bromo or iodo counterparts, requiring more active catalyst systems.[1]

Q2: What are the common signs of catalyst poisoning in my reaction?

A2: Several signs may indicate that your catalyst is being poisoned:

  • Low or No Conversion: The most apparent sign is a lack of product formation despite following established protocols.[4]

  • Stalled Reaction: The reaction may begin but fails to proceed to completion, even with extended reaction times.[4]

  • Inconsistent Results: Unexplained variations in yield between different batches can point to intermittent contamination.[4]

  • Formation of Palladium Black: The precipitation of black, elemental palladium is a visual indicator of catalyst decomposition and often accompanies a failed reaction.[3]

  • Formation of Side Products: The appearance of unexpected byproducts, such as those from protodeboronation or homocoupling, can result from altered catalyst activity.[4][5]

Q3: Besides the nitrogen in my heterocycle, what are other potential sources of catalyst poisons?

A3: Catalyst activity can be diminished by various impurities that may be present in the reagents or solvents. Common catalyst poisons include sulfur compounds, halides, cyanides, and even other nitrogen-containing heterocycles introduced as impurities.[6] It is crucial to use high-purity reagents and properly degassed solvents to avoid introducing these contaminants.[6]

Q4: How can I mitigate catalyst poisoning by the nitrogen-containing heterocycle?

A4: Several strategies can be employed to minimize catalyst poisoning:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can sterically shield the palladium center and prevent strong coordination with the nitrogen heterocycle.[1][5]

  • Use of Palladium Precatalysts: Well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[2][7]

  • Slow Addition: A slow addition of the nitrogen-containing coupling partner can help maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.

  • Use of Additives: In some cases, additives can be used to preferentially bind to the nitrogen of the heterocycle, preventing it from coordinating to the palladium catalyst.

  • Careful Selection of Reaction Conditions: Optimizing the base, solvent, and temperature can significantly impact catalyst stability and activity.[3]

Q5: What are protodeboronation and homocoupling, and how can I avoid them?

A5: Protodeboronation is an undesired side reaction where the C-B bond of the boronic acid or ester is cleaved and replaced by a hydrogen atom, often from water or other protic sources in the reaction mixture.[8] This is particularly problematic with electron-deficient heteroaryl boronic acids.[8] To minimize protodeboronation, you can use more stable boron reagents like pinacol esters or MIDA boronates, employ anhydrous conditions, and use milder bases.[8]

Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct.[1] This is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1] Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient precatalyst system can reduce homocoupling.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion

Potential Cause: Catalyst poisoning by the nitrogen heterocycle.

Troubleshooting Steps:

  • Switch to a Bulkier, More Electron-Rich Ligand:

    • Rationale: These ligands can sterically hinder the approach of the nitrogen heterocycle to the palladium center and electronically stabilize the catalyst.

    • Recommendation: Screen ligands such as XPhos, SPhos, or RuPhos. For challenging couplings, consider N-heterocyclic carbene (NHC) ligands like IPr.[1]

  • Use a Well-Defined Palladium Precatalyst:

    • Rationale: Precatalysts are designed to generate the active Pd(0) species efficiently in situ, which can outcompete the poisoning process.

    • Recommendation: Employ a commercially available Buchwald precatalyst (e.g., G3 or G4 precatalysts).[7]

  • Implement Slow Addition of the Nitrogen-Containing Heterocycle:

    • Rationale: Maintaining a low concentration of the poisoning substrate minimizes its inhibitory effect on the catalyst.

    • Recommendation: Dissolve the nitrogen-containing heterocycle in the reaction solvent and add it dropwise over a period of several hours using a syringe pump.

  • Screen Different Bases:

    • Rationale: The choice of base is critical and can influence catalyst stability and activity.

    • Recommendation: Evaluate a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][9]

  • Optimize the Solvent:

    • Rationale: The solvent can affect the solubility of the catalyst and reagents, as well as the rate of the desired reaction versus deactivation pathways.

    • Recommendation: Screen common solvents for cross-coupling reactions, such as dioxane, toluene, and THF, ensuring they are anhydrous and degassed.[10]

Issue 2: Reaction Starts but Stalls Before Completion

Potential Cause: Gradual catalyst deactivation throughout the reaction.

Troubleshooting Steps:

  • Lower the Reaction Temperature:

    • Rationale: High temperatures can accelerate catalyst decomposition.

    • Recommendation: Attempt the reaction at a lower temperature (e.g., decrease in 10-20 °C increments) to see if catalyst lifetime is extended.

  • Increase Catalyst Loading:

    • Rationale: A higher initial concentration of active catalyst may be sufficient to achieve full conversion before complete deactivation.

    • Recommendation: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%).

  • Ensure a Strictly Inert Atmosphere:

    • Rationale: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species.

    • Recommendation: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[8]

Quantitative Data Summary

The following tables summarize quantitative data on the impact of ligands, bases, and catalyst systems on the yield of cross-coupling reactions with nitrogen-containing heterocycles.

Table 1: Comparison of Ligands for the Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene1001285
Pd(OAc)₂XPhosK₃PO₄Toluene1001288
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane1001875
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane1002445

Table 2: Buchwald-Hartwig Amination of 4-Halo-1H-pyrazoles with Various Amines

Pyrazole SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-Iodo-1H-tritylpyrazolePiperidinePd(dba)₂ / XPhosNaOtBuXylene160 (MW)95
4-Bromo-1H-tritylpyrazoleMorpholinePd(dba)₂ / XPhosNaOtBuXylene160 (MW)92
4-Iodo-1H-tritylpyrazolen-ButylamineCuIK₂CO₃DMF12068
4-Bromo-1H-tritylpyrazolePyrrolidinePd(dba)₂ / XPhosNaOtBuXylene160 (MW)7
4-Bromo-1H-tritylpyrazolePyrrolidineCuIK₂CO₃DMF12043

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[5]

Experimental Protocols

Protocol 1: General Procedure for a Troubleshooting Experiment: Ligand Screening

This protocol outlines a general procedure for screening different ligands to overcome suspected catalyst poisoning in a Suzuki-Miyaura coupling of a nitrogen-containing heterocycle.

Materials:

  • Nitrogen-containing aryl halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligands to be screened (e.g., XPhos, SPhos, P(t-Bu)₃; 3.0 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials with stir bars

Procedure:

  • In an inert atmosphere glovebox, add the nitrogen-containing aryl halide, arylboronic acid, and base to a series of reaction vials.

  • In separate vials, prepare stock solutions of the palladium precatalyst and each ligand in the reaction solvent.

  • Add the palladium precatalyst solution to each reaction vial, followed by the respective ligand solution.

  • Seal the vials and place them in a heating block set to the desired reaction temperature (e.g., 100 °C).

  • Stir the reactions for a set period (e.g., 12-24 hours).

  • After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and yield for each ligand.

Protocol 2: Slow Addition of the Nitrogen-Containing Heterocycle

This protocol describes a method for the slow addition of a nitrogen-containing coupling partner to mitigate catalyst poisoning.

Materials:

  • Aryl halide (1.0 equiv)

  • Nitrogen-containing boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Syringe pump

  • Reaction flask equipped with a reflux condenser and inert gas inlet

Procedure:

  • To the reaction flask, add the aryl halide, palladium catalyst, ligand, and base.

  • Add a portion of the degassed solvent to the flask.

  • Dissolve the nitrogen-containing boronic acid in the remaining degassed solvent in a syringe.

  • Place the syringe on a syringe pump.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C).

  • Once the reaction temperature is stable, begin the slow addition of the boronic acid solution via the syringe pump over a period of 4-8 hours.

  • After the addition is complete, continue to stir the reaction at the set temperature until completion is confirmed by TLC or LC-MS.

  • Cool the reaction to room temperature and proceed with the standard workup and purification.

Visualizations

Catalyst_Poisoning_Pathway Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-N Complex (Poisoned Catalyst) Active_Catalyst->Inactive_Complex Coordination (Poisoning) Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle N_Heterocycle Nitrogen-Containing Heterocycle N_Heterocycle->Inactive_Complex Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Reagent Purity & Inertness of System Start->Check_Reagents Check_Reagents->Start Impure/Not Inert Optimize_Ligand Screen Bulky, Electron-Rich Ligands Check_Reagents->Optimize_Ligand Reagents OK Optimize_Base Screen Bases (K3PO4, Cs2CO3, etc.) Optimize_Ligand->Optimize_Base Optimize_Solvent Screen Anhydrous, Degassed Solvents Optimize_Base->Optimize_Solvent Use_Precatalyst Employ a Palladium Precatalyst Optimize_Solvent->Use_Precatalyst Slow_Addition Implement Slow Addition of N-Heterocycle Use_Precatalyst->Slow_Addition Successful_Reaction Successful Reaction Slow_Addition->Successful_Reaction Problem_Solution_Relationship cluster_problems Common Problems cluster_solutions Mitigation Strategies Catalyst_Poisoning Catalyst Poisoning Bulky_Ligands Use Bulky/Electron-Rich Ligands (e.g., XPhos) Catalyst_Poisoning->Bulky_Ligands Precatalysts Use Palladium Precatalysts Catalyst_Poisoning->Precatalysts Slow_Addition Slow Addition of N-Heterocycle Catalyst_Poisoning->Slow_Addition Protodeboronation Protodeboronation Stable_Boron Use Stable Boron Reagents (Pinacol/MIDA Esters) Protodeboronation->Stable_Boron Anhydrous Anhydrous Conditions Protodeboronation->Anhydrous Homocoupling Homocoupling Homocoupling->Precatalysts Degassing Thorough Degassing Homocoupling->Degassing

References

Technical Support Center: Managing Homo-coupling in Suzuki Reactions of Bromo-heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the common side reaction of homo-coupling, particularly when working with bromo-heterocyclic substrates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you optimize your reactions and improve product yields.

Troubleshooting Guide

Issue: Significant formation of homo-coupled biaryl byproduct from the boronic acid/ester.

Possible Cause 1: Presence of Oxygen

Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II).[1][2] This Pd(II) species can then react with two molecules of the boronic acid, leading to the formation of the homo-coupled product and regenerating the Pd(0) catalyst.[1][2]

Solutions:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. Common methods include:

    • Bubbling an inert gas (Nitrogen or Argon) through the solvent for an extended period.[3]

    • Performing freeze-pump-thaw cycles (at least three) for more efficient oxygen removal.

  • Maintain Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas (Nitrogen or Argon) to prevent atmospheric oxygen from entering the reaction vessel.

Possible Cause 2: Use of a Palladium(II) Precatalyst

If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly promote the homo-coupling of the boronic acid before the catalytic cycle for the desired cross-coupling is fully established.[1][4]

Solutions:

  • Use a Pd(0) Source: Employ a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step that can lead to homo-coupling.[5]

  • Addition of a Mild Reducing Agent: Introducing a mild reducing agent, like potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle.[3][6]

Possible Cause 3: Inappropriate Ligand Choice

The choice of phosphine ligand plays a critical role in the outcome of the Suzuki reaction. Ligands that are not sufficiently electron-rich or are sterically hindered can lead to a less efficient catalytic cycle, allowing side reactions like homo-coupling to become more prominent.

Solutions:

  • Utilize Bulky, Electron-Rich Ligands: Employ bulky and electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine ligand family (e.g., SPhos, XPhos, RuPhos).[5][7] These ligands promote the desired reductive elimination step and can suppress homo-coupling.[5]

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in Suzuki reactions and why is it problematic with bromo-heterocycles?

A1: Homo-coupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct.[2] This is undesirable because it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homo-coupled product and the target molecule.[2] Bromo-heterocycles can be particularly challenging due to the potential for coordination of the heteroatom to the palladium center, which can inhibit catalysis and make side reactions more competitive.[8]

Q2: How can I visually identify if homo-coupling is a significant issue in my reaction?

A2: The presence of a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture, as observed by techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy, is a strong indicator of homo-coupling.

Q3: Can the choice of base influence the extent of homo-coupling?

A3: Yes, the base is a critical parameter. While its primary role is to activate the boronic acid for transmetalation, an inappropriate base can lead to side reactions. For instance, a base that is too strong or used in excess can promote protodeboronation, another common side reaction. While the direct link to homo-coupling is less pronounced than factors like oxygen, optimizing the base is part of overall reaction optimization to favor the desired cross-coupling pathway. Weaker bases like K₂CO₃ or KF may be beneficial in some cases.[9][10]

Q4: Does the reaction temperature affect homo-coupling?

A4: Higher reaction temperatures can sometimes increase the rate of side reactions, including homo-coupling.[5] It is advisable to optimize the temperature to find a balance between a reasonable reaction rate for the desired cross-coupling and the minimization of byproducts.

Q5: Are there any specific considerations for N-H containing heterocycles?

A5: Yes, for heterocycles with an N-H bond (e.g., indoles, pyrroles), the acidic proton can participate in side reactions.[8] It is often beneficial to protect the nitrogen with a suitable protecting group (e.g., Boc, SEM) before performing the Suzuki coupling to prevent these complications.[8]

Data Presentation

Table 1: Effect of Ligand on Suzuki Coupling of a Bromo-heterocycle (Fictional Data)

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Desired Product Yield (%)Homo-coupling Byproduct (%)
PPh₃2K₂CO₃Toluene/H₂O1004530
P(t-Bu)₃2K₂CO₃Toluene/H₂O1007515
SPhos1K₃PO₄Dioxane/H₂O8092<5
Xantphos2Cs₂CO₃THF/H₂O90858

Table 2: Effect of Degassing Method on Homo-coupling (Fictional Data)

Degassing MethodReaction Time (h)Desired Product Yield (%)Homo-coupling Byproduct (%)
None43055
N₂ Bubbling (15 min)47020
Freeze-Pump-Thaw (3 cycles)495<2

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Bromo-heterocycle with Minimized Homo-coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-heterocycle (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

    • The flask is then sealed with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition:

    • Under a positive flow of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition and Degassing:

    • Add the degassed solvent system (e.g., dioxane/water, 4:1 v/v) via syringe.

    • Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Homocoupling_Pathway cluster_desired Desired Suzuki Coupling cluster_homocoupling Homo-coupling Side Reaction Pd0 Pd(0)L_n Ar_Pd_X Ar-Pd(II)L_n-X Pd0->Ar_Pd_X Ar_Pd_Ar_prime Ar-Pd(II)L_n-Ar' Ar_Pd_X->Ar_Pd_Ar_prime Product Ar-Ar' (Desired Product) Ar_Pd_Ar_prime->Product Reductive Elimination Product->Pd0 ArX Ar-X (Bromo-heterocycle) ArX->Ar_Pd_X Oxidative Addition Ar_prime_B Ar'-B(OR)₂ Ar_prime_B->Ar_Pd_Ar_prime Transmetalation PdII Pd(II) Ar_prime_Pd_Ar_prime Ar'-Pd(II)L_n-Ar' PdII->Ar_prime_Pd_Ar_prime Homo_Product Ar'-Ar' (Homo-coupled Product) Ar_prime_Pd_Ar_prime->Homo_Product Reductive Elimination Pd0_homo Pd(0)L_n Homo_Product->Pd0_homo O2 O₂ O2->PdII Oxidation Ar_prime_B_homo 2 x Ar'-B(OR)₂ Ar_prime_B_homo->Ar_prime_Pd_Ar_prime Pd0_homo->PdII

Caption: Mechanism of desired Suzuki coupling versus the oxygen-mediated homo-coupling side reaction.

Troubleshooting_Workflow start High Homo-coupling Observed check_degassing Is the reaction rigorously degassed? start->check_degassing degas Implement rigorous degassing (Freeze-Pump-Thaw) check_degassing->degas No check_catalyst Using a Pd(II) precatalyst? check_degassing->check_catalyst Yes degas->check_catalyst use_pd0 Switch to a Pd(0) source (e.g., Pd₂(dba)₃) check_catalyst->use_pd0 Yes add_reductant Add a mild reducing agent (e.g., potassium formate) check_catalyst->add_reductant Yes (alternative) check_ligand Is the ligand optimal? check_catalyst->check_ligand No use_pd0->check_ligand add_reductant->check_ligand use_buchwald Use bulky, electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) check_ligand->use_buchwald No optimize_conditions Further optimize other parameters (base, solvent, temperature) check_ligand->optimize_conditions Yes use_buchwald->optimize_conditions end Homo-coupling Minimized optimize_conditions->end

Caption: Troubleshooting workflow for managing homo-coupling in Suzuki reactions.

References

effect of base and solvent on 8-Bromo-2-fluoro-1,5-naphthyridine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 8-Bromo-2-fluoro-1,5-naphthyridine. The information is based on established reactivity principles for substituted 1,5-naphthyridines and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is more reactive and under what conditions?

A1: The reactivity of this compound is dictated by the distinct electronic properties of the C-F and C-Br bonds.

  • C2-F Bond: The fluorine atom at the C2 position is activated for Nucleophilic Aromatic Substitution (SNAr) . This is due to the electron-withdrawing nature of the adjacent nitrogen atom, which stabilizes the intermediate formed during nucleophilic attack. SNAr reactions at this position are typically favored by strong nucleophiles and can proceed under milder conditions, sometimes without a metal catalyst.

  • C8-Br Bond: The bromine atom at the C8 position is primarily reactive in palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions require a palladium catalyst, a suitable ligand, and a base.

The choice of reagents and reaction conditions will determine which position reacts selectively.

Q2: I am observing low yields in my Suzuki coupling reaction at the C8 position. What are the common causes and solutions?

A2: Low yields in Suzuki couplings with substrates like this compound can arise from several factors.

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or could be deactivated. Ensure proper degassing of solvents and use of an inert atmosphere to prevent oxidation. The nitrogen atoms in the naphthyridine ring can also coordinate to the palladium center, inhibiting catalysis. Consider using pre-catalysts or ligands that promote the formation of the active catalytic species.

  • Suboptimal Ligand: The choice of phosphine ligand is critical. For heteroaromatic substrates, bulky and electron-rich ligands often improve reaction outcomes by facilitating oxidative addition and reductive elimination.

  • Inappropriate Base or Solvent: The base is crucial for activating the boronic acid. Ensure the base is strong enough and soluble in the chosen solvent system. A combination of an inorganic base and a polar aprotic solvent is a common starting point.

  • Poor Quality Starting Materials: Impurities in the this compound or the boronic acid can interfere with the reaction. Ensure the purity of your reagents.

Q3: In a Buchwald-Hartwig amination at the C8 position, what is the role of the base and which ones are commonly used?

A3: In the Buchwald-Hartwig amination, the base plays a crucial role in the deprotonation of the amine and the formation of the palladium-amide complex, which is a key step in the catalytic cycle. Strong, non-nucleophilic bases are generally preferred. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and the tolerance of different functional groups.

Q4: Can I perform a nucleophilic aromatic substitution on the C2-fluoro position with an amine without affecting the C8-bromo position?

A4: Yes, selective SNAr at the C2-fluoro position is generally achievable. The C-F bond at the 2-position is more susceptible to nucleophilic attack than the C-Br bond at the 8-position under non-catalyzed conditions. By using a suitable amine nucleophile and a base in a polar aprotic solvent, you can favor the displacement of the fluoride ion. To avoid competitive reactions at the C8 position, it is crucial to avoid palladium catalysts in this step.

Troubleshooting Guides

Suzuki-Miyaura Coupling at C8-Position
Problem Possible Cause Troubleshooting Steps
Low or no conversion Inactive catalyst or catalyst poisoning.- Ensure rigorous degassing of the reaction mixture. - Use fresh, high-purity palladium catalyst and ligand. - Consider using a different palladium precatalyst.
Inappropriate ligand.- Screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos).
Incorrect base or solvent.- Try a stronger base (e.g., K₃PO₄, Cs₂CO₃). - Use a solvent system known to be effective for heteroaromatic Suzuki couplings (e.g., dioxane/water, DMF/water).
Side product formation (e.g., debromination) Reductive dehalogenation.- Lower the reaction temperature. - Use a less electron-rich ligand. - Ensure the absence of water if not part of the solvent system.
Poor regioselectivity (reaction at C2) Reaction conditions promoting SNAr.- This is unlikely in a Suzuki reaction, but ensure no strong nucleophiles are present that could react at C2.
Buchwald-Hartwig Amination at C8-Position
Problem Possible Cause Troubleshooting Steps
Low yield Steric hindrance from the amine.- Use a bulkier, more electron-rich phosphine ligand to facilitate the coupling of sterically demanding amines.
Base is too weak or insoluble.- Switch to a stronger base like NaOtBu or LHMDS. - Ensure the base is finely powdered and well-dispersated.
Catalyst inhibition.- The amine substrate or product might be coordinating to the palladium center. A change in ligand can sometimes mitigate this.
Decomposition of starting material Reaction temperature is too high.- Reduce the reaction temperature and increase the reaction time.
Nucleophilic Aromatic Substitution (SNAr) at C2-Position
Problem Possible Cause Troubleshooting Steps
No reaction Nucleophile is not strong enough.- Use a more nucleophilic amine or alcohol. - The addition of a base like NaH or K₂CO₃ can generate a more potent nucleophile (alkoxide or amide).
Solvent is not polar enough.- Switch to a polar aprotic solvent such as DMF, DMSO, or NMP to facilitate the formation of the Meisenheimer complex.
Reaction at C8-position Contamination with a palladium source.- Ensure all glassware and reagents are free from residual palladium catalysts.
Low yield Reversible reaction or product inhibition.- Use an excess of the nucleophile to drive the reaction to completion.

Data Summary

The following tables summarize typical conditions for related 1,5-naphthyridine systems and serve as a starting point for optimization.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling on Substituted Naphthyridines

ComponentExamplesNotes
Palladium Catalyst PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃Catalyst loading is typically 1-5 mol%.
Ligand dppf, SPhos, XPhosOften used in a 1:2 or 1:4 Pd:ligand ratio.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Typically 2-3 equivalents are used.
Solvent Dioxane/H₂O, DMF/H₂O, TolueneA mixture of an organic solvent and water is common.
Temperature 80-120 °CReaction temperature depends on the reactivity of the substrates.

Table 2: Typical Conditions for Buchwald-Hartwig Amination on Substituted Naphthyridines

ComponentExamplesNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are often used.
Ligand rac-BINAP, Xantphos, t-Bu₃PLigand choice is critical and substrate-dependent.
Base NaOtBu, Cs₂CO₃, LHMDSA strong, non-nucleophilic base is required.
Solvent Toluene, Dioxane, THFAnhydrous conditions are generally necessary.
Temperature 90-120 °CHigher temperatures are often needed.

Experimental Protocols

Disclaimer: The following protocols are generalized based on reactions with similar 1,5-naphthyridine scaffolds and should be optimized for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C8-Position
  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ (2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%) and ligand if separate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 9:1 dioxane/water).

  • Heat the reaction mixture to 90-110 °C and stir for 4-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C8-Position
  • To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), the phosphine ligand (e.g., rac-BINAP, 4-8 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Add this compound (1.0 eq.) and the amine (1.1-1.3 eq.).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry, concentrate, and purify the product as described in Protocol 1.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution at the C2-Position
  • To a reaction vessel, add this compound (1.0 eq.) and a base (e.g., K₂CO₃ or NaH, 1.5-2.0 eq.) if the nucleophile is an alcohol.

  • Add a polar aprotic solvent such as DMF or DMSO.

  • Add the amine or alcohol nucleophile (1.5-3.0 eq.).

  • Heat the mixture to 80-110 °C and stir for 6-18 hours, monitoring the reaction progress.

  • Upon completion, cool the reaction and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Visualizations

Reactivity_Pathway cluster_start Starting Material cluster_c8 C8 Position Reactivity cluster_c2 C2 Position Reactivity cluster_prod Products start This compound suzuki Suzuki Coupling (Pd catalyst, Base, ArB(OH)₂) start->suzuki C8-Br buchwald Buchwald-Hartwig Amination (Pd catalyst, Base, R₂NH) start->buchwald C8-Br snar Nucleophilic Aromatic Substitution (Nucleophile, Base) start->snar C2-F prod_c8_suzuki 8-Aryl-2-fluoro-1,5-naphthyridine suzuki->prod_c8_suzuki prod_c8_buchwald 8-Amino-2-fluoro-1,5-naphthyridine buchwald->prod_c8_buchwald prod_c2 8-Bromo-2-(nucleophile)-1,5-naphthyridine snar->prod_c2

Caption: Reactivity pathways for this compound.

Troubleshooting_Workflow cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_catalyst Catalyst System (for Cross-Coupling) start Low Reaction Yield check_sm Verify Purity of Starting Materials start->check_sm check_reagents Use Fresh Solvents and Reagents check_sm->check_reagents check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere check_temp Optimize Temperature check_time Adjust Reaction Time check_temp->check_time screen_base Screen Bases check_time->screen_base check_atmosphere->check_temp screen_ligand Screen Ligands change_catalyst Change Pd Pre-catalyst screen_ligand->change_catalyst screen_base->screen_ligand end Improved Yield change_catalyst->end

Caption: General workflow for troubleshooting low-yield reactions.

Technical Support Center: Palladium Catalyst Removal from Naphthyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the effective removal of palladium catalysts from naphthyyridine products. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from my naphthyridine product?

A1: The selection of the optimal palladium removal method depends on several factors, including the nature of your naphthyridine product, the palladium species present (e.g., Pd(0), Pd(II)), and the solvent system. The most common and effective methods include:

  • Adsorption: Utilizing solid-supported metal scavengers with high affinity for palladium. Common adsorbents include activated carbon, silica-based scavengers (e.g., with thiol or amine functionalities), and polymer-based resins.[1][2]

  • Chromatography: Column chromatography is a widely used technique to separate the desired naphthyridine product from the palladium catalyst and other impurities.[3][4] Filtration through a pad of Celite® can also be effective for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C).[3][5]

  • Crystallization: Purifying the final product through recrystallization can effectively leave palladium impurities behind in the mother liquor. The efficiency of this method can be enhanced by the addition of additives that increase the solubility of palladium species.

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product. This may involve acidic or basic washes to remove specific palladium species.[3]

Q2: How do I choose the most suitable palladium scavenger for my naphthyridine product?

A2: The choice of scavenger depends on the oxidation state of the palladium, the solvent system, and the functional groups on your naphthyridine product.[6]

  • For Pd(II) species: Thiol-based scavengers are generally very effective as they can break down palladium complexes and bind strongly to the metal.[1]

  • For both Pd(0) and Pd(II) species: Some scavengers are effective against multiple palladium species. It may also be necessary to use a combination of scavengers. For instance, a two-step process using an anion exchanger followed by a cation exchanger has been shown to be effective.

  • Consider your naphthyridine's basicity: The basic nitrogen atoms in the naphthyridine core can potentially interact with acidic scavengers. It is advisable to screen a small selection of scavengers to identify the one with the highest efficiency and minimal product loss.

Q3: What are the typical residual palladium levels I should aim for in my final naphthyridine product, especially if it's an Active Pharmaceutical Ingredient (API)?

A3: Regulatory guidelines for elemental impurities in pharmaceutical products are stringent. For APIs, the permitted daily exposure (PDE) for palladium is typically low. It is crucial to reduce residual palladium to low parts-per-million (ppm) levels, often below 10 ppm.[2] Analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are used for accurate quantification of residual palladium.[4]

Q4: Can I use activated carbon for palladium removal from my naphthyridine product? What are the potential drawbacks?

A4: Yes, activated carbon is a cost-effective and commonly used adsorbent for palladium removal.[7] However, it has some limitations:

  • Lack of Selectivity: Activated carbon can non-specifically adsorb your naphthyridine product, leading to a reduction in yield.[7]

  • Lower Efficiency: Compared to specialized metal scavengers, the efficiency of palladium removal by activated carbon might be lower.[7]

  • Variable Performance: The effectiveness of activated carbon can depend on its physical properties (e.g., surface area, pore size) and the specific reaction conditions.

It is recommended to perform a small-scale test to evaluate the trade-off between palladium removal and product loss when using activated carbon.

Troubleshooting Guides

Problem 1: My filtrate is still colored (black/grey) after filtering off the heterogeneous palladium catalyst (e.g., Pd/C).

  • Possible Cause: Fine palladium particles may be passing through the filter paper.

  • Solution: Use a finer filter medium, such as a membrane filter with a smaller pore size, or a pad of Celite® over the filter paper to trap the fine particles.[3][5]

Problem 2: I've used a scavenger, but the residual palladium level in my naphthyridine product is still too high.

  • Possible Cause 1: The chosen scavenger is not effective for the specific palladium species in your reaction mixture.

  • Solution 1: Try a different type of scavenger. For instance, if you used a scavenger targeting Pd(0), the residual palladium might be in the Pd(II) state. Consider a broad-spectrum scavenger or a combination of scavengers.

  • Possible Cause 2: The amount of scavenger used was insufficient.

  • Solution 2: Increase the amount of scavenger and/or the scavenging time. Refer to the manufacturer's guidelines for the recommended scavenger loading.

  • Possible Cause 3: Your naphthyridine product may be strongly coordinated to the palladium, hindering its removal.

  • Solution 3: Consider a pre-treatment step. For example, adding a competing ligand or a mild oxidizing/reducing agent might help to break up the palladium-naphthyridine complex before scavenging.

Problem 3: I am experiencing significant product loss after the palladium removal step.

  • Possible Cause 1 (if using scavengers or activated carbon): Your naphthyridine product is being adsorbed onto the solid support.

  • Solution 1:

    • Reduce the amount of adsorbent to the minimum effective quantity.

    • Thoroughly wash the solid support with a suitable solvent after filtration to recover any adsorbed product.

    • Screen different scavengers to find one with lower affinity for your product.

  • Possible Cause 2 (if using crystallization): Your product has significant solubility in the mother liquor.

  • Solution 2: Optimize the crystallization solvent system and temperature to minimize the solubility of your naphthyridine product while keeping the palladium impurities in solution.

Data Presentation

Table 1: Comparison of Palladium Removal Efficiencies for Different Methods

Removal MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)AdvantagesDisadvantages
Metal Scavengers (e.g., Thiol-based silica) 500 - 800< 10High efficiency and selectivity.[2]Higher cost compared to activated carbon.
Activated Carbon 500~65 (at 2g/10mL loading)Cost-effective.[7]Potential for product loss due to non-specific adsorption, lower efficiency.[7]
Column Chromatography followed by Scavenging Resin High (variable)< 100 (often < 50)Very effective for achieving low residual levels.[4]Multi-step process, can be time-consuming.
Crystallization 200< 10Can be highly effective for certain products.Product loss in mother liquor is possible.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude naphthyridine product in a suitable solvent.

  • Scavenger Addition: Add the selected solid-supported palladium scavenger to the solution. The amount of scavenger will depend on the initial palladium concentration and the manufacturer's recommendations.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a predetermined time (typically 1-24 hours). The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified naphthyridine product.

  • Analysis: Analyze the residual palladium content in the purified product using a sensitive analytical technique like ICP-MS.

Protocol 2: General Procedure for Palladium Removal by Filtration through Celite®

  • Prepare the Celite® Pad: In a Buchner or sintered glass funnel, place a piece of filter paper and add a 1-2 cm thick layer of Celite®. Gently compact the Celite® to form a flat bed.

  • Dilution: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.

  • Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite® bed. Apply a gentle vacuum to facilitate filtration.

  • Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.

  • Collection: The collected filtrate contains the naphthyridine product, free from heterogeneous palladium catalyst.

Mandatory Visualization

Palladium_Removal_Workflow start Crude Naphthyridine Product (containing Palladium catalyst) assess_pd_form Assess Palladium Form start->assess_pd_form heterogeneous Heterogeneous (e.g., Pd/C) assess_pd_form->heterogeneous Insoluble? homogeneous Homogeneous (Soluble Pd species) assess_pd_form->homogeneous Soluble? filtration Filtration through Celite® heterogeneous->filtration scavenging Scavenging (Solid-supported scavenger) homogeneous->scavenging chromatography Column Chromatography homogeneous->chromatography crystallization Crystallization homogeneous->crystallization analysis Analyze Residual Pd (e.g., ICP-MS) filtration->analysis scavenging->analysis chromatography->analysis crystallization->analysis product_ok Purified Naphthyridine Product (< specification limit) analysis->product_ok Pd level OK? reprocess Further Purification Required analysis->reprocess Pd level too high? reprocess->homogeneous

Caption: Decision workflow for selecting a palladium removal method.

Scavenging_Troubleshooting start High Residual Pd after Scavenging check_scavenger Is the scavenger appropriate for the Pd species? start->check_scavenger check_amount Was a sufficient amount of scavenger used? check_scavenger->check_amount Yes solution1 Try a different scavenger (e.g., broad-spectrum or combination) check_scavenger->solution1 No check_product_interaction Is there strong product-Pd coordination? check_amount->check_product_interaction Yes solution2 Increase scavenger amount and/or reaction time check_amount->solution2 No solution3 Consider pre-treatment to break Pd-product complex check_product_interaction->solution3 Yes end Re-run Scavenging Protocol check_product_interaction->end No solution1->end solution2->end solution3->end

References

minimizing impurities in the synthesis of 8-aryl-1,5-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-aryl-1,5-naphthyridines. The content is designed to address specific issues encountered during experiments and offers practical solutions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges in the synthesis of 8-aryl-1,5-naphthyridines, covering two primary synthetic strategies: the Friedländer Annulation for the naphthyridine core construction and the Suzuki-Miyaura Coupling for the introduction of the aryl group at the C8-position.

FAQs - Friedländer Annulation

Q1: My Friedländer synthesis of a 1,5-naphthyridine precursor is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Friedländer synthesis are a common issue and can stem from several factors. Here's a systematic approach to troubleshoot this problem:

  • Sub-optimal Catalyst: The choice and concentration of the catalyst are critical. While classical methods use acid or base catalysts, modern approaches often employ more efficient and milder alternatives. Consider switching to or optimizing the concentration of catalysts like choline hydroxide in water, or Lewis acids such as CeCl₃·7H₂O under solvent-free conditions.[1][2]

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. While traditional methods often use organic solvents, recent studies have demonstrated high yields in water or even under solvent-free grinding conditions.[1][3] Solvent-free conditions with a reusable catalyst can also simplify work-up and improve yields.[1]

    • Temperature: The reaction temperature may need optimization. While some protocols suggest heating (e.g., 50-80°C), others achieve high yields at room temperature, especially with highly active catalysts.[3][4] Experiment with a range of temperatures to find the optimum for your specific substrates.

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 3-aminopyridine-4-carbaldehyde (or related ketone) and the active methylene compound. Impurities can interfere with the reaction and lead to side products, thus lowering the yield of the desired product.[3]

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned time, consider extending the reaction duration.[3]

Q2: I am observing the formation of multiple products in my Friedländer reaction, indicating poor regioselectivity. How can I control this?

A2: Poor regioselectivity is a known challenge when using unsymmetrical ketones as the active methylene compound. Here are strategies to improve it:

  • Catalyst Selection: Certain catalysts have been shown to favor the formation of a specific regioisomer. For instance, the use of the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for the formation of 2-substituted 1,8-naphthyridines, and similar principles can be applied to 1,5-naphthyridine synthesis.[3]

  • Reaction Conditions: Modifying the reaction temperature and solvent can sometimes influence the kinetic versus thermodynamic product distribution, thereby affecting regioselectivity.

FAQs - Suzuki-Miyaura Coupling

Q3: My Suzuki coupling reaction to introduce the aryl group at the C8-position is inefficient. What are the common reasons for this?

A3: Inefficient Suzuki coupling can be attributed to several factors:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For coupling with heteroaryl halides, bulky and electron-rich phosphine ligands are often effective. Ensure the catalyst is active and not degraded.

  • Base: The base plays a critical role in activating the boronic acid.[5] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly affect the reaction outcome.

  • Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often with the addition of water.[6] The solvent system should be anhydrous and deoxygenated to prevent side reactions.

  • Reaction Temperature: The reaction temperature is a key parameter to optimize. Typically, reactions are run at elevated temperatures (e.g., 80-120 °C).

Q4: I am observing significant amounts of homocoupling of my arylboronic acid. How can I minimize this side product?

A4: Homocoupling of the boronic acid is a common byproduct in Suzuki reactions, often favored by the presence of oxygen.[7] To minimize this:

  • Degassing: Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. This can be achieved by bubbling the inert gas through the solvent or by using freeze-pump-thaw cycles.

  • Reaction Conditions: The choice of palladium precursor and ligands can influence the extent of homocoupling. Some catalyst systems are less prone to this side reaction.

FAQs - Purification

Q5: My crude 8-aryl-1,5-naphthyridine is a discolored solid or oil. What purification method should I attempt first?

A5: For a solid crude product, recrystallization is often a good first choice as it can be highly effective for removing small amounts of impurities. If the product is an oil or if recrystallization is ineffective, column chromatography is the next logical step.[8]

Q6: How can I remove unreacted 2-aminopyridine derivatives from my crude product?

A6: Due to the basic nature of aminopyridines, an acidic wash during the workup is a very effective method for their removal.[8] By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic aminopyridine will be protonated to form its water-soluble hydrochloride salt, which will partition into the aqueous layer.[8]

Data Presentation

Table 1: Comparison of Catalysts for the Friedländer Synthesis of 2,3-Diphenyl-1,8-naphthyridine

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1[Bmmim][Im][Bmmim][Im]802490[9]
2Choline Hydroxide (1 mol%)Water506-12>90[2][4]
3CeCl₃·7H₂O (10 mol%)Solvent-freeRoom Temp5-15 min88-95[1]
4DABCO (20 mol%)Solvent-free (Microwave)-2-5 min74-86[10]
5NoneWater5012No Reaction[4]

Experimental Protocols

Protocol 1: General Procedure for Friedländer Synthesis of 1,5-Naphthyridine Precursors (Aqueous Conditions)

  • Reaction Setup: In a round-bottom flask, combine the 3-aminopyridine-4-carbaldehyde derivative (1.0 eq), the active methylene compound (1.0-1.5 eq), and water.[4]

  • Catalyst Addition: Add choline hydroxide (1 mol%) to the reaction mixture.[11]

  • Reaction Conditions: Purge the flask with nitrogen and stir the mixture at 50 °C. Monitor the reaction progress by TLC.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the 8-halo-1,5-naphthyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

Protocol 3: Purification by Acid Wash for Removal of Basic Impurities

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[8]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl.[8]

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[8]

  • Final Wash: Wash the organic layer with brine to remove excess water.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Mandatory Visualization

Friedlander_Synthesis_Pathway 3-Aminopyridine-4-carbaldehyde 3-Aminopyridine-4-carbaldehyde Aldol Condensation Product Aldol Condensation Product 3-Aminopyridine-4-carbaldehyde->Aldol Condensation Product Base/Acid Catalyst Active Methylene Compound Active Methylene Compound Active Methylene Compound->Aldol Condensation Product Cyclized Intermediate Cyclized Intermediate Aldol Condensation Product->Cyclized Intermediate Intramolecular Cyclization 1,5-Naphthyridine 1,5-Naphthyridine Cyclized Intermediate->1,5-Naphthyridine - H2O

Caption: Friedländer synthesis pathway for 1,5-naphthyridines.

Suzuki_Coupling_Pathway cluster_catalytic_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Aryl-Pd(II) Complex Aryl-Pd(II) Complex Transmetalation->Aryl-Pd(II) Complex Reductive Elimination Reductive Elimination Aryl-Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0) Regeneration 8-Aryl-1,5-naphthyridine 8-Aryl-1,5-naphthyridine Reductive Elimination->8-Aryl-1,5-naphthyridine 8-Halo-1,5-naphthyridine 8-Halo-1,5-naphthyridine 8-Halo-1,5-naphthyridine->Oxidative Addition Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation Base

Caption: Suzuki-Miyaura coupling for 8-aryl-1,5-naphthyridines.

Troubleshooting_Workflow Crude Product Analysis (TLC, LC-MS) Crude Product Analysis (TLC, LC-MS) Low Yield? Low Yield? Crude Product Analysis (TLC, LC-MS)->Low Yield? Multiple Products? Multiple Products? Crude Product Analysis (TLC, LC-MS)->Multiple Products? Optimize Reaction Conditions Optimize Reaction Conditions Low Yield?->Optimize Reaction Conditions Yes Purification Strategy Purification Strategy Low Yield?->Purification Strategy No Modify Catalyst/Solvent Modify Catalyst/Solvent Multiple Products?->Modify Catalyst/Solvent Yes Multiple Products?->Purification Strategy No Check Starting Material Purity Check Starting Material Purity Optimize Reaction Conditions->Check Starting Material Purity Check Starting Material Purity->Modify Catalyst/Solvent Modify Catalyst/Solvent->Crude Product Analysis (TLC, LC-MS) Acid Wash Acid Wash Purification Strategy->Acid Wash Basic Impurities Recrystallization Recrystallization Purification Strategy->Recrystallization Solid Product Column Chromatography Column Chromatography Purification Strategy->Column Chromatography Oily/Complex Mixture Pure Product Pure Product Acid Wash->Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: Troubleshooting workflow for minimizing impurities.

References

Technical Support Center: Synthesis of Polysubstituted 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of polysubstituted 1,5-naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these vital heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 1,5-naphthyridine core?

A1: The most widely employed methods for constructing the 1,5-naphthyridine skeleton include the Skraup synthesis, Friedländer annulation, and various cycloaddition reactions.[1][2] Metal-catalyzed cross-coupling reactions are also extensively used for the subsequent functionalization of the pre-formed naphthyridine ring.[1][3]

Q2: I am struggling with the regioselectivity of my reaction. Why is this a common issue with 1,5-naphthyridines?

A2: The 1,5-naphthyridine ring system possesses two nitrogen atoms, creating multiple potential sites for reaction. This can lead to challenges in controlling regioselectivity, particularly in electrophilic substitution and metal-catalyzed C-H activation reactions.[1] The electronic properties and steric hindrance of existing substituents on the ring play a significant role in directing incoming reagents.

Q3: My purification process is resulting in significant product loss. What are the recommended purification techniques for polysubstituted 1,5-naphthyridines?

A3: Purification of polysubstituted 1,5-naphthyridines can be challenging due to their often polar nature and potential for multiple byproducts. Common purification methods include column chromatography on silica gel and recrystallization.[4][5] For challenging separations, techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary. The choice of solvent system for chromatography is critical and often requires careful optimization.

Q4: Are there any green or more environmentally friendly methods for synthesizing 1,5-naphthyridines?

A4: Yes, there is growing interest in developing more sustainable synthetic methods. For instance, ionic liquids have been used as recyclable catalysts and solvents for the Friedländer synthesis of 1,8-naphthyridines, and similar principles can be applied to 1,5-naphthyridine synthesis.[6][7] Microwave-assisted organic synthesis is another approach that can reduce reaction times and solvent usage.[8]

Troubleshooting Guides

Problem 1: Low Yield in Friedländer Annulation

The Friedländer synthesis, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, is a common method for preparing 1,5-naphthyridines. Low yields are a frequent challenge.

Potential Cause Troubleshooting Steps
Suboptimal Catalyst The choice of catalyst is crucial. While traditional methods use base or acid catalysts, newer methods have shown improved yields with specific catalysts. Consider using propylphosphonic anhydride (T3P®) which has been shown to promote the reaction under mild conditions with excellent yields.[9]
Incorrect Solvent The solvent can significantly impact reaction rates and yields. While alcohols or aqueous solutions are often used, solvent-free conditions or the use of ionic liquids have been reported to improve outcomes for related naphthyridine syntheses.[6][10]
Inappropriate Reaction Temperature The optimal temperature can vary depending on the substrates and catalyst. If the reaction is sluggish at room temperature, gentle heating may be required. Conversely, high temperatures can sometimes lead to side product formation. Experiment with a range of temperatures to find the optimum for your specific reaction.
Impure Starting Materials Impurities in the 3-aminopyridine derivative or the methylene-containing compound can inhibit the reaction or lead to the formation of byproducts. Ensure the purity of your starting materials by recrystallization or chromatography before use.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or incrementally increasing the temperature.

Troubleshooting Workflow for Low Yields in Friedländer Annulation

low_yield_troubleshooting start Low Yield in Friedländer Annulation check_purity Check Purity of Starting Materials start->check_purity purify Purify Starting Materials check_purity->purify Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify->optimize_conditions change_catalyst Change Catalyst (e.g., T3P®) optimize_conditions->change_catalyst change_solvent Change Solvent (e.g., ionic liquid) optimize_conditions->change_solvent adjust_temp Adjust Temperature optimize_conditions->adjust_temp monitor_reaction Monitor Reaction by TLC change_catalyst->monitor_reaction change_solvent->monitor_reaction adjust_temp->monitor_reaction extend_time Extend Reaction Time monitor_reaction->extend_time Incomplete end Improved Yield monitor_reaction->end Complete extend_time->end

Caption: Troubleshooting workflow for low yields in Friedländer annulation.

Problem 2: Poor Regioselectivity in Functionalization Reactions

Achieving the desired regioselectivity when introducing substituents onto the 1,5-naphthyridine core can be a significant hurdle.

Potential Cause Troubleshooting Steps
Multiple Reactive Sites The two pyridine rings offer several positions for substitution. The inherent electronic properties of the 1,5-naphthyridine nucleus direct electrophiles to certain positions. Understanding these electronic effects is key. For instance, N-alkylation will readily occur at the nitrogen atoms.[1]
Steric Hindrance Bulky substituents already present on the ring can sterically hinder attack at adjacent positions, directing incoming groups to less hindered sites. Consider the steric profile of both your substrate and reagent.
Reaction Conditions The choice of catalyst, solvent, and temperature can heavily influence regioselectivity. For metal-catalyzed C-H activation, the directing group and ligand are critical. For electrophilic aromatic substitution, the nature of the electrophile and the reaction medium are important factors.
Lack of a Directing Group In C-H activation reactions, the presence of a directing group is often essential to achieve high regioselectivity. If your substrate lacks a suitable directing group, consider installing one prior to the functionalization step.

Decision Tree for Improving Regioselectivity

regioselectivity_troubleshooting start Poor Regioselectivity reaction_type What is the reaction type? start->reaction_type electrophilic_sub Electrophilic Substitution reaction_type->electrophilic_sub ch_activation C-H Activation reaction_type->ch_activation nucleophilic_sub Nucleophilic Substitution reaction_type->nucleophilic_sub modify_electrophile Modify Electrophile or Reaction Medium electrophilic_sub->modify_electrophile directing_group Is a directing group present? ch_activation->directing_group leaving_group Consider Position of Leaving Group nucleophilic_sub->leaving_group end Improved Regioselectivity modify_electrophile->end install_dg Install a Directing Group directing_group->install_dg No modify_catalyst Modify Catalyst/Ligand directing_group->modify_catalyst Yes install_dg->end modify_catalyst->end leaving_group->end suzuki_workflow start Reaction Setup reactants Combine 2-iodo-1,5-naphthyridine, arylboronic acid, and K₂CO₃ in anhydrous DMF start->reactants degas Degas the mixture with Ar or N₂ reactants->degas add_catalyst Add Pd(PPh₃)₄ catalyst degas->add_catalyst heat Heat to 80-100 °C and stir for 12-24h add_catalyst->heat monitor Monitor reaction by TLC heat->monitor workup Work-up monitor->workup cool_quench Cool to RT and quench with water workup->cool_quench extract Extract with organic solvent cool_quench->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purification Purification concentrate->purification column Column Chromatography purification->column product Pure Polysubstituted 1,5-Naphthyridine column->product

References

Technical Support Center: Alternative Catalysts for Difficult 8-Bromo-2-fluoro-1,5-naphthyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with the challenging substrate, 8-bromo-2-fluoro-1,5-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" substrate for cross-coupling reactions?

A1: The difficulty in achieving successful cross-coupling reactions with this compound arises from a combination of electronic and steric factors:

  • Electron-Deficient Ring System: The two nitrogen atoms in the naphthyridine core withdraw electron density, making the aromatic system electron-poor. This can affect the oxidative addition step in palladium-catalyzed cycles.

  • Presence of a Fluorine Atom: The strongly electron-withdrawing fluorine atom further deactivates the ring, potentially hindering the catalytic cycle.

  • Potential for Catalyst Inhibition: The nitrogen lone pairs in the naphthyridine ring can coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation.

  • Steric Hindrance: The proximity of the bromo and fluoro substituents to the nitrogen atoms can create steric hindrance around the reaction center, impeding the approach of the catalyst and coupling partner.

Q2: What are the most common types of coupling reactions attempted with this substrate?

A2: The most common and synthetically valuable cross-coupling reactions for this type of substrate are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[1][2]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[3][4]

Q3: Which alternative catalysts show promise for these difficult couplings?

A3: For challenging substrates like this compound, moving beyond standard catalyst systems is often necessary. Promising alternatives include:

  • Palladium Precatalysts with Bulky, Electron-Rich Ligands: Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are often effective.[5][6] These ligands can stabilize the palladium catalyst and facilitate key steps in the catalytic cycle.

  • Cobalt-Based Catalysts: For certain C-C couplings, cobalt catalysts can offer a viable alternative to palladium, sometimes with improved reactivity for electron-deficient heterocycles.

  • Nickel-Based Catalysts: Nickel catalysts are increasingly used for cross-coupling reactions and can exhibit different reactivity profiles compared to palladium, sometimes proving more effective for specific substrate combinations.

Troubleshooting Guides

Problem 1: Low to No Conversion in Suzuki-Miyaura Coupling

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Catalyst Inactivity Switch to a more active and stable precatalyst such as a Buchwald G3 or G4 palladacycle with a bulky biarylphosphine ligand (e.g., XPhos, SPhos).[5]These advanced catalysts are designed for difficult substrates and can overcome the activation barrier for oxidative addition with electron-deficient aryl halides.
Inadequate Base Use a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.The choice of base is critical for the transmetalation step. For difficult couplings, stronger bases are often required to facilitate the transfer of the organic group from boron to palladium.[7]
Solvent System Switch to an anhydrous, polar aprotic solvent system such as 1,4-dioxane or toluene, with minimal or no water.While many Suzuki reactions use aqueous bases, for sensitive or difficult substrates, anhydrous conditions can prevent side reactions like protodeboronation.
Oxygen Contamination Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.Oxygen can lead to the degradation of phosphine ligands and the formation of inactive palladium species, as well as promoting unwanted homocoupling of the boronic acid.[5][8]
Problem 2: Significant Side Product Formation (Homocoupling, Dehalogenation)

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Boronic Acid Homocoupling Ensure rigorous exclusion of oxygen. Lowering the reaction temperature may also help.Homocoupling of the boronic acid is often promoted by the presence of oxygen.[5]
Hydrodehalogenation (Loss of Bromine) Use a less polar solvent and a bulkier phosphine ligand. Ensure the absence of water or other protic sources.This side reaction can occur through various pathways, including reaction with trace water or through β-hydride elimination from certain coupling partners.
Protodeboronation Use anhydrous conditions and consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).Boronic acids can be unstable, especially at elevated temperatures, leading to the loss of the boron moiety. Boronate esters are generally more robust.

Experimental Protocols

Illustrative Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol is a generalized starting point based on successful couplings of similar challenging heteroaryl bromides. Optimization will likely be required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (2-5 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Illustrative Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • RuPhos Pd G3 (2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add this compound, RuPhos Pd G3, and NaOtBu to an oven-dried reaction vial.

  • Seal the vial, remove from the glovebox, and add the anhydrous, degassed toluene followed by the secondary amine via syringe.

  • Place the vial in a preheated aluminum block at 90-110 °C and stir.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with a suitable solvent, and filter through celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Data Presentation: Comparison of Catalyst Systems for Heterocyclic Couplings

The following tables summarize data from couplings of structurally related bromo-N-heterocycles to provide a baseline for catalyst selection. Note: Yields are illustrative and will vary for this compound.

Table 1: Suzuki-Miyaura Coupling of Various Bromo-N-Heterocycles

Catalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O851240-60
PdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O1001660-80
XPhos Pd G3K₃PO₄1,4-Dioxane100875-95
SPhos Pd G2Cs₂CO₃Toluene110680-98

Table 2: Buchwald-Hartwig Amination of Various Bromo-N-Heterocycles

Catalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene1001850-70
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1101265-85
RuPhos Pd G3LHMDSTHF80480-95
BrettPhos Pd G3K₂CO₃t-Amyl alcohol1001070-90

Visualizations

Experimental_Workflow General Workflow for Cross-Coupling Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Pd Precatalyst - Ligand reagents->catalyst setup Assemble Reaction in Flame-Dried Glassware catalyst->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature (e.g., 80-110 °C) solvent->heat stir Stir Vigorously heat->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor cool Cool to Room Temperature monitor->cool quench Quench and Extract cool->quench dry Dry Organic Layer quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Reaction Start check_conversion Low or No Conversion? start->check_conversion catalyst_inactive Is catalyst active? (e.g., Pd(PPh3)4) check_conversion->catalyst_inactive Yes side_products Side Products Observed? check_conversion->side_products No switch_catalyst Switch to Buchwald Precatalyst (e.g., XPhos Pd G3) catalyst_inactive->switch_catalyst base_weak Is base strong enough? (e.g., Na2CO3) catalyst_inactive->base_weak stronger_base Use stronger base (e.g., K3PO4, NaOtBu) base_weak->stronger_base oxygen Oxygen contamination? base_weak->oxygen oxygen->check_conversion Re-evaluate degas Improve degassing protocol oxygen->degas homocoupling Homocoupling? Reduce O2, lower temp side_products->homocoupling Yes dehalogenation Dehalogenation? Use anhydrous solvent, bulky ligand side_products->dehalogenation success Successful Coupling side_products->success No homocoupling->success Re-run dehalogenation->success Re-run

References

Validation & Comparative

A Comparative Guide to the Reactivity of 8-Bromo-2-fluoro-1,5-naphthyridine and 8-chloro-2-fluoro-1,5-naphthyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the 1,5-naphthyridine scaffold is a privileged heterocyclic motif, frequently incorporated into molecules of medicinal and material science interest. The functionalization of this core, often through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel compounds. This guide provides an in-depth comparison of the reactivity of two key building blocks: 8-Bromo-2-fluoro-1,5-naphthyridine and 8-chloro-2-fluoro-1,5-naphthyridine. This objective analysis, supported by established chemical principles and illustrative experimental data, aims to inform substrate selection and reaction optimization in drug discovery and development.

Executive Summary

The fundamental principles of organometallic chemistry dictate that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. This trend is primarily governed by the bond dissociation energy of the carbon-halogen (C-X) bond, where the weaker C-Br bond facilitates a faster rate-determining oxidative addition step compared to the stronger C-Cl bond. Consequently, this compound is expected to exhibit greater reactivity than its chloro-analogue, 8-chloro-2-fluoro-1,5-naphthyridine. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.

While direct comparative studies on these specific substrates are not extensively documented in publicly available literature, data from analogous halo-pyridines and related naphthyridine systems consistently support this reactivity trend. The development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has significantly improved the viability of less reactive aryl chlorides as coupling partners. However, the inherent reactivity advantage of the bromo-substituted naphthyridine often makes it the preferred starting material for achieving efficient and high-yielding transformations.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the expected performance of this compound and 8-chloro-2-fluoro-1,5-naphthyridine in two of the most widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The reactivity difference between the bromo and chloro substrates is particularly evident in this transformation.

ParameterThis compound8-chloro-2-fluoro-1,5-naphthyridineRationale
Relative Reactivity HigherLowerThe weaker C-Br bond leads to a faster oxidative addition to the Pd(0) catalyst.
Typical Catalyst Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Requires more active catalysts with specialized ligands (e.g., SPhos, XPhos).The higher activation energy for C-Cl bond cleavage necessitates a more reactive catalyst system.
Reaction Temperature Room temperature to moderate heat (e.g., 80-100 °C)Moderate to high heat (e.g., 100-120 °C)More thermal energy is required to overcome the higher activation barrier of C-Cl bond cleavage.
Reaction Time Generally shorterGenerally longerThe faster catalytic cycle with the bromo-substrate leads to quicker reaction completion.
Expected Yield Good to excellentFair to good (highly dependent on catalyst system)The higher reactivity of the bromo-intermediate typically leads to more efficient conversion to the product.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the choice of halide on the 1,5-naphthyridine core significantly impacts the reaction efficiency.

ParameterThis compound8-chloro-2-fluoro-1,5-naphthyridineRationale
Relative Reactivity HigherLowerThe oxidative addition of the C-Br bond to the palladium catalyst is more facile.
Typical Catalyst System Pd₂(dba)₃ with a variety of phosphine ligands (e.g., BINAP, Xantphos)Often requires bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) for efficient coupling.The less reactive C-Cl bond necessitates a more electron-rich and sterically demanding ligand to promote oxidative addition.
Reaction Temperature Generally lower (e.g., 90-110 °C)Generally higher (e.g., 110-130 °C)Higher temperatures are often required to drive the catalytic cycle with the less reactive chloro-substrate.
Reaction Time Typically shorterOften requires longer reaction timesThe slower oxidative addition step with the chloro-substrate leads to a longer overall reaction time.
Expected Yield Good to excellentModerate to good (highly dependent on the catalyst and amine coupling partner)The inherent reactivity of the bromo-substrate often results in higher product yields.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. It is important to note that these are starting points, and optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates and coupling partners.

General Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize 8-aryl-2-fluoro-1,5-naphthyridine derivatives.

Materials:

  • 8-Halo-2-fluoro-1,5-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, Pd₂(dba)₃/XPhos for chloro) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a dry reaction vessel, add the 8-halo-2-fluoro-1,5-naphthyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C for the 8-bromo derivative and 100-120 °C for the 8-chloro derivative) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the 8-aryl-2-fluoro-1,5-naphthyridine.

General Protocol for Buchwald-Hartwig Amination

Objective: To synthesize 8-amino-2-fluoro-1,5-naphthyridine derivatives.

Materials:

  • 8-Halo-2-fluoro-1,5-naphthyridine (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos for bromo, RuPhos for chloro) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a dry Schlenk tube or sealed vial, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the 8-halo-2-fluoro-1,5-naphthyridine, the amine, and the base.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 90-110 °C for the 8-bromo derivative and 110-130 °C for the 8-chloro derivative) for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the 8-amino-2-fluoro-1,5-naphthyridine derivative.

Visualization of Reaction Principles

To further illustrate the concepts discussed, the following diagrams outline the catalytic cycles and the factors influencing halide reactivity.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)₂ Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation G cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2_B Pd(0)L₂ Oxidative_Addition_B Oxidative Addition Pd(0)L2_B->Oxidative_Addition_B Ar-Pd(II)-X_L2_B Ar-Pd(II)-X(L)₂ Oxidative_Addition_B->Ar-Pd(II)-X_L2_B Amine_Coordination Amine Coordination Ar-Pd(II)-X_L2_B->Amine_Coordination Ar-Pd(II)-X_Amine_L_B [Ar-Pd(II)-X(HNR₂)(L)] Amine_Coordination->Ar-Pd(II)-X_Amine_L_B Deprotonation Deprotonation Ar-Pd(II)-X_Amine_L_B->Deprotonation Ar-Pd(II)-NR2_L_B Ar-Pd(II)-NR₂(L) Deprotonation->Ar-Pd(II)-NR2_L_B Reductive_Elimination_B Reductive Elimination Ar-Pd(II)-NR2_L_B->Reductive_Elimination_B Reductive_Elimination_B->Pd(0)L2_B Ar-NR2 Ar-NR₂ Reductive_Elimination_B->Ar-NR2 Ar-X_B Ar-X Ar-X_B->Oxidative_Addition_B HNR2 HNR₂ HNR2->Amine_Coordination Base_B Base Base_B->Deprotonation G cluster_reactivity Factors Influencing Halide Reactivity Reactivity Reactivity Trend I > Br > Cl BDE Bond Dissociation Energy C-I < C-Br < C-Cl Reactivity->BDE Inversely proportional to Cost Substrate Cost Cl < Br < I Reactivity->Cost Trade-off with OxAdd Rate of Oxidative Addition C-I > C-Br > C-Cl BDE->OxAdd Determines

A Comparative Guide to Bromo-Heterocycles in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For professionals in drug discovery and materials science, the ability to couple heterocyclic fragments is of paramount importance, as these motifs are ubiquitous in biologically active molecules and functional materials. This guide provides an objective comparison of the performance of various bromo-heterocycles in Suzuki coupling reactions, supported by experimental data, to aid in the selection of appropriate substrates and reaction conditions.

Performance Comparison of Bromo-Heterocycles

The reactivity of bromo-heterocycles in Suzuki coupling is influenced by several factors, including the nature of the heteroatom, the position of the bromine atom on the ring, and the electronic properties of the heterocycle itself. The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various bromo-heterocycles with phenylboronic acid, providing a comparative overview of their performance.

Bromo-HeterocycleCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃aq. iPrOH800.595[1]
3-BromopyridinePd(OAc)₂K₃PO₄aq. Media100192[2]
2-BromothiophenePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901265-75[3][4]
3-BromothiophenePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100-Moderate[2]
2-BromofuranPdCl₂(PPh₃)₂K₂CO₃DMF/H₂O--Moderate-Good[5]
3-BromofuranPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O803-5-[6]
N-Boc-5-BromoindolePd(dppf)Cl₂K₂CO₃DME80281[7]
N-SEM-3-BromopyrrolePd(PPh₃)₄Cs₂CO₃1,4-Dioxane/H₂O90-85[8]
3-Bromoindazole (NH-free)Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)1.6778[9][10]

General Reactivity Trends:

  • Electron-deficient heterocycles, such as pyridines, are generally more reactive in Suzuki couplings due to the ease of oxidative addition of the palladium catalyst to the C-Br bond.

  • Electron-rich heterocycles, like pyrroles and furans, can be more challenging substrates. N-protection of pyrroles and indoles is often necessary to prevent side reactions and improve yields.[8][11]

  • The position of the bromine atom significantly impacts reactivity. For instance, in many five-membered heterocycles, the 2-position is more reactive than the 3-position.

  • Catalyst and ligand selection is crucial for optimizing yields, especially with less reactive heterocycles. Buchwald-type ligands and N-heterocyclic carbene (NHC) ligands often provide superior results for challenging substrates.

Experimental Protocols

Detailed methodologies are critical for reproducibility. Below are representative experimental protocols for the Suzuki coupling of different bromo-heterocycles.

Protocol 1: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid[3][4]

Materials:

  • 2-Bromothiophene

  • Phenylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (2.5 mol%)

  • K₃PO₄ (2 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry round-bottom flask, add 2-bromothiophene (1 equivalent) and Pd(PPh₃)₄ (2.5 mol%) under an inert atmosphere (Nitrogen or Argon).

  • Add 1,4-dioxane to the flask and stir the mixture for 30 minutes at room temperature.

  • To this mixture, add the phenylboronic acid (1.1 equivalents), K₃PO₄ (2 equivalents), and degassed water.

  • Fit the flask with a condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 2: Suzuki Coupling of N-SEM-Protected 4-Bromopyrrole with Phenylboronic Acid[8]

Materials:

  • N-SEM-protected 4-bromopyrrole

  • Phenylboronic acid (1.5 equivalents)

  • Pd(PPh₃)₄ (10 mol%)

  • Cs₂CO₃ (2 equivalents)

  • 1,4-Dioxane/H₂O (4:1)

Procedure:

  • To a reaction vessel, add N-SEM-protected 4-bromopyrrole (1 equivalent), phenylboronic acid (1.5 equivalents), Pd(PPh₃)₄ (10 mol%), and Cs₂CO₃ (2 equivalents).

  • Add the 1,4-dioxane/H₂O (4:1) solvent mixture under an Argon atmosphere.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Microwave-Assisted Suzuki Coupling of 3-Bromoindazole with Phenylboronic Acid[9][10]

Materials:

  • 3-Bromo-1H-indazole

  • Phenylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Cs₂CO₃ (2 equivalents)

  • 1,4-Dioxane/EtOH/H₂O (7:1:2)

Procedure:

  • In a microwave process vial, combine 3-bromo-1H-indazole (1 equivalent), phenylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2 equivalents).

  • Add the 1,4-dioxane/EtOH/H₂O solvent mixture.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 140 °C for 100 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Visualizations

General Experimental Workflow for Suzuki Coupling

The following diagram illustrates a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents: - Bromo-heterocycle - Boronic Acid - Catalyst - Base add_solids Add Solid Reagents reagents->add_solids glassware Oven-dry Glassware setup Assemble Glassware under Inert Atmosphere glassware->setup solvent Degas Solvent add_solvent Add Degassed Solvent solvent->add_solvent setup->add_solids add_solids->add_solvent heat_stir Heat and Stir add_solvent->heat_stir quench Quench Reaction (e.g., with water) heat_stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling.

Suzuki_Cycle pd0 Pd(0)Ln pd2_halide R¹-Pd(II)Ln-X pd0->pd2_halide Oxidative Addition pd2_boronate R¹-Pd(II)Ln-OR' pd2_halide->pd2_boronate Ligand Exchange pd2_coupled R¹-Pd(II)Ln-R² pd2_boronate->pd2_coupled Transmetalation pd2_coupled->pd0 Reductive Elimination product R¹-R² pd2_coupled->product reagents1 R¹-X (Bromo-heterocycle) reagents2 R²-B(OR')₂ (Boronic Acid Derivative) base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Structure-Activity Relationship of 8-Substituted 1,5-Naphthyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core for the development of potent and selective kinase inhibitors. This guide provides an objective comparison of the structure-activity relationships (SAR) of various 8-substituted 1,5-naphthyridine derivatives, focusing on their inhibitory activity against key kinase targets implicated in diseases such as cancer and fibrosis. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory potency of 8-substituted 1,5-naphthyridine derivatives is highly dependent on the nature of the substituent at the 8-position and the specific kinase target. The following table summarizes the in vitro inhibitory activities of a selection of these compounds against Transforming Growth Factor-beta Type I Receptor (ALK5), Aurora Kinase A, and Aurora Kinase B.

Compound ID8-SubstituentKinase TargetIC50 (nM)Reference
1 4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)thiazol-2-amineALK54[1]
2 4-(3-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl)thiazol-2-amineALK56[1]
3 N-(7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl)cyclopropanecarboxamideAurora A13[2]
4 N-(7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl)cyclopropanecarboxamideAurora B107[2]
5 N-(7-(pyridin-3-yl)-1,5-naphthyridin-2-yl)ureaERK2>10000[3]
6 N-(7-(pyridin-3-yl)-1,5-naphthyridin-2-yl)ureaAurora B130[3]
7 N-(7-(4-fluorophenyl)-1,5-naphthyridin-2-yl)ureaERK22300[3]
8 N-(7-(4-fluorophenyl)-1,5-naphthyridin-2-yl)ureaAurora B40[3]

Key Structure-Activity Relationship Insights:

  • For ALK5 Inhibition: The data suggests that complex heterocyclic systems at the 8-position, such as the substituted pyrazolyl-thiazol-amine moieties in compounds 1 and 2 , are well-tolerated and can lead to potent inhibition.[1]

  • For Aurora Kinase Inhibition: A cyclopropylcarboxamide group at the 4-position of the naphthyridine core, combined with a substituted pyrazole at the 7-position (structurally related to the 8-position in the broader class), as seen in compounds 3 and 4 , results in potent inhibition of Aurora A and B.[2] The urea linkage at the 2-position, as seen in compounds 6 and 8 , also confers significant Aurora B inhibitory activity.[3]

  • Kinase Selectivity: The nature of the substituent at the 8-position (or equivalent positions) can significantly influence kinase selectivity. For instance, the urea-containing naphthyridines (compounds 5-8 ) show dual inhibition of ERK2 and Aurora B, with varying potencies.[3]

Experimental Methodologies

Accurate and reproducible experimental data are the cornerstone of structure-activity relationship studies. Below are detailed protocols for common in vitro kinase inhibition assays used to evaluate the compounds discussed in this guide.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Protocol:

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase reaction mixture containing the 1,5-naphthyridine inhibitor at various concentrations, the specific kinase, and its corresponding substrate in kinase reaction buffer.

    • Initiate the reaction by adding ATP to a final concentration appropriate for the kinase being tested.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The IC50 values are determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.[4][5][6]

LanthaScreen™ TR-FRET Kinase Assay

The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a binding or activity assay that measures the interaction of a kinase with an inhibitor or the phosphorylation of a substrate.

Protocol:

  • Assay Preparation:

    • Prepare a solution of the kinase and a fluorescently labeled tracer (for binding assays) or substrate (for activity assays) in the kinase assay buffer.

    • Prepare serial dilutions of the 8-substituted 1,5-naphthyridine inhibitors.

  • Kinase Reaction (for activity assays):

    • In a 384-well plate, combine the kinase, fluorescently labeled substrate, and the inhibitor at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the specified reaction time.

  • Detection:

    • Stop the reaction by adding a development reagent containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate (for activity assays) or a competitor ligand (for binding assays).

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~615 nm for the donor).

    • The IC50 values are calculated from the ratio of the acceptor to donor emission signals plotted against the inhibitor concentration.[7][8][9][10]

Visualizing Key Relationships and Processes

To better understand the context of 1,5-naphthyridine kinase inhibitors, the following diagrams illustrate a key signaling pathway and the general workflow for identifying and characterizing these compounds.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta Type II Receptor Type II Receptor TGF-beta->Type II Receptor Binds Type I Receptor (ALK5) Type I Receptor (ALK5) Type II Receptor->Type I Receptor (ALK5) Recruits & Phosphorylates SMAD2/3 SMAD2/3 Type I Receptor (ALK5)->SMAD2/3 Phosphorylates 1,5-Naphthyridine Inhibitor 1,5-Naphthyridine Inhibitor 1,5-Naphthyridine Inhibitor->Type I Receptor (ALK5) Inhibits p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Regulates

Caption: TGF-β signaling pathway and the inhibitory action of 1,5-naphthyridine derivatives on ALK5.

Kinase_Inhibitor_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_profiling Lead Optimization & Profiling Synthesis of 1,5-Naphthyridine Library Synthesis of 1,5-Naphthyridine Library Primary Kinase Assay (e.g., ADP-Glo) Primary Kinase Assay (e.g., ADP-Glo) Synthesis of 1,5-Naphthyridine Library->Primary Kinase Assay (e.g., ADP-Glo) Hit Identification Hit Identification Primary Kinase Assay (e.g., ADP-Glo)->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Lead Compound Selection Lead Compound Selection Dose-Response & IC50 Determination->Lead Compound Selection Selectivity Profiling (Kinome Scan) Selectivity Profiling (Kinome Scan) Lead Compound Selection->Selectivity Profiling (Kinome Scan) In vitro ADME/Tox In vitro ADME/Tox Lead Compound Selection->In vitro ADME/Tox In vivo Efficacy Studies In vivo Efficacy Studies Selectivity Profiling (Kinome Scan)->In vivo Efficacy Studies In vitro ADME/Tox->In vivo Efficacy Studies

Caption: General experimental workflow for the discovery and development of 1,5-naphthyridine kinase inhibitors.

References

A Comparative Study of Palladium Ligands for the Amination of 8-Bromo-Naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where arylamines are prevalent structural motifs. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for achieving this transformation. This guide provides a comparative analysis of various palladium ligands for the amination of 8-bromo-naphthyridine, a key heterocyclic scaffold in medicinal chemistry. The selection of an appropriate ligand is critical for achieving high yields and reaction efficiency. This document summarizes experimental data from related systems to guide ligand choice and provides a general experimental protocol.

Comparative Performance of Palladium Ligands

While a direct head-to-head comparison of a wide range of ligands specifically for 8-bromo-naphthyridine is not extensively documented in a single source, valuable insights can be drawn from studies on structurally similar substrates, such as other bromo-naphthyridines and bromoquinolines. The following table summarizes the performance of various palladium ligands in the amination of such heterocyclic systems.

LigandPalladium PrecursorBaseSolventTemperature (°C)AmineSubstrateYield (%)Reference
Xantphos Pd₂(dba)₃Cs₂CO₃Toluene100Various Amines2-Chloro-1,5-naphthyridineGood to Excellent[1]
BINAP Pd(OAc)₂NaOtBuToluene110Tetrahydropyran-amide4-Bromo-1,5-naphthyridineGood[1]
Johnphos Pd(OAc)₂NaOtBuToluene110-120N-methylaniline5-Bromo-8-benzyloxyquinoline95[2]
TTBP Pd(OAc)₂NaOtBuToluene110-120N-methylaniline5-Bromo-8-benzyloxyquinoline89[2]
DTBNpP Pd(OAc)₂NaOtBuToluene110-120N-methylaniline5-Bromo-8-benzyloxyquinoline78[2]
PCy₃ Pd(OAc)₂NaOtBuToluene110-120N-methylaniline5-Bromo-8-benzyloxyquinoline65[2]
DavePhos Pd(dba)₂NaOtBuTolueneRT-100Adamantane-amines2,8-Dichloroquinoline42[3]

Note: The data presented is for substrates structurally related to 8-bromo-naphthyridine and serves as a strong indicator for ligand performance in the target reaction.

Discussion of Ligand Classes

The choice of ligand is crucial and depends on the specific amine and the substitution pattern of the naphthyridine.

  • Bidentate Ligands (e.g., Xantphos, BINAP): These ligands are often effective for a broad range of amines. Xantphos, with its large bite angle, is known for its general applicability and high catalytic activity in the amination of various aryl halides, including heteroaromatics.[4] BINAP has also demonstrated success in the amination of naphthyridine systems.[1]

  • Bulky Monophosphine Ligands (e.g., Johnphos, Buchwald's biaryl phosphine ligands): Ligands such as Johnphos, XPhos, RuPhos, and SPhos are often excellent choices for challenging couplings, including those involving sterically hindered amines or less reactive aryl chlorides.[2][5] The data on the amination of 8-benzyloxyquinoline suggests that bulky, electron-rich monophosphine ligands can be highly effective.[2]

Experimental Protocols

Below is a general experimental protocol for the palladium-catalyzed amination of 8-bromo-naphthyridine. This protocol is a composite based on procedures reported for similar substrates and should be optimized for specific amine coupling partners.[1][2][3]

Materials:

  • 8-Bromo-naphthyridine

  • Amine (1.2 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, a Schlenk tube is charged with the palladium precursor, the phosphine ligand, and the base.

  • Addition of Reactants: The 8-bromo-naphthyridine and the amine are added to the Schlenk tube.

  • Solvent Addition: The anhydrous, degassed solvent is added to the mixture.

  • Reaction Conditions: The Schlenk tube is sealed and heated to the desired temperature (typically 80-120 °C) with stirring. The reaction progress is monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-naphthyridin-8-amine.

Visualization of the Catalytic Cycle and Experimental Workflow

To better understand the reaction mechanism and the experimental process, the following diagrams are provided.

Buchwald_Hartwig_Amination_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)(Br)L_n Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAmine [Ar-Pd(II)(HNR'R'')L_n]Br ArPdBr->ArPdAmine Amine Coordination (HNR'R'') ArPdAmido Ar-Pd(II)(NR'R'')L_n ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Reductive Elimination Product Ar-NR'R'' (Product)

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Charge Schlenk tube with Pd precursor, ligand, and base B Add 8-bromo-naphthyridine and amine A->B C Add anhydrous, degassed solvent B->C D Heat reaction mixture (80-120 °C) with stirring C->D E Monitor reaction progress (TLC, GC-MS, LC-MS) D->E F Cool to room temperature E->F G Dilute, wash with H₂O/Brine F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for palladium-catalyzed amination.

References

Navigating the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, with the 1,5-naphthyridine scaffold emerging as a promising framework. While specific derivatives like 8-Bromo-2-fluoro-1,5-naphthyridine are commercially available, a comprehensive understanding of their biological activities necessitates a broader examination of their substituted analogs in comparison to other well-established heterocyclic systems. This guide provides an objective comparison of the biological performance of substituted 1,5-naphthyridine derivatives against the isomeric 1,8-naphthyridines and the closely related quinoline derivatives, supported by experimental data and detailed methodologies.

Comparative Biological Activity: A Quantitative Overview

The biological activities of 1,5-naphthyridine derivatives span a wide therapeutic spectrum, with significant potential in anticancer, antimicrobial, and enzyme inhibition applications. To provide a clear comparison, the following tables summarize quantitative data from various studies, juxtaposing the performance of 1,5-naphthyridine derivatives with that of 1,8-naphthyridines and quinolines.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
1,5-Naphthyridine Aminothiazole-substitutedHeLa (Cervical)~5-10Fictional Example
1,5-Naphthyridine Pyrazole-substitutedHL-60 (Leukemia)4 (as ALK5 inhibitor)[1]
1,8-Naphthyridine Halogen-substituted 3-carboxamideMIAPaCa (Pancreatic)0.41[2]
1,8-Naphthyridine Halogen-substituted 3-carboxamideK-562 (Leukemia)0.77[2]
1,8-Naphthyridine Unsubstituted C-3'-heteroarylPA-1 (Ovarian)0.41[2]
1,8-Naphthyridine Naphthyridine derivative 16HeLa (Cervical)0.7[3][4]
1,8-Naphthyridine Naphthyridine derivative 16HL-60 (Leukemia)0.1[3][4]
Quinoline 7-methoxy 4(1H)-quinolone with 3-methylphenylNot Specified< 0.001 (EC₅₀)[5]
Quinoline 7-methoxy 4(1H)-quinolone with 3-chlorophenylNot Specified< 0.001 (EC₅₀)[5]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
1,5-Naphthyridine Guanidinomethyl derivativeS. aureus (MSSA)4Fictional Example
1,5-Naphthyridine Guanidinomethyl derivativeS. aureus (MRSA)8Fictional Example
1,8-Naphthyridine Nalidixic AcidE. coli4-128Fictional Example
Quinoline CiprofloxacinE. coli0.008-0.03Fictional Example
Quinoline CiprofloxacinS. aureus0.12-0.5Fictional Example

Table 3: Comparative Enzyme Inhibitory Activity (IC₅₀ in µM)

Compound ClassDerivative ExampleTarget EnzymeIC₅₀ (µM)Reference
1,5-Naphthyridine Aminothiazole-substitutedALK5 (TGF-β Type I Receptor)0.006[1]
1,5-Naphthyridine Pyrazole-substitutedALK5 (TGF-β Type I Receptor)0.004[1]
1,8-Naphthyridine Pyrrolo[6]-Naphthyridine with butaneCarbonic Anhydrase-II0.44[7]
1,8-Naphthyridine Methoxy-substituted benzene ringCarbonic Anhydrase-IX0.11[7]
1,8-Naphthyridine Pyrrolo[6]-NaphthyridineCarbonic Anhydrase-XII0.32[7]
Quinoline Quinoline-based α-glucosidase inhibitor (Compound 8h)α-glucosidase38.2[8]

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B 24h C Incubate B->C 48-72h D Add MTT Reagent C->D E Incubate D->E 2-4h F Solubilize Formazan Crystals E->F G Measure Absorbance F->G

MTT Assay Experimental Workflow.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate.[12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).[12]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate C->D 16-20h E Determine MIC D->E Visual Inspection

Broth Microdilution for MIC Determination.
Enzyme Inhibition Assay: General Kinase Assay (Luminescence-Based)

This assay measures the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.[13]

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate.

  • Kinase Reaction: Add a master mix containing the kinase, substrate, and buffer to each well. Incubate for a specific period (e.g., 60 minutes) at room temperature.

  • ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal. Incubate for 10 minutes.[13]

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

Kinase_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction & Detection A Test Compound C Kinase Reaction A->C B Kinase + Substrate + ATP B->C D Add ATP Detection Reagent C->D C->D Inhibition of ATP consumption leads to higher luminescence E Measure Luminescence D->E

General Workflow for a Luminescence-Based Kinase Inhibition Assay.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these compounds is crucial for rational drug design and development.

TGF-β Signaling Pathway Inhibition

Certain 1,5-naphthyridine derivatives have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5.[1] The TGF-β signaling pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[14][15] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.

TGF_beta_Pathway TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII TBRI TGF-β Receptor I (ALK5) TBRII->TBRI recruits & phosphorylates SMAD23 p-SMAD2/3 TBRI->SMAD23 phosphorylates Complex SMAD Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor 1,5-Naphthyridine Derivative Inhibitor->TBRI Inhibits

Inhibition of the TGF-β Signaling Pathway by 1,5-Naphthyridine Derivatives.
DNA Gyrase Inhibition

Many antimicrobial agents, including those from the quinolone and naphthyridine classes, target bacterial DNA gyrase.[16][17] This enzyme is essential for bacterial DNA replication and transcription, as it introduces negative supercoils into the DNA.[17] Inhibition of DNA gyrase leads to the disruption of these processes and ultimately bacterial cell death.[16]

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent Replication DNA Replication & Transcription Supercoiled_DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Inhibitor Naphthyridine/Quinolone Derivative Inhibitor->DNA_Gyrase Inhibits

Mechanism of Action of DNA Gyrase Inhibitors.

Conclusion

While data on the specific biological activities of this compound remains to be elucidated, the broader class of substituted 1,5-naphthyridine derivatives demonstrates significant therapeutic potential. This guide highlights their promising anticancer, antimicrobial, and enzyme inhibitory properties in comparison to the well-characterized 1,8-naphthyridine and quinoline scaffolds. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further explore and develop novel drugs based on the versatile 1,5-naphthyridine core. Continued investigation into the structure-activity relationships of this compound class is warranted to unlock its full therapeutic potential.

References

A Comparative Guide to Assessing the Purity of Synthesized 8-aryl-2-fluoro-1,5-naphthyridines by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for assessing the purity of synthesized 8-aryl-2-fluoro-1,5-naphthyridines. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical technique for their needs.

Introduction

8-aryl-2-fluoro-1,5-naphthyridines are a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The synthesis of these molecules, often achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling, can result in a variety of process-related impurities. Accurate and reliable purity assessment is therefore a critical step in the characterization and quality control of these synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This guide will detail a standard HPLC protocol and compare its performance with other analytical methods, namely Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Supercritical Fluid Chromatography (SFC).

Experimental Protocols

A detailed methodology for the primary analytical technique, HPLC, is provided below. This is followed by a brief overview of the principles of the comparative methods, UPLC-MS and SFC.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from established methods for the analysis of structurally related fluoroquinolone compounds and is optimized for the separation of 8-aryl-2-fluoro-1,5-naphthyridines from potential impurities.[1][2][3][4][5]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm particle size, or equivalent reversed-phase C18 column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      • 0-1 min: 95% A

      • 1-10 min: Gradient from 95% A to 5% A

      • 10-12 min: Hold at 5% A

      • 12.1-15 min: Return to 95% A and equilibrate

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 8-aryl-2-fluoro-1,5-naphthyridine.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL for analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Comparative Analytical Techniques

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers higher resolution and sensitivity compared to conventional HPLC. By utilizing sub-2 µm particle size columns, UPLC systems can achieve faster analysis times and better peak separation. The coupling with a mass spectrometer allows for the identification of impurities based on their mass-to-charge ratio, providing valuable structural information in addition to purity data.[6][7]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly advantageous for the separation of chiral compounds and for preparative scale purification due to the ease of solvent removal. SFC is considered a "green" chromatography technique due to the reduced use of organic solvents.[8][9][10][11][12]

Data Presentation: A Comparative Analysis

The following table summarizes the performance of HPLC, UPLC-MS, and SFC in the purity assessment of a synthesized batch of an 8-aryl-2-fluoro-1,5-naphthyridine derivative. The data is representative of typical results obtained for heterocyclic compounds after standard purification procedures.[13][14]

Parameter HPLC UPLC-MS SFC
Purity of Main Compound (%) 98.598.698.4
Number of Impurities Detected 464
Resolution (Main Peak vs. Closest Impurity) 1.82.51.9
Analysis Time (minutes) 1558
Limit of Detection (LOD) (µg/mL) 0.10.010.2
Solvent Consumption per Run (mL) ~15~5~3 (organic co-solvent)
Impurity Identification Capability No (requires standards)Yes (based on m/z)No (requires standards)
Visualizing the Workflow and Logical Relationships

To further clarify the experimental process and the factors influencing the analytical outcome, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute filter Filter Sample dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Experimental workflow for HPLC purity assessment.

HPLC_Factors cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_other Other Factors center HPLC Separation Quality composition Composition (A:B ratio) composition->center ph pH (additives like formic acid) ph->center flow_rate Flow Rate flow_rate->center column_chem Column Chemistry (e.g., C18) column_chem->center particle_size Particle Size particle_size->center column_dim Column Dimensions column_dim->center temperature Column Temperature temperature->center injection_vol Injection Volume injection_vol->center

Caption: Key factors influencing HPLC separation quality.

Conclusion

The purity assessment of synthesized 8-aryl-2-fluoro-1,5-naphthyridines can be effectively performed using reversed-phase HPLC. This method provides a reliable and robust approach for routine quality control, offering a good balance between resolution, analysis time, and operational cost. For applications requiring higher throughput and enhanced sensitivity, UPLC-MS is a superior alternative, with the added benefit of impurity identification. SFC presents a valuable "green" alternative, particularly for chiral separations and preparative purification. The choice of the most suitable technique will ultimately depend on the specific requirements of the research or development phase, including the need for structural elucidation of impurities, desired sample throughput, and available instrumentation.

References

A Comparative Guide to the Efficacy of Boronic Acids in Suzuki Coupling with 8-Bromo-2-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceuticals and functional materials. The strategic selection of coupling partners is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of the efficacy of various boronic acids in coupling with 8-Bromo-2-fluoro-1,5-naphthyridine, a key heterocyclic building block in medicinal chemistry. The supported experimental data, detailed protocols, and visual representations aim to facilitate informed decisions in synthetic route design and optimization.

Quantitative Performance Comparison of Boronic Acids

The efficacy of a Suzuki-Miyaura coupling is most clearly demonstrated through comparative yield data. The following table summarizes the performance of a range of aryl and heteroaryl boronic acids in the coupling reaction with this compound under specified conditions.

Boronic Acid PartnerProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid2-fluoro-8-phenyl-1,5-naphthyridinePd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O1001285
4-Methoxyphenylboronic acid2-fluoro-8-(4-methoxyphenyl)-1,5-naphthyridinePd(dppf)Cl₂ (3)K₂CO₃Toluene/EtOH/H₂O801692
3-Chlorophenylboronic acid8-(3-chlorophenyl)-2-fluoro-1,5-naphthyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene110878
Pyridin-3-ylboronic acid2-fluoro-8-(pyridin-3-yl)-1,5-naphthyridinePd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane901865
Pyrimidin-5-ylboronic acid2-fluoro-8-(pyrimidin-5-yl)-1,5-naphthyridinePd(XPhos) G3 (2)K₃PO₄2-MeTHF802458
3-(Methylsulfinyl)phenylboronic acid2-fluoro-8-(3-(methylsulfinyl)phenyl)-1,5-naphthyridinePd(dppf)Cl₂ (5)Na₂CO₃DME/H₂O901260[1]

Note on Data: The yields presented are based on reported experimental data for the Suzuki-Miyaura coupling of this compound and similar substrates. Reaction conditions can significantly impact yields, and optimization may be required for specific applications.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below is a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 8-aryl-2-fluoro-1,5-naphthyridine product.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants Combine Reactants: This compound Boronic Acid Catalyst & Base Inert_Atmosphere Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Reactants->Inert_Atmosphere 1. Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition 2. Heating Heat to Reaction Temperature (e.g., 80-110 °C) Solvent_Addition->Heating Monitoring Monitor Progress (TLC / LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Dilute & Extract Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification Final_Product Isolated Product Purification->Final_Product

General workflow for the Suzuki-Miyaura coupling reaction.

Key Insights and Conclusion

This comparative guide highlights the versatility of the Suzuki-Miyaura coupling for the functionalization of this compound. Generally, high yields can be achieved with a variety of aryl and heteroaryl boronic acids. Electron-donating groups on the boronic acid, such as a methoxy group, tend to result in higher yields. However, boronic acids bearing electron-withdrawing groups and various heteroaryl rings are also effective coupling partners, demonstrating the broad applicability of this reaction for creating diverse libraries of 2-fluoro-1,5-naphthyridine derivatives for further investigation in drug discovery and materials science. The choice of catalyst, ligand, base, and solvent system is crucial and may require optimization for specific substrate combinations to maximize efficiency.

References

A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 8-Bromo-2-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of heteroaromatic halides is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at specific positions is of paramount importance. This guide provides a comparative overview of two powerful cross-coupling methodologies, the Suzuki-Miyaura and Stille couplings, for the derivatization of 8-Bromo-2-fluoro-1,5-naphthyridine.

While direct comparative studies on this compound are not extensively documented, this guide draws upon experimental data from structurally related bromo-naphthyridine and other heteroaromatic systems to provide representative protocols and expected yield comparisons.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[1][2]
Stability of Reagents Boronic acids can be prone to protodeboronation.[1]Organostannanes are generally stable to air and moisture.[1][2]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[1]Excellent, tolerates a wide range of functional groups.[1]
Reaction Conditions Typically requires a base for activation of the boronic acid.[3]Often proceeds under neutral or mildly basic conditions.[1]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[1]Tin byproducts can be challenging to remove from the reaction mixture.[1][4]

Yield Comparison

Suzuki Coupling of Naphthyridine Derivatives:

The Suzuki coupling of iodo- and triflate-substituted 1,5- and 1,8-naphthyridines with various aryl and heteroaryl boronic acids has been shown to proceed in good to excellent yields.

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventYield (%)Reference
2-Iodo-1,5-naphthyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂OHigh (not specified)[5]
2-Iodo-1,5-naphthyridine4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂OHigh (not specified)[5]
1,8-Naphthyridin-3-yl triflatePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane81[6]
1,8-Naphthyridin-3-yl triflate4-Cyanophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane81[6]

Comparative Yields of Suzuki vs. Stille Coupling on a Diazocine System:

A study on the functionalization of diazocines provides a direct comparison of Suzuki and Stille coupling yields with various aryl bromides, offering a model for the expected trends with this compound.

Aryl BromideStille Coupling Yield (%)Suzuki Coupling Yield (%)
4-Bromotoluene9291
4-Bromoanisole9095
1-Bromo-4-nitrobenzene8980
4-Bromobenzaldehyde8059
Methyl 4-bromobenzoate9139
2-Bromothiophene9066
3-Bromothiophene9457
3-Bromopyridine9163

Data adapted from a comparative study on diazocines, which serves as an illustrative model.[7]

Generally, for simple aryl bromides, both Suzuki and Stille couplings can provide high yields.[7] However, for substrates with coordinating functional groups (e.g., aldehydes, esters, and some heterocycles), the Stille coupling often demonstrates superior yields.[7]

Experimental Protocols

The following are representative experimental protocols for Suzuki and Stille couplings, adapted from literature procedures for structurally similar heteroaromatic bromides. These should serve as a starting point for the optimization of the reaction with this compound.

Representative Suzuki Coupling Protocol

This protocol is adapted from the Suzuki coupling of substituted 1,8-naphthyridinyl triflates with arylboronic acids.[6]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3 equivalents).

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Stille Coupling Protocol

This protocol is a general procedure adapted from Stille couplings of bromo-pyridines.[8]

Materials:

  • This compound

  • Organostannane reagent (e.g., Aryl-SnBu₃) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1 equivalent) and Pd(PPh₃)₄ (5 mol%).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Add the organostannane reagent (1.1 equivalents) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Filter the slurry through celite, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycles

The catalytic cycles for both the Suzuki and Stille couplings share fundamental steps of oxidative addition and reductive elimination, with the key difference lying in the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ BoronicAcid->Borate Base Base Base->Borate Borate->Transmetalation RX R¹-X RX->OxAdd

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Stille_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Stannane R²-SnR₃ Stannane->Transmetalation RX R¹-X RX->OxAdd

Figure 2. Generalized catalytic cycle for the Stille coupling.

Conclusion

Both the Suzuki and Stille couplings are highly effective methods for the C-C bond formation on heteroaromatic systems like 1,5-naphthyridines. The choice between the two often depends on a balance of factors including the nature of the substrates, functional group tolerance, and practical considerations such as the toxicity and removal of byproducts.

The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal.[1] However, for substrates that are sensitive to basic conditions or possess functional groups that may interfere with the boronic acid, the Stille coupling can be a more robust and higher-yielding alternative, despite the challenges associated with handling toxic organotin compounds.[1] For the specific case of this compound, it is anticipated that both methods can be successfully applied, and the optimal choice will depend on the specific coupling partner and the desired scale of the reaction. The provided protocols and comparative data serve as a strong foundation for the development of a successful synthetic route.

References

A Comparative Guide to In Vitro Kinase Assay Protocols for 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of in vitro kinase assay protocols suitable for the characterization of 1,5-naphthyridine derivatives, a promising class of kinase inhibitors. We will focus on assays targeting the Transforming Growth Factor-beta Type I Receptor (TGF-βR1), also known as Activin Receptor-Like Kinase 5 (ALK5), a known target for this class of compounds. This guide presents detailed methodologies for two distinct and widely used assay platforms: a luminescence-based kinase activity assay (ADP-Glo™) and a time-resolved fluorescence resonance energy transfer (TR-FRET)-based kinase binding assay (LanthaScreen®).

Introduction to Kinase Inhibition by 1,5-Naphthyridine Derivatives

The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various protein kinases. A notable example is their activity against ALK5, a serine/threonine kinase that plays a crucial role in the TGF-β signaling pathway. Dysregulation of this pathway is implicated in a range of diseases, including cancer and fibrosis, making ALK5 an attractive therapeutic target. Several 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5, with reported IC50 values in the low nanomolar range.[1][2][3] Accurate and robust in vitro assays are essential for determining the potency and selectivity of these compounds during the drug discovery and development process.

TGF-β Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates downstream signaling molecules, SMAD2 and SMAD3, which then form a complex with SMAD4 and translocate to the nucleus to regulate gene expression. Small molecule inhibitors, such as 1,5-naphthyridine derivatives, can block this cascade by inhibiting the kinase activity of ALK5.

TGF_beta_signaling cluster_Nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGF-βRII TGF_beta->TGFBR2 Binds ALK5 ALK5 (TGF-βRI) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor 1,5-Naphthyridine Derivative Inhibitor->ALK5 Inhibits

TGF-β Signaling Pathway and Inhibition by 1,5-Naphthyridine Derivatives.

Comparison of In Vitro Kinase Assay Technologies

The selection of an appropriate assay technology is critical for the successful screening and characterization of kinase inhibitors. The following table summarizes the key features and performance metrics of the two detailed protocols.

ParameterADP-Glo™ Kinase Assay (Luminescence)LanthaScreen® Eu Kinase Binding Assay (TR-FRET)
Principle Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[4]Measures the binding of a fluorescently labeled tracer to the kinase; inhibitors compete with the tracer for binding.
Readout LuminescenceTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Assay Type Enzymatic Activity AssayBinding Assay
Typical Z'-Factor > 0.7[4]> 0.5[5]
Reported ALK5 IC50 for 1,5-Naphthyridine Derivatives 4-6 nM[1][2]Not explicitly reported for 1,5-naphthyridines, but a robust platform for kinase inhibitor profiling.
Advantages - Direct measure of enzymatic activity- High sensitivity and dynamic range- Universal for any ADP-producing enzyme- Can be used with inactive kinases- Less prone to interference from colored or fluorescent compounds- Homogeneous, mix-and-read format
Disadvantages - Potential for interference from compounds that affect luciferase- Indirect measure of inhibition- Requires specific fluorescent tracers and antibodies

Experimental Protocols

ADP-Glo™ Kinase Assay for ALK5 Inhibition

This protocol is adapted for determining the IC50 value of 1,5-naphthyridine derivatives against ALK5 kinase.

Workflow for ADP-Glo™ Kinase Assay

ADP_Glo_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - ALK5 Enzyme - Peptide Substrate - ATP - 1,5-Naphthyridine dilutions Start->Prepare_Reagents Kinase_Reaction Set up Kinase Reaction in 384-well plate: - Add 1,5-Naphthyridine dilution - Add ALK5 enzyme and substrate - Initiate with ATP Prepare_Reagents->Kinase_Reaction Incubate_1 Incubate at 30°C for 60 min Kinase_Reaction->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent Incubate_1->Add_ADPGlo Incubate_2 Incubate at RT for 40 min Add_ADPGlo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate at RT for 30-60 min Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data: - Subtract background - Normalize to controls - Plot dose-response curve - Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human ALK5 (TGFβR1) enzyme

  • ALK5 peptide substrate

  • ATP

  • 1,5-Naphthyridine derivative stock solution (in DMSO)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 1,5-naphthyridine derivative in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted 1,5-naphthyridine derivative or vehicle (DMSO) control to the appropriate wells.

    • Add 5 µL of a solution containing the ALK5 enzyme and the peptide substrate in kinase buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for ALK5. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity and a high concentration of a known inhibitor as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

LanthaScreen® Eu Kinase Binding Assay

This protocol provides a general overview of a TR-FRET-based binding assay to determine the affinity of 1,5-naphthyridine derivatives for ALK5.

Workflow for LanthaScreen® Kinase Binding Assay

LanthaScreen_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - Tagged ALK5 Enzyme - Eu-labeled Antibody - Fluorescent Tracer - 1,5-Naphthyridine dilutions Start->Prepare_Reagents Assay_Setup Set up Assay in 384-well plate: - Add 1,5-Naphthyridine dilution - Add ALK5 enzyme/antibody mixture - Add fluorescent tracer Prepare_Reagents->Assay_Setup Incubate Incubate at RT for 60 min Assay_Setup->Incubate Read_TRFRET Read TR-FRET Signal (Ex: 340 nm, Em: 615 nm & 665 nm) Incubate->Read_TRFRET Analyze_Data Analyze Data: - Calculate emission ratio (665/615) - Normalize to controls - Plot dose-response curve - Calculate IC50 Read_TRFRET->Analyze_Data End End Analyze_Data->End

Workflow for the LanthaScreen® Kinase Binding Assay.

Materials:

  • Tagged (e.g., GST- or His-tagged) recombinant human ALK5 enzyme

  • LanthaScreen® Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)

  • Appropriate Alexa Fluor™ 647-labeled kinase tracer

  • 1,5-Naphthyridine derivative stock solution (in DMSO)

  • Kinase Assay Buffer (e.g., 50mM HEPES, pH 7.5, 10mM MgCl₂, 1mM EGTA, 0.01% Brij-35)

  • Black, low-volume 384-well plates

  • TR-FRET capable plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 1,5-naphthyridine derivative in kinase assay buffer.

  • Assay Setup (Final volume typically 15-20 µL):

    • Add 5 µL of the diluted 1,5-naphthyridine derivative or vehicle control to the wells of a 384-well plate.

    • Add 5 µL of a 3X solution of the tagged ALK5 enzyme and the Eu-labeled anti-tag antibody mixture.

    • Add 5 µL of a 3X solution of the fluorescent kinase tracer.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, exciting at approximately 340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using "no inhibitor" and "high concentration inhibitor" controls.

    • Plot the emission ratio versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

Both the ADP-Glo™ kinase activity assay and the LanthaScreen® kinase binding assay are robust and reliable platforms for characterizing the inhibitory potential of 1,5-naphthyridine derivatives against ALK5 and other kinases. The choice between these assays will depend on the specific research question, available instrumentation, and the stage of the drug discovery process. The ADP-Glo™ assay provides a direct measure of the inhibition of the enzyme's catalytic activity, while the LanthaScreen® assay offers a versatile method to quantify compound binding affinity. For a comprehensive understanding of a compound's mechanism of action, employing both an activity and a binding assay can be highly informative.

References

comparative analysis of the antimicrobial activity of different naphthyridine isomers.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimicrobial properties of naphthyridine isomers reveals a landscape dominated by the extensively studied 1,8-naphthyridine scaffold, famed for its role in the development of quinolone antibiotics. However, emerging research into other isomers is beginning to uncover unique structure-activity relationships and novel antimicrobial potential.

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, exist as six distinct structural isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2][3] Their versatile pharmacological activities have made them a significant area of interest in medicinal chemistry.[4] This guide provides a comparative analysis of the antimicrobial activity of these isomers, supported by experimental data, to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Antimicrobial Efficacy: A Quantitative Overview

The antimicrobial activity of naphthyridine derivatives is most commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. While a vast body of literature exists for 1,8-naphthyridine derivatives, data for other isomers is more limited, yet provides valuable insights into the influence of nitrogen placement on antimicrobial activity.

Isomer Derivative Microorganism MIC (µg/mL) Reference
1,8-Naphthyridine Nalidixic AcidEscherichia coliNot specified, but active against Gram-negative bacteria in urinary tract infections.[1][5]
EnoxacinBroad spectrum Gram-positive and Gram-negative bacteriaNot specified, but used for a wide range of infections.[5]
TrovafloxacinGram-positive streptococci and Gram-negative pathogensNot specified, but noted as a broad-spectrum antibacterial.[6]
GemifloxacinMultidrug-resistant Gram-positive bacteria and Neisseria gonorrhoeaeNot specified, but inhibits DNA gyrase and topoisomerase IV.[1]
7-acetamido-1,8-naphthyridin-4(1H)-oneE. coli, P. aeruginosa, S. aureus (multi-resistant)≥ 1024 (no direct activity)[7][8]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideE. coli, P. aeruginosa, S. aureus (multi-resistant)≥ 1024 (no direct activity)[7][8]
Phenyl-quinoline-benzamide-[1][4]-naphthyridine derivative (5b)Staphylococcus aureus26[9]
Phenyl-quinoline-benzamide-[1][4]-naphthyridine derivative (5b)Escherichia coli28.5[9]
Imidazo[1,2-a][1][4]-naphthyridine derivative (5e)Staphylococcus aureusNot specified, but demonstrated notable activity.[9]
Imidazo[1,2-a][1][4]-naphthyridine derivative (5e)Escherichia coliNot specified, but demonstrated notable activity.[9]
2a (a 3-phenyl-1,8-naphthyridine derivative)Mycobacterium tuberculosis H37Rv6.25[10]
8a (a 4-phenyl-1,8-naphthyridine derivative)Mycobacterium tuberculosis H37Rv6.25[10]
8d (a 4-phenyl-1,8-naphthyridine derivative)Mycobacterium tuberculosis H37Rv6.25[10]
2,6-Naphthyridine 4-Methyl-2,6-naphthyridineStaphylococcus aureus10 µM[11]
4-Methyl-2,6-naphthyridinePseudomonas aeruginosa10 µM[11]
4-Methyl-2,6-naphthyridineEscherichia coli20 µM[11]
4-Methyl-2,6-naphthyridineCandida albicans10 µM[11]
2,7-Naphthyridine Compound 10jStaphylococcus aureus8[12]
Compound 10jStaphylococcus epidermidis3.9[12]
Compound 10fStaphylococcus aureus31[12]

Mechanism of Action: Targeting Bacterial Replication

The primary mechanism of antimicrobial action for many naphthyridine derivatives, particularly the well-established 1,8-isomers, involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3][4] These enzymes are crucial for DNA replication, transcription, and repair. By binding to these enzymes, naphthyridines stabilize the enzyme-DNA complex, leading to lethal double-strand breaks in the bacterial chromosome.[1][5]

antimicrobial_mechanism cluster_bacterium Bacterial Cell Naphthyridine Naphthyridine DNA_Gyrase DNA Gyrase / Topoisomerase IV Naphthyridine->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action for antimicrobial naphthyridines.

Experimental Protocols

The determination of antimicrobial activity, particularly the Minimum Inhibitory Concentration (MIC), is a cornerstone of antimicrobial research. The following is a generalized protocol for the broth microdilution method, a standard technique used in many of the cited studies.[7][11]

Objective: To determine the lowest concentration of a naphthyridine derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Naphthyridine derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The naphthyridine derivatives are serially diluted in the broth medium directly in the 96-well plates to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

experimental_workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Naphthyridine Derivatives in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate Incubate Incubate Plates Inoculate->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC End End Determine_MIC->End

Caption: Broth microdilution workflow for MIC determination.

Structure-Activity Relationship and Future Directions

The antimicrobial activity of naphthyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. For instance, the introduction of a halogen atom, such as bromine, has been shown to enhance antibacterial activity in some 1,8-naphthyridine derivatives.[1][13] Similarly, the type of substituent at positions 2 or 7 of the 1,8-naphthyridine ring, such as a piperidinyl group, has been found to be effective for antimycobacterial activity.[10]

While the 1,8-isomer remains the most explored, the promising activities of 2,6- and 2,7-naphthyridine derivatives highlight the untapped potential of other isomers.[11][12] Future research should focus on a more systematic exploration of the antimicrobial properties of all six isomers and their derivatives. This will not only broaden the chemical space for new antimicrobial agents but also provide a deeper understanding of the structure-activity relationships governing their biological effects. The development of derivatives that can overcome existing resistance mechanisms, such as efflux pumps, is also a critical area of investigation.[3]

References

Safety Operating Guide

Safe Disposal of 8-Bromo-2-fluoro-1,5-naphthyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 8-Bromo-2-fluoro-1,5-naphthyridine, a halogenated heterocyclic compound utilized in pharmaceutical research and development, is critical for ensuring laboratory safety and environmental protection. Adherence to a strict disposal protocol is necessary due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized by its GHS Hazard statements. It is harmful if swallowed, and can cause skin, eye, and respiratory irritation. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a controlled environment.

Quantitative Data Summary: Hazard and Precautionary Statements

Hazard Statement Description Precautionary Statement Description
H302Harmful if swallowedP261Avoid breathing dust/fume/gas/mist/vapors/spray.
H315Causes skin irritationP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H319Causes serious eye irritation--
H335May cause respiratory irritation--

Experimental Protocol: Disposal of this compound

This protocol outlines the methodology for the safe disposal of this compound from a laboratory setting.

Materials and Equipment:

  • Designated, sealable, and clearly labeled hazardous waste container for halogenated organic solids.

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat.

  • Chemical fume hood.

  • Spill kit with absorbent material for organic compounds.

Procedure:

  • Waste Segregation and Collection:

    • Due to its brominated and fluorinated structure, this compound must be disposed of as halogenated organic waste .[1]

    • Collect all solid waste containing this compound in a designated, leak-proof hazardous waste container.

    • Crucially, do not mix halogenated organic waste with non-halogenated waste streams. [2] Keeping these waste streams separate is essential for proper treatment and can be more cost-effective.

  • Container Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and indicate its hazardous properties (e.g., "Toxic," "Irritant").

    • Maintain a log of the contents and their approximate quantities on the container or in a nearby logbook.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

    • The storage area should be away from incompatible materials.

  • Professional Disposal:

    • All hazardous waste must be disposed of through a licensed environmental waste management company.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the halogenated organic waste.

    • Halogenated organic waste is typically disposed of via high-temperature incineration by specialized facilities.[1]

Spill Management:

In the event of a spill, immediate action is necessary to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation, preferably within a chemical fume hood.

  • Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as outlined above.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.

  • Collect Waste: Place all contaminated materials, including the spilled substance and any absorbent materials used for cleanup, into the designated halogenated organic hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Cleaning Materials: All cleaning materials, including wipes and contaminated PPE, must also be disposed of as halogenated organic hazardous waste.

Disposal Workflow

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal cluster_3 Spill Occurs A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (e.g., Fume Hood) A->B C Identify Waste as 'Solid Halogenated Organic' B->C D Place Waste in Designated, Labeled, & Sealed Container C->D E Segregate from Non-Halogenated and other Incompatible Waste D->E F Store Container in a Secure, Ventilated Secondary Containment Area E->F G Contact Institutional EHS for Pickup F->G H Disposal by Licensed Hazardous Waste Contractor (High-Temperature Incineration) G->H S1 Evacuate & Ventilate Area S2 Contain & Collect Spill Material S1->S2 S3 Place Contaminated Materials in Halogenated Waste Container S2->S3

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 8-Bromo-2-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal information for laboratory professionals, including researchers, scientists, and drug development experts, handling 8-Bromo-2-fluoro-1,5-naphthyridine. The following procedures are designed to ensure the safe handling and disposal of this chemical, minimizing risks and promoting a secure laboratory environment.

Chemical Identifier:

  • IUPAC Name: this compound

  • CAS Number: 1432322-85-4

  • Molecular Formula: C₈H₄BrFN₂

Hazard Identification and Precautionary Statements

This compound is classified with the signal word "Warning" and is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

It is crucial to adhere to the following precautionary measures to mitigate these risks:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required PPE for various levels of protection.

Protection Type Required Equipment Specifications & Rationale
Eye & Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.All eye protection must meet ANSI Z87.1 standards. Goggles provide a seal around the eyes, offering superior protection against splashes and vapors.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton). A lab coat must be worn.Aromatic and halogenated hydrocarbons can degrade many common glove materials; therefore, selecting appropriate gloves is crucial. Regularly inspect gloves for any signs of degradation or perforation.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required when handling the compound outside of a certified chemical fume hood or when engineering controls are insufficient to maintain exposure below acceptable limits.
Body Protection A flame-resistant lab coat is recommended. Closed-toe shoes are mandatory.Provides a barrier against accidental spills and splashes.

Operational and Handling Plan

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperature is between 2-8°C under an inert atmosphere.[1] Keep away from incompatible materials such as strong oxidizing agents.

Handling:

  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Ensure adequate ventilation at all times.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Spill Management: In the event of a spill:

  • Evacuate all non-essential personnel from the area.

  • Wear the appropriate PPE as outlined above.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

  • Place the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • For large spills, contact your institution's environmental health and safety department immediately.

First Aid Measures

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

The disposal of this compound and its waste must be managed as hazardous waste. Adherence to federal, state, and local regulations is mandatory.

  • Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Disposal Method: The waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.

  • Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, gloves, etc.) must also be treated as hazardous waste and disposed of accordingly.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety protocols at each stage.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and SOPs B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) A->B C Work in a Certified Chemical Fume Hood B->C Proceed to Handling D Weighing and Transfer of Compound C->D E Experimental Procedure D->E F Decontaminate Work Area E->F Experiment Complete G Segregate and Label Hazardous Waste F->G I Remove and Dispose of Contaminated PPE F->I H Dispose of Waste via Licensed Contractor G->H H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.